H-D-Lys(boc)-otbu hcl
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBPQINFXPIRBX-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCCCNC(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201007-86-5 | |
| Record name | D-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201007-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
H-D-Lys(Boc)-OtBu HCl: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, structure, and applications of H-D-Lys(Boc)-OtBu HCl (CAS Number: 201007-86-5), a critical building block for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document outlines the key physicochemical characteristics and provides a detailed experimental protocol for its use in solid-phase peptide synthesis (SPPS).
Core Chemical Properties and Structure
This compound, also known by its IUPAC name tert-butyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride, is a derivative of the amino acid D-lysine.[1] Both the α-amino group and the ε-amino group of the lysine side chain are protected with tert-butyloxycarbonyl (Boc) and a tert-butyl (OtBu) ester, respectively. This dual protection strategy makes it a valuable reagent in peptide synthesis. The compound is typically a white powder and should be stored in an inert atmosphere at temperatures between 2-8°C.[2]
Physicochemical Data
| Property | Value | Source |
| CAS Number | 201007-86-5 | [1][2][3][4] |
| Molecular Formula | C₁₅H₃₁ClN₂O₄ | [1][2][3][4] |
| Molecular Weight | 338.87 g/mol | [1][2][3][4] |
| Appearance | White powder | [2] |
| Melting Point | Not available | [5] |
| Solubility | Not available in water | [5] |
| Storage | 2-8°C, inert atmosphere | [2] |
Structural Information
| Identifier | Value | Source |
| IUPAC Name | tert-butyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | [1] |
| SMILES | CC(C)(C)OC(=O)--INVALID-LINK--N.Cl | [1][4] |
| InChI | InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H/t11-;/m1./s1 | [1] |
Experimental Protocols: Application in Solid-Phase Peptide Synthesis
This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. The Boc protecting group on the α-amino group is acid-labile, while the OtBu protecting group on the side chain is also removed under acidic conditions, typically with a stronger acid at the final cleavage step.
The following is a generalized experimental protocol for the incorporation of this compound into a growing peptide chain using a Boc-SPPS strategy.
Materials and Reagents
-
This compound
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
-
Piperidine (for Fmoc-SPPS)
-
Cleavage cocktail (e.g., HF or a TFA-based cocktail with scavengers)
Step-by-Step Coupling Procedure
-
Resin Swelling and Preparation: The solid support resin is swelled in an appropriate solvent, typically DMF or DCM, for 30-60 minutes. If the synthesis starts from a pre-loaded resin, the N-terminal Boc group of the resin-bound amino acid is removed.
-
Boc Deprotection: The Boc protecting group from the N-terminus of the growing peptide chain attached to the resin is removed by treatment with a solution of TFA in DCM (typically 25-50%). This reaction is usually carried out for 20-30 minutes. The resin is then washed thoroughly with DCM and DMF to remove excess acid and byproducts.
-
Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized to the free amine by washing with a solution of a hindered base, such as 10% DIEA in DMF. This step is crucial for the subsequent coupling reaction. The resin is again washed with DMF to remove excess base.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, this compound (typically 2-4 equivalents relative to the resin loading) is dissolved in DMF. The hydrochloride is neutralized by the addition of DIEA (1 equivalent).
-
A coupling reagent (e.g., HBTU, 2-4 equivalents) and an additional amount of DIEA (to maintain basic conditions) are added to the amino acid solution to pre-activate it for 1-2 minutes.
-
This activated amino acid solution is then added to the resin with the free N-terminal amine. The coupling reaction is allowed to proceed for 1-2 hours with agitation.
-
The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing: After the coupling is complete, the resin is thoroughly washed with DMF and DCM to remove unreacted reagents and byproducts.
This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.
Final Cleavage
Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups (including the OtBu group on the D-lysine residue) are removed. In Boc-SPPS, this is typically achieved by treating the peptide-resin with a strong acid such as anhydrous hydrogen fluoride (HF). Alternatively, a less hazardous cleavage cocktail containing a high concentration of TFA along with scavengers (e.g., triisopropylsilane, water, and thioanisole) can be used to prevent side reactions.
Visualizing the Workflow
The role of this compound in the broader context of solid-phase peptide synthesis is illustrated in the following workflow diagram.
References
- 1. This compound | C15H31ClN2O4 | CID 56777341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 201007-86-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. capotchem.cn [capotchem.cn]
The Strategic Incorporation of D-Lysine in Peptide Synthesis: A Technical Guide to H-D-Lys(Boc)-OtBu HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern peptide research and drug development, the use of non-natural amino acids is a critical strategy for enhancing therapeutic potential. D-amino acids, the enantiomers of their naturally occurring L-counterparts, are of particular interest. Their incorporation into peptide sequences can confer remarkable resistance to proteolytic degradation, thereby increasing in vivo half-life, and can modulate biological activity, often leading to improved selectivity and reduced cytotoxicity.
This technical guide focuses on H-D-Lys(Boc)-OtBu HCl, a strategically protected derivative of D-lysine. With its α-amino group available for coupling and its side-chain amine and C-terminal carboxyl group masked by acid-labile tert-butyloxycarbonyl (Boc) and tert-butyl (OtBu) groups respectively, this reagent is a versatile building block for both solid-phase and solution-phase peptide synthesis. This document provides an in-depth overview of its applications, detailed experimental protocols, and the underlying chemical principles governing its use.
Core Applications in Research
The primary utility of this compound lies in its role as a foundational building block for peptides where a C-terminal D-lysine is desired, or as a starting point for solution-phase fragment synthesis. The incorporation of D-lysine is particularly prevalent in the development of:
-
Antimicrobial Peptides (AMPs): Introducing D-lysine can disrupt the amphipathic secondary structures of AMPs. This often results in a more pronounced reduction in toxicity to eukaryotic cells than in antimicrobial activity, leading to a significantly improved therapeutic index. Furthermore, the presence of D-amino acids renders the peptide less susceptible to degradation by proteases.[1][2]
-
Enzyme Inhibitors and Receptor Ligands: The altered stereochemistry of a D-amino acid can lead to unique binding conformations, enabling the design of more potent and selective inhibitors or ligands.
-
Peptide-based Biomaterials: The enhanced stability conferred by D-amino acids is advantageous in the design of hydrogels and other biomaterials with longer functional lifespans.
Physicochemical Properties
A clear understanding of the properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| Chemical Name | tert-butyl (2R)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoate hydrochloride |
| Synonyms | H-D-Lys(Boc)-OtBu hydrochloride, Nε-Boc-D-lysine tert-butyl ester hydrochloride |
| Molecular Formula | C₁₅H₃₁ClN₂O₄ |
| Molecular Weight | 338.87 g/mol |
| CAS Number | 201007-86-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DCM, and alcohols |
| Storage Conditions | Store at 2-8°C in a dry, inert atmosphere |
Experimental Protocols
The utility of this compound is demonstrated in its application in both solid-phase and solution-phase peptide synthesis. Below are detailed, representative protocols.
Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride Resin (for SPPS)
This protocol outlines the immobilization of the D-lysine derivative to a highly acid-labile resin, which is ideal for preparing C-terminally protected peptide fragments.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.5 mmol/g loading)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Fritted reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 eq) in DCM (10 mL/g resin) in the reaction vessel for 30 minutes.
-
Amino Acid Preparation: In a separate flask, dissolve this compound (1.5 eq) in DCM (5 mL). Add DIPEA (3.5 eq) and stir for 5 minutes to neutralize the hydrochloride salt and generate the free amine.
-
Coupling: Drain the DCM from the swollen resin and add the amino acid solution. Agitate the mixture on a shaker for 2-4 hours at room temperature.
-
Capping: To cap any unreacted trityl chloride sites, add methanol (1 mL/g resin) to the vessel and agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under high vacuum for several hours. The loading of the first amino acid can be determined by gravimetric analysis or by Fmoc-quantification after coupling the next, Fmoc-protected amino acid.
Logical Workflow for Attaching this compound to Resin
Caption: Workflow for immobilizing this compound onto 2-chlorotrityl chloride resin.
Protocol 2: Solution-Phase Synthesis of a Dipeptide
This protocol details the use of this compound as the amine component in the synthesis of a dipeptide, for instance, Fmoc-Ala-D-Lys(Boc)-OtBu.
Materials:
-
This compound
-
Fmoc-L-Ala-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄
Procedure:
-
Amine Neutralization: Dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir for 15 minutes at room temperature to generate the free amine.
-
Carboxylic Acid Activation: In a separate flask, dissolve Fmoc-L-Ala-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 10 minutes at room temperature to pre-activate the amino acid.
-
Coupling: Add the activated Fmoc-L-Ala-OH solution to the free amine solution from step 1. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected dipeptide.
Quantitative Data Summary
While specific, head-to-head comparative data for this compound is not extensively published, the following table provides expected performance metrics based on data for structurally similar amino acids in standard synthesis protocols. Coupling efficiency can be influenced by the steric hindrance of both the incoming amino acid and the N-terminus of the peptide chain.
| Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis | Notes |
| Typical Coupling Time | 1 - 4 hours | 2 - 6 hours | Longer times may be required for sterically hindered partners. Monitoring by Kaiser test (SPPS) or TLC/LC-MS (solution) is recommended. |
| Coupling Reagents | HBTU/DIPEA, HATU/DIPEA | HATU/DIPEA, DCC/HOBt | HATU is often preferred for sterically hindered couplings to minimize racemization and improve yields. |
| Expected Yield | >95% (per step) | 70 - 90% (isolated) | Yields in solution-phase are post-purification and thus typically lower than per-step yields in SPPS. |
| Purity (Crude) | Variable (sequence dependent) | >80% | Crude purity in SPPS is highly dependent on the length and sequence of the peptide. |
Deprotection Strategies
The Boc and OtBu protecting groups are designed for removal under acidic conditions. This orthogonality to the base-labile Fmoc group is the cornerstone of modern peptide synthesis.
Final Cleavage and Deprotection in SPPS
After chain elongation is complete, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups (including the Boc and OtBu on the D-lysine) are removed simultaneously.
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
The peptide-resin is washed and dried thoroughly.
-
The cleavage cocktail (10 mL per gram of resin) is added.
-
The mixture is agitated for 2-4 hours at room temperature.
-
The resin is filtered off, and the peptide is precipitated from the filtrate using cold diethyl ether.
Mechanism of Action: D-Lysine Containing Antimicrobial Peptides
Peptides synthesized using this compound, particularly AMPs, often exert their effect through direct interaction with and disruption of the bacterial cell membrane. This process is not a classical signaling pathway but a biophysical mechanism. The diagram below illustrates the proposed "carpet" and "toroidal pore" models of membrane disruption.
Models of Antimicrobial Peptide (AMP) Action on Bacterial Membranes
Caption: Proposed mechanisms of bacterial membrane disruption by cationic antimicrobial peptides.
Conclusion
This compound is a valuable and strategic building block for the synthesis of peptides with enhanced therapeutic properties. Its dual Boc and OtBu protection scheme allows for its seamless integration into established solution-phase and solid-phase synthesis workflows. The incorporation of a D-lysine residue is a proven method to increase peptide stability against enzymatic degradation and to fine-tune biological activity, making this reagent particularly relevant for the development of next-generation peptide-based drugs, especially in the field of antimicrobials. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound in their synthetic endeavors.
References
A Comprehensive Technical Guide to H-D-Lys(Boc)-OtBu HCl: Synonyms and Chemical Identity
For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature is paramount for the accurate sourcing, application, and documentation of reagents. This guide provides an in-depth overview of the synonyms and the full chemical name for the compound commonly abbreviated as H-D-Lys(Boc)-OtBu HCl.
Full Chemical Name
The systematic and full chemical name for this compound provides an unambiguous description of its molecular structure.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl (2R)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoate;hydrochloride [1].
Another descriptive full chemical name is N6-tert-butoxycarbonyl-D-lysine tert-butyl ester hydrochloride [1].
Synonyms and Common Identifiers
In laboratory and commercial settings, this compound is known by a variety of synonyms and abbreviations. These are crucial to recognize for literature review and product identification.
| Type | Identifier | Reference |
| Common Name | This compound | [1][2] |
| H-D-Lys(Boc)-OtBu.HCl | [1][2] | |
| D-Lysine(Boc)-OtBu HCl | [2] | |
| N-epsilon-Boc-D-lysine t-butyl ester hydrochloride | [2] | |
| N-epsilon-t-butoxycarbonyl-D-lysine t-butyl ester hydrochloride | [2] | |
| Ne-Boc-D-lysine tert-butyl ester hydrochloride | [1] | |
| tert-butyl N6-(tert-butoxycarbonyl)-D-lysinate hydrochloride | [1] | |
| Systematic Name | D-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | [1] |
| CAS Number | 201007-86-5 | [1][2] |
| Molecular Formula | C15H31ClN2O4 | [1][2] |
Logical Relationship of Chemical Nomenclature
The following diagram illustrates the relationship between the common abbreviation and the full chemical name, breaking down the components of the molecule's name.
References
A Comprehensive Technical Guide to H-D-Lys(Boc)-OtBu HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the fundamental principles and practical applications of H-D-Lys(Boc)-OtBu HCl, a critical building block in modern peptide synthesis. We will delve into its chemical properties, its strategic role in peptide chain elongation, and detailed methodologies for its use, supported by quantitative data and visual workflows.
Core Principles: Understanding the Chemistry of this compound
This compound, or Nα-tert-Butoxycarbonyl-D-lysine tert-butyl ester hydrochloride, is a derivative of the non-proteinogenic amino acid D-lysine. Its structure is strategically modified with two key protecting groups, the tert-butoxycarbonyl (Boc) group and the tert-butyl (OtBu) ester, to facilitate controlled and efficient peptide synthesis.
Chemical Structure:
-
D-Configuration: The "D" designation indicates that this is the D-enantiomer of lysine. The incorporation of D-amino acids into peptide chains is a crucial strategy to enhance proteolytic stability, as proteases are highly specific for L-amino acids[1]. This can significantly increase the in-vivo half-life of peptide-based therapeutics.
-
Boc (tert-Butoxycarbonyl) Group: This group protects the α-amino group of the D-lysine. The Boc group is stable under neutral and basic conditions but is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA)[2]. This acid lability is a cornerstone of the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy in solid-phase peptide synthesis (SPPS)[2][3].
-
OtBu (tert-butyl) Ester: The OtBu group protects the ε-amino group of the lysine side chain. Similar to the Boc group, the OtBu ester is cleaved under strongly acidic conditions, typically with TFA[4][5]. This property makes it compatible with the widely used Fmoc/tBu orthogonal synthesis strategy, where the Fmoc group is removed by a base and the tBu-based side-chain protecting groups are removed in the final acidic cleavage step[4][5].
-
HCl (Hydrochloride) Salt: The hydrochloride salt improves the stability and handling of the free α-amino group.
The strategic use of these protecting groups is fundamental to preventing unwanted side reactions at the N-terminus and the lysine side chain during peptide bond formation, ensuring the sequential and controlled elongation of the peptide chain[2][5][6].
Data Presentation: Physicochemical Properties and Deprotection Conditions
| Property | Value | Reference |
| Molecular Formula | C15H31ClN2O4 | [7] |
| Molecular Weight | 338.87 g/mol | [7][8] |
| Appearance | White crystalline solid | [9] |
| Solubility | Insoluble in water | [9] |
| Protecting Group | Deprotection Reagent | Typical Conditions | Scavengers |
| Boc | Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM) | Triethylsilane, Anisole, Ethanedithiol |
| OtBu | Trifluoroacetic Acid (TFA) | 95% TFA (during final cleavage) | Triisopropylsilane (TIS), Water, Phenol |
Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)
The following protocol details the incorporation of a D-lysine residue using Fmoc-D-Lys(Boc)-OH in a standard Fmoc/tBu solid-phase peptide synthesis workflow. This compound is typically used in solution-phase synthesis or for the synthesis of the C-terminal amino acid ester. However, the principles of protection and deprotection are directly applicable.
Protocol 1: Incorporation of Fmoc-D-Lys(Boc)-OH into a Peptide Chain on Solid Support
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
Fmoc-D-Lys(Boc)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
Piperidine, ACS grade
-
N,N'-Diisopropylcarbodiimide (DIC), synthesis grade
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt), synthesis grade
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS), reagent grade
-
Dithiothreitol (DTT) (optional, as scavenger)
-
Diethyl ether, anhydrous
Experimental Workflow:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of Fmoc-D-Lys(Boc)-OH and 3 equivalents of OxymaPure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test (a negative test indicates a complete reaction). If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail, for example, TFA/TIS/Water (95:2.5:2.5). The choice of scavengers depends on the peptide sequence[10].
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Visualizing the Process: Workflows and Pathways
Experimental Workflow for SPPS
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US3780015A - Process for preparing lysine containing peptides - Google Patents [patents.google.com]
- 6. A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02279G [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
H-D-Lys(boc)-otbu hcl stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of H-D-Lys(Boc)-OtBu HCl
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a commonly used protected amino acid derivative in peptide synthesis. Adherence to these guidelines is crucial for ensuring the compound's purity and reactivity, thereby safeguarding the integrity of research and development outcomes.
Chemical Profile and Inherent Stability
This compound is a D-lysine derivative where the alpha-amino group is free (as a hydrochloride salt), the epsilon-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is protected as a tert-butyl (OtBu) ester. The inherent stability of this compound is largely dictated by the lability of the Boc and OtBu protecting groups, particularly in the presence of acid.
The compound is generally stable under recommended storage conditions.[1][2][3] However, it is sensitive to certain environmental factors that can lead to its degradation. Key factors to consider are temperature, moisture, and pH. It is also advisable to avoid strong oxidizing agents.[1][2]
Recommended Storage Conditions
Proper storage is essential to maintain the quality and shelf life of this compound. The following tables summarize the recommended storage conditions for the compound in both solid form and in solution, based on information from various suppliers.
Table 1: Recommended Storage of Solid this compound
| Storage Temperature | Shelf Life | Recommendations |
| -20°C | 3 years | Recommended for long-term storage.[4] |
| 4°C | 2 years | Suitable for medium-term storage.[4] |
| Room Temperature | Not specified | Acceptable for short-term storage and shipping.[4] |
Note: For optimal stability, it is consistently recommended to store the compound in a dry environment, with some sources explicitly advising storage in a freezer.[5]
Table 2: Recommended Storage of this compound in Solvent
| Storage Temperature | Shelf Life | Recommendations |
| -80°C | 6 months | Recommended for long-term storage of stock solutions.[4] |
| -20°C | 1 month | Suitable for short-term storage of working solutions.[4] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions before storage.[4]
Degradation Pathways
The primary degradation pathway for this compound is the acid-catalyzed removal of the Boc and OtBu protecting groups. The tert-butyl cation formed as a byproduct can lead to the formation of isobutylene. The presence of the hydrochloride salt provides a mildly acidic environment, but exposure to stronger acids will accelerate this degradation.
Caption: Primary degradation pathway of this compound.
Handling and Use
To ensure the stability and integrity of this compound during handling and experimental use, the following practices are recommended:
-
Work Environment: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Personal Protective Equipment: Wear appropriate personal protective equipment, including gloves and safety glasses.[3]
-
Dispensing: Avoid creating dust when handling the solid material.[3]
-
Moisture Control: The compound is hygroscopic.[4] Keep containers tightly closed and avoid exposure to moisture.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[2]
-
Thermal Stress: Avoid exposure to high heat, sparks, and open flames.[2]
Experimental Protocol: Stability Assessment
Caption: Experimental workflow for stability testing.
Methodology in Detail:
-
Sample Preparation: Accurately weigh this compound and prepare stock solutions in appropriate solvents (e.g., DMSO for in vitro assays).[4] Aliquot these solutions into sealed vials to minimize contamination and evaporation.
-
Forced Degradation Studies: Expose the samples to a range of stress conditions, including elevated temperatures, high humidity, and intense light, to identify potential degradation pathways and kinetics.
-
Time-Point Analysis: At predetermined time intervals, withdraw samples from each storage condition.
-
Analytical Method: Employ a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, to separate the parent compound from any degradation products.
-
Data Analysis: Quantify the amount of this compound remaining at each time point. The rate of degradation can be calculated, and from this, the shelf life under different conditions can be extrapolated.
Conclusion
The stability of this compound is well-maintained under recommended storage conditions, primarily cool, dry, and dark environments. The principal risk of degradation comes from exposure to strong acids, moisture, and elevated temperatures, which can lead to the cleavage of the Boc and OtBu protecting groups. By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the integrity of this critical reagent, leading to more reliable and reproducible results in their synthetic endeavors.
References
The Gatekeepers of Synthesis: A Technical Guide to Boc and OtBu Protecting Groups in Lysine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and the development of novel therapeutics, the precise control of reactive functional groups is paramount. Among the arsenal of chemical tools available, protecting groups stand as silent sentinels, ensuring that complex molecular architectures are assembled with precision. This in-depth technical guide focuses on two ubiquitous protecting groups, the tert-butoxycarbonyl (Boc) and tert-butyl ester (OtBu) groups, with a specific emphasis on their application to lysine derivatives—a cornerstone of many biologically active peptides and drug candidates.
This document provides a comprehensive overview of the chemical properties, strategic applications, and experimental considerations for utilizing Boc and OtBu protecting groups in the laboratory. We will delve into the principles of orthogonality, present detailed experimental protocols, and offer quantitative data to inform the rational design of synthetic strategies.
Core Principles: Orthogonality and Acid Lability
The successful synthesis of complex peptides hinges on the concept of orthogonality , which dictates that different protecting groups can be selectively removed under distinct chemical conditions without affecting others.[1][2] This principle allows for the stepwise and controlled elongation of a peptide chain.
Both the Boc group, used to protect the ε-amino group of lysine, and the OtBu group, employed for protecting the C-terminal carboxyl group or the side-chain carboxyl groups of acidic amino acids like aspartic and glutamic acid, are classified as acid-labile .[1][3] Their removal is typically achieved using strong acids, most commonly trifluoroacetic acid (TFA).[4][5]
The critical consideration for synthetic strategy is the differential lability of these groups in the context of the overall protection scheme. In the widely adopted Fmoc/tBu strategy , the Nα-amino group is protected by the base-labile Fmoc group, while side chains are protected with acid-labile groups like Boc and OtBu.[6][7] This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the iterative removal of the Fmoc group with a base (e.g., piperidine) without affecting the side-chain protecting groups.[6][8]
Conversely, in the Boc/Bzl strategy , the Nα-amino group is protected with the acid-labile Boc group.[9] In this scheme, the use of an OtBu protecting group for the side chain is not orthogonal, as both groups would be cleaved during the repetitive Nα-deprotection steps with moderate acid.[1]
Quantitative Data Summary
The selection of a protecting group and the conditions for its removal are critical for maximizing yield and minimizing side reactions. The following tables summarize the stability and cleavage conditions for Boc and OtBu protecting groups on lysine derivatives.
| Protecting Group | Structure | Typical Application in Lysine Derivatives | Stability |
| Boc (tert-butoxycarbonyl) | -NH-C(=O)O-C(CH₃)₃ | Protection of the ε-amino group (Nε)[3] | Stable to basic and nucleophilic conditions, and catalytic hydrogenation.[10] Labile to strong acids.[10][11] |
| OtBu (tert-butyl ester) | -C(=O)O-C(CH₃)₃ | Not typically used directly on lysine's side chain, but on the C-terminus or acidic amino acid side chains within a peptide containing lysine. | Stable to basic and nucleophilic conditions.[1] Labile to strong acids.[1] |
| Deprotection Condition | Boc (on Lysine Nε) | OtBu (on C-terminus/Acidic AA) | Comments |
| 20-50% Piperidine in DMF | Stable[6][12] | Stable[1] | Standard condition for Fmoc group removal in SPPS. |
| 1% TFA in DCM | Largely stable, but some loss may occur with prolonged exposure. | Largely stable, but some loss may occur with prolonged exposure. | Used for the removal of very acid-labile groups like Mtt. |
| 50% TFA in DCM | Cleaved[13] | Cleaved[1] | A common condition for Boc deprotection in Boc-SPPS.[13] |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Complete cleavage[6][14] | Complete cleavage[15] | Standard final cleavage cocktail in Fmoc-SPPS. Scavengers (H₂O, TIS) are crucial to prevent side reactions from the tert-butyl cation.[9][14] |
| 4M HCl in Dioxane | Cleaved[4] | Cleaved | An alternative to TFA for Boc deprotection.[4] |
Experimental Protocols
Protocol 1: Synthesis of Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH)
This protocol describes the synthesis of the commonly used Fmoc-Lys(Boc)-OH building block.
Materials:
-
L-lysine hydrochloride
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Acetone
-
Methanol
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
8-hydroxyquinoline or other copper chelating agent
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
Procedure:
-
Copper Complex Formation:
-
Dissolve L-lysine hydrochloride in a 2M aqueous solution of NaHCO₃.
-
To the stirred solution, add an aqueous solution of CuSO₄·5H₂O to form the copper(II) complex of lysine, which protects the α-amino and carboxyl groups.[16]
-
-
Nε-Boc Protection:
-
To the suspension of the copper complex, add NaHCO₃ followed by a solution of Boc₂O in acetone.
-
Stir the reaction mixture for 12-24 hours at room temperature.[16][17]
-
Add methanol to decompose any excess Boc₂O and continue stirring for 6-12 hours.[16][17]
-
Collect the precipitated copper complex of Nε-Boc-lysine by filtration and wash thoroughly with water and ethyl acetate.[16]
-
-
Copper Removal:
-
Suspend the dried copper complex in water.
-
Add a chelating agent such as 8-hydroxyquinoline to remove the copper(II) ions.
-
Stir for several hours, then filter off the copper chelate.
-
The filtrate containing Lys(Boc)-OH can be used directly in the next step.
-
-
Nα-Fmoc Protection:
-
To the aqueous solution of Lys(Boc)-OH, add Na₂CO₃ and acetone.
-
Add a solution of Fmoc-OSu in acetone and stir at room temperature for 2-20 hours.[17]
-
After the reaction is complete, acidify the mixture with 1M HCl to a pH of 2.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield Fmoc-Lys(Boc)-OH. The product can be further purified by crystallization or column chromatography.
-
Protocol 2: Deprotection of the Nε-Boc Group from a Lysine Side Chain
This protocol details the removal of the Boc group from the lysine side chain as part of the final cleavage step in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Peptide-resin containing a Lys(Boc) residue
-
Trifluoroacetic acid (TFA)
-
Deionized water (H₂O)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Wash the fully assembled peptide-resin thoroughly with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.[6]
-
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail by combining TFA, H₂O, and TIS in a ratio of 95:2.5:2.5 (v/v/v).[6][14] The scavengers (H₂O and TIS) are essential to trap the reactive tert-butyl cations generated during deprotection, preventing side reactions such as the alkylation of sensitive residues like tryptophan, methionine, and cysteine.[9][14]
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the reaction vessel containing the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture gently at room temperature for 2-3 hours.[6]
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage solution away from the resin beads into a clean centrifuge tube.
-
Wash the resin with an additional small volume of TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 12. advancedchemtech.com [advancedchemtech.com]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 17. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Safe Handling of H-D-Lys(Boc)-OtBu HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information and handling precautions for H-D-Lys(Boc)-OtBu HCl (CAS No. 201007-86-5), a key building block in peptide synthesis and drug development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.
Section 1: Chemical Identification and Properties
This compound, also known as N-epsilon-Boc-D-lysine tert-butyl ester hydrochloride, is a derivative of the amino acid D-lysine.[1] The Boc (tert-butoxycarbonyl) and OtBu (tert-butyl ester) groups serve as protecting groups in chemical synthesis.[2]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C15H31ClN2O4 | [1][3][4] |
| Molecular Weight | 338.87 g/mol | [3][4][5] |
| Appearance | White to off-white solid | [1] |
| Solubility | Insoluble in water | [2] |
| Storage Temperature | Inert atmosphere, 2-8°C | [1] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification indicates potential for skin, eye, and respiratory irritation.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | GHS07 |
Source:[5]
Section 3: Handling Precautions and Personal Protective Equipment (PPE)
Safe handling of this compound requires strict adherence to laboratory safety protocols and the use of appropriate personal protective equipment.
3.1 Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[6]
-
Ensure adequate exhaust ventilation where dust, aerosols, or fumes may be generated.[6]
3.2 Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent contact and exposure.
Caption: Recommended PPE for handling this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Use safety glasses with side-shields conforming to EN166 or equivalent. |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3] |
3.3 General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke when using this product.[6]
-
Remove and wash contaminated clothing before reuse.[6]
Section 4: First-Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Caption: First-aid workflow for this compound exposure.
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |
Section 5: Fire-Fighting and Accidental Release Measures
5.1 Fire-Fighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Special hazards: Combustion may produce carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[3]
-
Firefighter protection: Wear a self-contained breathing apparatus for firefighting if necessary.[3]
5.2 Accidental Release Measures
-
Personal precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[3]
-
Environmental precautions: Do not let the product enter drains.[3]
-
Containment and cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]
Section 6: Stability and Reactivity
-
Reactivity: No data available.
-
Chemical stability: Stable under recommended storage conditions.[6]
-
Possibility of hazardous reactions: No data available.
-
Conditions to avoid: No data available.
-
Incompatible materials: Strong oxidizing agents.[6]
-
Hazardous decomposition products: In case of fire, may liberate carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[3]
Section 7: Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound is limited. The available Safety Data Sheets indicate that acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, and carcinogenicity data are not available.[3][7] Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[3] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[3]
Section 8: Disposal Considerations
Dispose of this material and its container in accordance with local, regional, national, and international regulations. It is recommended to contact a licensed professional waste disposal service.[3]
This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users of this chemical are thoroughly trained in its proper handling and are aware of the potential hazards. Always refer to the most current Safety Data Sheet provided by the supplier before use.
References
- 1. 201007-86-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. capotchem.cn [capotchem.cn]
- 4. This compound | C15H31ClN2O4 | CID 56777341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-epsilon-t-Butyloxycarbonyl-L-lysine t-butyl ester hydrochloride | C15H31ClN2O4 | CID 13819885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Ne-Boc-L-lysine tert-butyl ester hydrochloride - Safety Data Sheet [chemicalbook.com]
Solubility Profile of H-D-Lys(Boc)-OtBu HCl: A Technical Guide for Researchers
Introduction:
H-D-Lys(Boc)-OtBu HCl, also known as (R)-2-amino-6-(tert-butoxycarbonylamino)hexanoic acid tert-butyl ester hydrochloride, is a critical building block in solid-phase peptide synthesis (SPPS). Its dual-protection strategy, with a Boc group on the side-chain amine and a tert-butyl ester at the C-terminus, offers orthogonal deprotection capabilities essential for the synthesis of complex peptides. Understanding the solubility of this compound in various solvents is paramount for its effective handling, purification, and application in synthetic workflows. This technical guide provides an in-depth overview of the solubility characteristics of this compound, along with relevant experimental considerations.
Core Properties:
-
IUPAC Name: (2R)-2-amino-6-[(tert-butoxy)carbonylamino]hexanoic acid tert-butyl ester hydrochloride
-
Molecular Formula: C15H31ClN2O4
-
Molecular Weight: 354.87 g/mol
-
Appearance: White to off-white crystalline powder
Quantitative Solubility Data
The solubility of this compound is influenced by the polarity of the solvent, temperature, and the presence of other solutes. The hydrochloride salt form generally enhances solubility in more polar solvents compared to its free base counterpart. The following table summarizes the available quantitative data on the solubility of this compound in commonly used laboratory solvents.
| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) at 25 °C | Observations |
| Dichloromethane (DCM) | CH2Cl2 | 3.1 | > 10 | Freely soluble |
| Chloroform | CHCl3 | 4.1 | > 10 | Freely soluble |
| Methanol | CH3OH | 5.1 | > 10 | Freely soluble |
| Dimethylformamide (DMF) | (CH3)2NC(O)H | 6.4 | > 10 | Freely soluble |
| Water | H2O | 10.2 | Soluble | Forms a clear solution |
| Diethyl Ether | (C2H5)2O | 2.8 | Sparingly Soluble | Limited solubility, often used for precipitation |
| Hexanes | C6H14 | 0.1 | Insoluble | Used as an anti-solvent for precipitation |
Note: The classification of solubility is based on standard pharmaceutical definitions. "Freely soluble" indicates that less than 1 part of solvent is required to dissolve 1 part of solute. "Soluble" indicates 1 to 10 parts of solvent are required. "Sparingly soluble" indicates 30 to 100 parts of solvent are required. "Insoluble" indicates that more than 10,000 parts of solvent are required.
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., DCM, Methanol, Water)
-
Scintillation vials or sealed test tubes
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or heating block
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a thermostatically controlled environment (e.g., 25 °C) and agitate them using a magnetic stirrer for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. For solvents where sedimentation is slow, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sample Extraction and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC. A standard calibration curve should be prepared to accurately determine the concentration.
-
Calculation: The solubility is calculated from the determined concentration and expressed in appropriate units (e.g., mg/mL or g/100 mL).
Visualizing Experimental and Logical Workflows
The following diagrams illustrate key processes related to the handling and application of this compound.
Caption: A flowchart of the experimental workflow for determining equilibrium solubility.
Caption: A decision-making diagram for solvent selection based on the intended application.
Disclaimer: The information provided in this technical guide is for research and development purposes only. The solubility data is based on available literature and may vary depending on the specific experimental conditions, purity of the compound, and the grade of the solvents used. It is recommended to perform independent solubility tests for critical applications.
An In-depth Technical Guide on H-D-Lys(Boc)-OtBu HCl: Properties and Application in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties of H-D-Lys(Boc)-OtBu HCl and its pivotal role in modern peptide synthesis. The document details its molecular characteristics and presents a standardized workflow for its application in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics research.
Core Compound Data
This compound is a derivative of the amino acid D-lysine, where the alpha-amino group is free, the epsilon-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is protected as a tert-butyl (OtBu) ester. The hydrochloride salt form enhances its stability and handling. These protecting groups are essential for its use as a building block in the stepwise assembly of peptide chains.
| Parameter | Value | Citation |
| Molecular Formula | C15H31ClN2O4 | [1][2][3][4][5] |
| Molecular Weight | 338.87 g/mol | [1][2][3][4][5] |
| Synonyms | H-D-Lys(Boc)-OtBu.HCl, Ne-Boc-D-lysine tert-butyl ester hydrochloride | [1][2] |
| CAS Number | 201007-86-5 | [1] |
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental reagent in Fmoc-based solid-phase peptide synthesis. SPPS revolutionized peptide synthesis by anchoring the initial amino acid to an insoluble resin support, allowing for the iterative addition of amino acids in a single reaction vessel.[4] This methodology simplifies the purification process, as excess reagents and byproducts are removed by filtration and washing.[4]
The use of D-lysine, as in this compound, is a common strategy to increase the enzymatic stability of the resulting peptide, enhancing its potential as a therapeutic agent. The Boc and OtBu protecting groups on the side chain and C-terminus, respectively, are stable to the mild basic conditions used for the removal of the temporary Nα-Fmoc group (typically with piperidine) during synthesis but are readily cleaved under the final strong acidic conditions (e.g., with trifluoroacetic acid) used to release the completed peptide from the resin.[6]
Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis
The following diagram illustrates the standard workflow for incorporating an amino acid like this compound into a growing peptide chain on a solid support.
Caption: Standard workflow for Fmoc solid-phase peptide synthesis (SPPS).
Detailed Experimental Protocols
The following protocols are generalized procedures for manual Fmoc SPPS. The scale and specific reagents may be adjusted based on the peptide sequence and desired yield.
-
Place the appropriate amount of resin (e.g., Wang or Rink Amide resin) into a reaction vessel.[2][4]
-
Add a suitable solvent, typically N,N-dimethylformamide (DMF), to the resin.[1][7]
-
Allow the resin to swell for at least 30 minutes to ensure the accessibility of reactive sites within the polymer matrix.[4][7]
-
After swelling, drain the solvent from the reaction vessel.[4]
-
Add a solution of 20% (v/v) piperidine in DMF to the swollen peptide-resin.[4][7]
-
Agitate the mixture for 5-10 minutes at room temperature.[4]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure the complete removal of the Fmoc group.[4]
-
Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.[4]
This step involves activating the carboxylic acid of the incoming Fmoc-protected amino acid to facilitate the formation of a peptide bond with the free N-terminal amine on the resin-bound peptide.
Using HBTU/HATU:
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., this compound, 3-5 equivalents relative to resin loading) and an activating agent like HBTU or HATU (3-5 equivalents) in DMF.[4][7]
-
Add a base, typically N,N-diisopropylethylamine (DIPEA, 6-10 equivalents), to the solution to activate the amino acid.[4][8]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.[4]
-
Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.[3]
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.[9]
Using DIC/HOBt:
-
In a separate vial, dissolve the Fmoc-protected amino acid (2-5 equivalents) and 1-Hydroxybenzotriazole (HOBt, 2-5 equivalents) in a minimal amount of DMF.[4][10]
-
Add N,N'-Diisopropylcarbodiimide (DIC, 2-5 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.[4][10]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.[4]
-
Drain the solution and wash the resin with DMF and dichloromethane (DCM).[4]
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it thoroughly under a vacuum.[4]
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail for peptides with acid-labile groups like Boc and OtBu is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol in an 82.5:5:5:5:2.5 ratio). Caution: TFA is highly corrosive and must be handled in a fume hood. [4]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).[4]
-
Gently agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all side-chain protecting groups simultaneously.[2][4]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[7]
-
Centrifuge the mixture to pellet the crude peptide, wash the pellet with cold diethyl ether, and dry it under a vacuum.[7][10]
-
The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[7][10]
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 10. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Fmoc/tBu Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) Nα-protecting group in conjunction with tert-butyl (tBu) side-chain protection is the predominant methodology for the chemical synthesis of peptides in both academic research and industrial drug development.[1] This orthogonal strategy offers the advantage of mild reaction conditions for the iterative deprotection of the N-terminus, preserving the acid-labile side-chain protecting groups until the final cleavage step.[1] This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical considerations for successful Fmoc/tBu SPPS.
Core Principles of Fmoc/tBu SPPS
The Fmoc/tBu strategy is an orthogonal protection scheme, meaning the Nα- and side-chain protecting groups are removed under distinct chemical conditions.[1][2] The process involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1]
The key features of this methodology are:
-
Solid Support: A polymeric resin, typically polystyrene-based, serves as an insoluble carrier for the growing peptide chain, facilitating the removal of excess reagents and byproducts through simple filtration and washing.[1]
-
Nα-Protection: The base-labile Fmoc group protects the α-amino group of the incoming amino acid. It is typically removed using a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[1][3]
-
Side-Chain Protection: Acid-labile protecting groups, primarily based on the tert-butyl (tBu) or trityl (Trt) moieties, protect reactive amino acid side chains.[1] These groups are stable to the basic conditions of Fmoc deprotection.[1]
-
Coupling: Peptide bond formation is achieved by activating the carboxyl group of the incoming Fmoc-amino acid, which then reacts with the free N-terminus of the resin-bound peptide.[1]
-
Cleavage and Global Deprotection: In the final step, the completed peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.[1]
The Fmoc/tBu SPPS Workflow
The synthesis of a peptide using Fmoc/tBu chemistry follows a cyclical process, with each cycle extending the peptide chain by one amino acid.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Quantitative Data Summary
The efficiency and success of SPPS are highly dependent on reaction conditions. The following tables summarize key quantitative parameters for the core steps of the Fmoc/tBu strategy.
Table 1: Fmoc Deprotection Conditions
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and effective concentration for rapid deprotection.[4] |
| 10% (v/v) in DMF | High | May require longer reaction times; can be used to potentially minimize base-related side reactions.[4] | |
| Reaction Time | 5-10 minutes (repeated once) | >98% | Standard protocol for most amino acids.[3] |
| 15-30 minutes | >95% | May be required for sterically hindered residues or to overcome aggregation. |
Table 2: Amino Acid Coupling Conditions
| Coupling Reagent | Reagent Type | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time | Representative Yield (%) |
| HBTU/DIPEA | Aminium Salt | 2:2:4 | 10-60 minutes | >99 |
| HATU/DIPEA | Aminium Salt | 2:2:4 | 10-60 minutes | >99 |
| DIC/HOBt | Carbodiimide/Additive | 3:3:3 (AA:DIC:HOBt) | 30-120 minutes | >98 |
Equivalents are relative to the resin substitution.
Table 3: Final Cleavage Cocktails
| Reagent Cocktail | Composition (v/v) | Application | Cleavage Time |
| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose for peptides without sensitive residues (e.g., Cys, Met, Trp).[5] | 2-4 hours |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides containing multiple sensitive residues like Arg(Pmc/Mtr), Trp, Met, Cys. | 2-4 hours |
| TFA/EDT/TIS/H₂O | 94:2.5:1:2.5 | Effective for protecting Cysteine residues.[6] | 2-4 hours |
Experimental Protocols
The following are detailed methodologies for the key steps in Fmoc/tBu SPPS.
Resin Swelling
Objective: To swell the resin in a suitable solvent to ensure accessibility of the reactive sites.
Protocol:
-
Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale for Rink Amide resin) into a reaction vessel.[7]
-
Add a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (approximately 10 mL per gram of resin).[7]
-
Gently agitate the resin for at least 30-60 minutes at room temperature to ensure uniform swelling.[3][7]
-
Drain the solvent from the reaction vessel.[7]
Fmoc Deprotection
Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.
Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.
Protocol:
-
To the swollen resin, add a 20% (v/v) solution of piperidine in DMF (approximately 10 mL per gram of resin).[3]
-
Agitate the mixture at room temperature for 5-10 minutes.[3]
-
Drain the deprotection solution.
-
Repeat steps 1-3.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]
Amino Acid Coupling
Objective: To form a peptide bond between the activated carboxyl group of the incoming Fmoc-amino acid and the free N-terminus of the resin-bound peptide.
Caption: Amino acid activation and subsequent peptide bond formation.
Protocol (using HBTU):
-
In a separate vial, dissolve the Fmoc-amino acid (2 equivalents) and HBTU (2 equivalents) in DMF.
-
Add DIPEA (4 equivalents) to the amino acid/HBTU solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 10-60 minutes.[8]
-
Monitor the reaction for completion using a qualitative method such as the Kaiser test.
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Final Cleavage and Deprotection
Objective: To cleave the completed peptide from the resin and remove all side-chain protecting groups.
Protocol (using TFA/TIS/H₂O):
-
After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.[6]
-
In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[6]
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin.[5]
-
Gently agitate the mixture at room temperature for 2-4 hours.[7]
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.[5]
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
Troubleshooting Common Side Reactions
Table 4: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Prevention and Troubleshooting Strategies |
| Aspartimide Formation | Cyclization of aspartic acid residues, leading to chain termination or insertion of β-aspartyl linkages.[9] | Use Asp(OMpe) or Asp(ODmab) protecting groups for sensitive sequences. Minimize exposure to strong base. Add HOBt to the piperidine deprotection solution.[9][10] |
| Aggregation | Inter-chain hydrogen bonding of the growing peptide, leading to incomplete coupling and deprotection.[10] | Use high-swelling resins (e.g., PEG-PS), elevated temperatures, or chaotropic salts. Incorporate pseudoprolines or Dmb-protected amino acids at strategic positions.[10] |
| Diketopiperazine Formation | Cyclization and cleavage of the first two amino acids from the resin.[10] | Couple the third amino acid quickly after deprotection of the second. Use 2-chlorotrityl resin which is sterically hindered.[10] |
| Racemization | Epimerization of the chiral center of the amino acid during activation. | Use coupling reagents known for low racemization (e.g., HATU, HCTU). Avoid prolonged activation times and excess base.[11] |
Conclusion
Fmoc/tBu solid-phase peptide synthesis is a powerful and versatile technique that has enabled the routine synthesis of complex peptides. A thorough understanding of the core principles, optimization of reaction conditions, and awareness of potential side reactions are critical for achieving high yields and purity. This guide provides a foundational framework for researchers to successfully implement and troubleshoot their peptide synthesis endeavors.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. biomatik.com [biomatik.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing H-D-Lys(Boc)-OtBu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the incorporation of a D-lysine residue with a Boc-protected side chain into a peptide sequence using solid-phase peptide synthesis (SPPS). While the direct use of H-D-Lys(Boc)-OtBu HCl as a building block in standard SPPS is atypical due to its unprotected Nα-amino group, this document outlines the standard and widely practiced Fmoc/tBu strategy, which is the conventional method for this purpose. This involves using Nα-Fmoc-D-Lys(Boc)-OH.
The incorporation of D-amino acids, such as D-lysine, into peptide sequences is a critical strategy in drug design to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[1]
Experimental Protocols
The following protocols detail the standard procedures for manual solid-phase peptide synthesis on a rink amide resin, which will yield a C-terminally amidated peptide.
1. Resin Preparation and Swelling
-
Objective: To prepare the solid support for peptide synthesis.
-
Procedure:
2. Nα-Fmoc Deprotection
-
Objective: To remove the temporary Fmoc protecting group from the N-terminus of the growing peptide chain to allow for the coupling of the next amino acid.
-
Procedure:
3. Coupling of Fmoc-D-Lys(Boc)-OH
-
Objective: To couple the protected D-lysine amino acid to the deprotected N-terminus of the peptide chain on the resin.
-
Procedure:
-
In a separate vial, dissolve Fmoc-D-Lys(Boc)-OH (3 equivalents relative to the resin substitution), a coupling agent such as HBTU (3 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[2][3]
-
Pre-activate the amino acid solution for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).[2]
-
4. Final Cleavage and Deprotection
-
Objective: To cleave the synthesized peptide from the resin and remove the permanent side-chain protecting groups.
-
Procedure:
-
After the final amino acid coupling and Nα-Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum for at least 2 hours.[5][6]
-
Prepare a cleavage cocktail. A standard cocktail for peptides with acid-labile protecting groups is TFA/TIS/H₂O (95:2.5:2.5).[6][7] Triisopropylsilane (TIS) and water act as scavengers to trap reactive cations generated during cleavage, preventing side reactions.[8]
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[6]
-
Agitate the mixture for 2-3 hours at room temperature.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[6]
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[6]
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
5. Peptide Purification and Analysis
-
Objective: To purify the crude peptide and verify its identity and purity.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile or acetic acid).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical gradient is 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.[5]
-
Collect the fractions containing the desired peptide.
-
Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Assess the purity of the final product by analytical RP-HPLC.
-
Data Presentation
Table 1: Reagents and Materials for SPPS of a D-Lysine Containing Peptide
| Reagent/Material | Grade | Purpose |
| Rink Amide Resin | 100-200 mesh, 0.5-1.0 mmol/g | Solid support for peptide synthesis |
| Fmoc-D-Lys(Boc)-OH | Synthesis grade | Protected D-lysine amino acid |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Solvent |
| Dichloromethane (DCM) | ACS grade | Solvent for washing |
| Piperidine | ACS grade | Reagent for Fmoc deprotection |
| N,N'-Diisopropylcarbodiimide (DIC) or HBTU | Synthesis grade | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) or Oxyma | Synthesis grade | Coupling additive to reduce racemization |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis grade | Base for coupling reaction |
| Trifluoroacetic acid (TFA) | Reagent grade | Reagent for cleavage and deprotection |
| Triisopropylsilane (TIS) | Reagent grade | Scavenger |
| Diethyl ether | Anhydrous | For peptide precipitation |
Table 2: Typical Parameters for a Manual SPPS Cycle
| Step | Reagent/Solvent | Volume | Duration |
| Swelling | DMF | 10 mL/g resin | 30 min |
| Fmoc Deprotection | 20% Piperidine in DMF | 10 mL/g resin | 20 min |
| Washing | DMF | 10 mL/g resin | 5 x 1 min |
| Coupling | 3 eq. Amino Acid, 3 eq. HBTU, 6 eq. DIPEA in DMF | 5-10 mL/g resin | 1-2 hours |
| Washing | DMF, DCM | 10 mL/g resin | 3 x 1 min each |
| Cleavage | 95% TFA, 2.5% TIS, 2.5% H₂O | 10 mL/g resin | 2-3 hours |
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis of a D-Lysine containing peptide.
Caption: The final cleavage and deprotection process in SPPS.
References
- 1. nbinno.com [nbinno.com]
- 2. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 3. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 4. Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Incorporating D-Lysine Derivatives in Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern drug discovery and development. D-amino acids, like D-Lysine, are introduced to enhance the pharmacological properties of synthetic peptides. Notably, their inclusion can significantly increase resistance to proteolytic degradation by endogenous proteases, leading to longer in-vivo half-lives and improved bioavailability.[1] This document provides detailed application notes and protocols for the successful incorporation of the D-Lysine derivative, H-D-Lys(Boc)-OtBu HCl, within the context of automated solid-phase peptide synthesis (SPPS).
While this compound features a free N-terminus, standard automated peptide synthesis proceeds in the C-to-N direction and requires an Nα-protected amino acid. Therefore, for use in common automated synthesizers employing the Fmoc/tBu strategy, the corresponding Nα-Fmoc protected version, Fmoc-D-Lys(Boc)-OH , is the appropriate building block.[1] The protocols below are based on this standard and widely adopted methodology. The ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is labile to acid, and the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, providing the necessary orthogonal protection for controlled peptide chain elongation.[1][2]
Application Notes
Advantages of Incorporating D-Lysine
-
Enhanced Proteolytic Stability : Peptides containing D-amino acids are poor substrates for natural L-amino acid-specific proteases, significantly extending their biological half-life.[1]
-
Improved Bioactivity & Selectivity : The substitution of L-Lysine with D-Lysine can alter the peptide's secondary structure and conformation.[3][4] This modification has been shown to decrease toxicity towards eukaryotic cells while maintaining potent antimicrobial activity in certain peptide classes, thereby improving the therapeutic index.[3][4][5]
-
Structural Diversity : D-amino acids are valuable tools for creating novel peptide structures, including mirror-image peptides and for inducing specific turns or disrupting helical structures to fine-tune biological function.[3]
Challenges and Mitigation Strategies
-
Steric Hindrance : The bulky Boc and OtBu protecting groups, combined with the D-configuration, can present steric challenges, potentially leading to incomplete coupling reactions. Modern automated synthesizers can often overcome this by using extended coupling times, double coupling cycles, or microwave assistance to drive the reaction to completion.[6]
-
Aggregation : Sequences containing multiple hydrophobic or bulky residues can be prone to aggregation on the solid support, hindering reagent access.[6][7] Using high-swelling resins and optimizing solvent choice can help mitigate this issue.[8]
-
Side Reactions : While the primary challenge with Aspartate is aspartimide formation, it is crucial to ensure complete deprotection and coupling with all amino acids to avoid deletion sequences and other impurities.[9] The choice of coupling reagents and additives is critical to minimize side reactions like racemization.[10]
Key Reagents and Equipment
-
Amino Acid Derivative : Fmoc-D-Lys(Boc)-OH
-
Resin : Rink Amide or Wang resin (pre-loaded or for loading the first amino acid)
-
Automated Peptide Synthesizer : (e.g., CEM Liberty Blue™, etc.)
-
Solvents : N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade
-
Fmoc Deprotection Solution : 20% piperidine in DMF (v/v)
-
Coupling Reagents : HBTU, HATU, or PyBOP
-
Base : N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Washing Solvents : DMF, DCM, Isopropanol
-
Cleavage Cocktail : 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Precipitation Solvent : Cold diethyl ether
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis Cycle for Fmoc-D-Lys(Boc)-OH Incorporation
This protocol outlines a standard cycle on an automated peptide synthesizer.
-
Resin Swelling : Swell the resin in DMF for 30-60 minutes within the synthesizer's reaction vessel.[11]
-
Fmoc Deprotection :
-
Treat the resin-bound peptide with 20% piperidine in DMF.
-
Perform a first treatment for 3-5 minutes, drain, and follow with a second treatment for 10-15 minutes to ensure complete Fmoc removal.[11]
-
-
Washing : Thoroughly wash the resin with DMF (5-7 cycles) to remove residual piperidine and reaction by-products.[11]
-
Amino Acid Coupling (Fmoc-D-Lys(Boc)-OH) :
-
Prepare a solution of Fmoc-D-Lys(Boc)-OH (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.[11]
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitoring the reaction with a colorimetric test like the Kaiser test can confirm completion (a negative test indicates a complete reaction).[12]
-
-
Final Washing : Wash the resin with DMF (3-5 cycles) followed by DCM (2-3 cycles) to prepare for the next synthesis cycle.
-
Repeat : Continue with the deprotection and coupling cycles for subsequent amino acids in the sequence.
Diagram 1: Automated SPPS Workflow
Caption: Workflow for a single cycle in automated solid-phase peptide synthesis (SPPS).
Protocol 2: Peptide Cleavage and Final Deprotection
This protocol removes the peptide from the resin and cleaves the side-chain protecting groups (Boc and others like OtBu).
-
Resin Preparation : After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it completely under a vacuum.[11]
-
Cleavage Reaction : Prepare a fresh cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Add the cocktail to the dried resin in a reaction vessel (approx. 10 mL per gram of resin).[10][11]
-
Incubation : Gently agitate the mixture at room temperature for 1.5 to 3 hours.[9][11]
-
Peptide Filtration : Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitation : Slowly add the TFA solution to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation : Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet 2-3 times with cold ether to remove residual scavengers.
-
Drying : Dry the crude peptide pellet under a vacuum to remove all traces of ether. The peptide is now ready for purification by HPLC.
Data Presentation: Coupling Reagent Comparison
The choice of coupling reagent is critical for ensuring high efficiency, especially for sterically hindered amino acids like Fmoc-D-Lys(Boc)-OH.
| Coupling Reagent | Typical Yield (%) | Purity (%) | Key Advantages & Disadvantages |
| HATU | 95-99 | >98 | Advantages: High reactivity, low racemization rates, effective for hindered couplings.[13]Disadvantages: Higher cost.[13] |
| HBTU | 90-95 | >95 | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[13]Disadvantages: Can be slightly less effective than HATU in preventing racemization.[13] |
| PyBOP | 90-96 | >95 | Advantages: High coupling efficiency, avoids carcinogenic byproducts associated with older reagents.[13]Disadvantages: Can be less effective for highly hindered couplings.[13] |
| EDC/HOBt | 85-92 | >95 | Advantages: Cost-effective, water-soluble byproducts are easily removed.[13]Disadvantages: Lower reactivity, which can lead to longer reaction times and lower yields for difficult couplings.[13] |
Note: Data represents typical outcomes for standard dipeptide synthesis and may vary based on sequence, scale, and specific conditions.[13]
Diagram 2: Role of D-Lysine in Enhancing Peptide Stability
Caption: D-Lysine incorporation renders peptides resistant to enzymatic degradation.
Troubleshooting
-
Problem: Incomplete coupling (positive Kaiser test after coupling step).
-
Solution: Extend the coupling time or perform a second coupling (double coupling) with a fresh solution of activated amino acid before proceeding to the next deprotection step. For persistently difficult sequences, consider switching to a more powerful coupling reagent like HATU.[13]
-
-
Problem: Low final peptide yield.
-
Solution: Review all steps of the synthesis. Ensure high-quality reagents and anhydrous solvents are used. Check for potential peptide aggregation; if suspected, using specialized resins or modifying synthesis conditions (e.g., temperature with microwave synthesizers) may be necessary.[6]
-
-
Problem: Impurities in the final product as seen on HPLC/MS.
-
Solution: Impurities can arise from incomplete deprotection or coupling, or side reactions during cleavage. Optimize washing steps to ensure complete removal of reagents between cycles. During cleavage, ensure the use of appropriate scavengers (like TIS for Trp, Tyr, Met, Cys) to prevent modification of sensitive residues by cleaved protecting groups.[10]
-
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for H-D-Lys(Boc)-OtBu HCl in Microwave-Assisted Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of H-D-Lys(Boc)-OtBu HCl in microwave-assisted solid-phase peptide synthesis (MA-SPPS). The application of microwave energy significantly accelerates reaction times and can enhance the purity of the synthesized peptides.[1][2][3] This document outlines the principles, advantages, and detailed methodologies for the efficient incorporation of this D-lysine derivative into peptide chains.
Introduction to Microwave-Assisted Peptide Synthesis (MA-SPPS)
Microwave-assisted peptide synthesis is a technique that utilizes microwave radiation to accelerate the key steps in solid-phase peptide synthesis (SPPS), namely the coupling of amino acids and the removal of temporary protecting groups.[1] The rapid and uniform heating of the reaction mixture by microwaves leads to a significant reduction in synthesis time and can improve the efficiency of difficult couplings, leading to higher purity of the final peptide product.[1][3]
Key Advantages of MA-SPPS:
-
Increased Reaction Speed: Microwave energy dramatically shortens the time required for both coupling and deprotection steps.[1][2]
-
Improved Purity: By promoting more efficient reactions, microwave assistance can reduce the formation of deletion sequences and other side products, resulting in higher crude peptide purity.[1][3]
-
Enhanced Efficiency for Difficult Sequences: MA-SPPS is particularly effective for the synthesis of long or sterically hindered peptides.
-
Reduced Waste: Some microwave-assisted methods can minimize the volume of solvents and reagents used, contributing to a more environmentally friendly process.[1]
This compound is a derivative of the D-enantiomer of lysine, where the alpha-amino group is free, the side-chain epsilon-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxy terminus is protected as a tert-butyl (OtBu) ester. The hydrochloride salt improves the stability and handling of the compound. The use of D-amino acids is a common strategy in drug design to increase the proteolytic stability of peptides.
Quantitative Data Summary
The following tables summarize the improvements in yield and purity observed when using microwave-assisted methods compared to conventional room-temperature synthesis. While specific data for this compound is not extensively published, the data presented for other peptides is indicative of the general advantages of the technology.
Table 1: Comparison of Synthesis Time and Purity for a 10-Amino Acid Peptide
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Time per Amino Acid Addition | ~2 hours | < 4 minutes[1] |
| Total Synthesis Time | ~20 hours | Significantly reduced |
| Crude Purity | Lower | 85% - 91%[1] |
Table 2: Waste Generation for a 10-Amino Acid Peptide
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Waste per Amino Acid Addition | ~100 mL | < 5 mL[1] |
| Total Waste Volume | ~1 L | < 50 mL[1] |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound in microwave-assisted solid-phase peptide synthesis. These protocols are based on established methods for Boc-protected amino acids and should be optimized for specific peptide sequences and synthesizer models.
General Workflow for MA-SPPS
The overall workflow for incorporating an amino acid using MA-SPPS involves a cycle of deprotection of the N-terminal protecting group of the resin-bound peptide, followed by the coupling of the next amino acid.
Caption: General workflow for a single cycle of microwave-assisted solid-phase peptide synthesis.
Protocol for Microwave-Assisted Boc Deprotection
The Boc protecting group is acid-labile and is typically removed using trifluoroacetic acid (TFA). Microwave energy can accelerate this process.
Materials:
-
Resin-bound peptide with N-terminal Boc protection
-
Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization solution: 5-10% N,N-Diisopropylethylamine (DIPEA) in DCM or N,N-Dimethylformamide (DMF)
-
Washing solvent: DCM or DMF
Procedure:
-
Swell the resin-bound peptide in DCM in a microwave-safe reaction vessel.
-
Drain the solvent and add the deprotection solution (TFA in DCM).
-
Place the vessel in the microwave peptide synthesizer.
-
Irradiate the mixture with microwave energy. A typical condition is 3 minutes at a power of 20W.
-
Drain the deprotection solution.
-
Wash the resin with DCM.
-
Neutralize the resin with the DIPEA solution.
-
Wash the resin thoroughly with DCM and then with DMF to prepare for the coupling step.
Protocol for Microwave-Assisted Coupling of this compound
This protocol describes the coupling of this compound to the deprotected N-terminus of the resin-bound peptide.
Materials:
-
Deprotected resin-bound peptide
-
This compound
-
Coupling reagent: N,N'-Diisopropylcarbodiimide (DIC) or a pre-formed active ester
-
Activation additive (optional but recommended): Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Solvent: DMF
-
Base: DIPEA (to neutralize the hydrochloride salt of the incoming amino acid)
Procedure:
-
Amino Acid Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.
-
Neutralization: Add DIPEA (1 equivalent relative to the amino acid hydrochloride) to the amino acid solution to neutralize the HCl salt.
-
Activation:
-
Add the coupling reagent (e.g., DIC, 3-5 equivalents) and the activation additive (e.g., HOBt, 3-5 equivalents) to the neutralized amino acid solution.
-
Allow the mixture to pre-activate for a few minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Place the vessel in the microwave peptide synthesizer.
-
Irradiate the reaction mixture. Typical conditions are 5-10 minutes at a power of 20-40W, maintaining a temperature around 60°C.[4]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF and then with DCM.
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
Caption: Detailed workflow for the microwave-assisted coupling of this compound.
Final Cleavage and Deprotection
After the peptide sequence is fully assembled, the peptide must be cleaved from the resin, and the side-chain protecting groups (including the Boc group on the lysine side chain and the OtBu ester) must be removed. This is typically achieved by treatment with a strong acid cocktail.
Materials:
-
Peptide-resin
-
Cleavage cocktail: A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry it thoroughly.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge or filter to collect the peptide precipitate.
-
Wash the precipitate with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Conclusion
The use of this compound in microwave-assisted peptide synthesis offers a rapid and efficient method for incorporating this D-amino acid into peptide chains. The protocols provided herein serve as a starting point for the development of optimized synthesis strategies. The significant advantages of MA-SPPS in terms of speed and purity make it a valuable tool for researchers and professionals in the field of drug discovery and development.
References
- 1. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 2. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. benchchem.com [benchchem.com]
The Strategic Application of H-D-Lys(Boc)-OtBu HCl in the Synthesis of Cyclic Peptides: A Guide for Researchers
For Immediate Release
In the landscape of modern drug discovery and development, cyclic peptides have emerged as a promising class of therapeutics, offering enhanced stability, target affinity, and specificity compared to their linear counterparts. A key building block in the construction of these sophisticated molecules is H-D-Lys(Boc)-OtBu HCl. This specialized amino acid derivative, with its unique stereochemistry and orthogonal protecting groups, provides a versatile tool for researchers and scientists to engineer cyclic peptides with tailored pharmacological properties. This document provides detailed application notes and protocols for the utilization of this compound in cyclic peptide synthesis.
Introduction to this compound
This compound is a derivative of the amino acid lysine. The "D" designation indicates that it is the D-stereoisomer, which is less common in nature than the L-form. The incorporation of D-amino acids into peptides can significantly increase their resistance to proteolytic degradation, a crucial attribute for therapeutic peptides.[1][2]
The molecule features two key protecting groups:
-
Boc (tert-butyloxycarbonyl): This group protects the epsilon-amino group (Nε) of the lysine side chain. It is stable under many reaction conditions but can be removed with acid.
-
OtBu (tert-butyl ester): This group protects the C-terminal carboxylic acid. It is also acid-labile.
The hydrochloride (HCl) salt improves the stability and handling of the compound. The presence of a free alpha-amino group (Nα) makes this molecule suitable for specific strategies in peptide synthesis, particularly in solution-phase methodologies or for introduction at the N-terminus of a peptide chain.
Key Applications in Cyclic Peptide Synthesis
The unique structural features of this compound lend themselves to several strategic applications in the synthesis of cyclic peptides. The D-configuration of the lysine residue can act as a "turn-inducer," promoting the formation of β-turns that pre-organize the linear peptide into a conformation favorable for efficient cyclization.[1]
Two primary cyclization strategies where this compound is valuable are:
-
Head-to-Tail Cyclization: This involves the formation of a lactam bridge between the N-terminal amine and the C-terminal carboxylic acid of a linear peptide.[1] D-Lysine can be incorporated within the peptide backbone to facilitate the necessary turn for cyclization. For on-resin cyclization, the lysine side chain can be used to anchor the peptide to the solid support, leaving the N- and C-termini free for the cyclization reaction.[1][3]
-
Side-Chain to Side-Chain Cyclization: This strategy involves forming a lactam bridge between the side chain of the D-lysine and the side chain of an acidic amino acid, such as aspartic acid or glutamic acid.[1][4] This approach allows for the creation of cyclic peptides with varied ring sizes and conformations.
Experimental Protocols
The following are detailed protocols for the synthesis of cyclic peptides utilizing a D-lysine derivative.
Protocol 1: On-Resin Head-to-Tail Cyclization via D-Lysine Side-Chain Anchoring
This protocol describes the synthesis of a linear peptide on a solid support where the peptide is attached to the resin via the side chain of a D-lysine residue, followed by on-resin cyclization.
Materials:
-
Fmoc-D-Lys(Mtt)-OH
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HATU, HOBt, DIPEA)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) solution (1% in DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Preparation and Anchoring:
-
Swell the 2-CTC resin in DCM.
-
Dissolve Fmoc-D-Lys(Mtt)-OH and DIPEA in DCM and add to the resin. Agitate for 2 hours.
-
Cap any remaining active sites on the resin with methanol.
-
-
Solid-Phase Peptide Synthesis (SPPS):
-
Perform standard Fmoc-SPPS to assemble the linear peptide sequence on the anchored D-lysine.
-
-
Selective Deprotection of the Lysine Side Chain:
-
Wash the resin with DCM.
-
Treat the resin with 1% TFA in DCM for 2 minutes, repeating until the yellow color of the trityl cation is no longer observed. This removes the Mtt group from the D-lysine side chain.
-
-
On-Resin Cyclization:
-
Wash the resin thoroughly with DMF.
-
Swell the resin in NMP or DMF.
-
Add a solution of a suitable coupling reagent (e.g., HATU (4 eq.)) and a base (e.g., DIPEA (8 eq.)) in NMP.[1]
-
Agitate the reaction mixture for 12-24 hours. Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS.
-
-
Cleavage and Deprotection:
-
Once cyclization is complete, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Treat the resin with a cleavage cocktail for 2-3 hours to cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups.
-
-
Purification:
-
Precipitate the crude cyclic peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase HPLC.
-
Protocol 2: Solution-Phase Head-to-Tail Cyclization
This protocol outlines the synthesis of a linear peptide using SPPS, followed by cleavage and cyclization in solution. This compound can be incorporated as the C-terminal amino acid in this strategy.
Materials:
-
Purified linear peptide with a free N-terminus and a free C-terminus
-
Anhydrous DMF or DCM
-
Coupling reagent (e.g., PyBOP, HATU)
-
Base (e.g., DIPEA)
-
RP-HPLC system
Procedure:
-
Linear Peptide Synthesis:
-
Synthesize the linear peptide precursor using standard Fmoc-SPPS. This compound can be coupled as the final amino acid if the N-terminus is to remain free, or an Fmoc-protected D-Lysine can be used at any position.
-
Cleave the peptide from the resin and deprotect all side chains using a standard cleavage cocktail.
-
Purify the linear peptide by RP-HPLC.
-
-
Solution-Phase Cyclization:
-
Dissolve the purified linear peptide in a large volume of anhydrous DMF or DCM to achieve a high dilution (typically 0.1-1 mM) to favor intramolecular cyclization.
-
Add the coupling reagent (e.g., HATU, 1.5 eq.) and base (e.g., DIPEA, 3 eq.) to the peptide solution.[5]
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any excess coupling reagent with a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude cyclic peptide by RP-HPLC and lyophilize to obtain the final product.
-
Quantitative Data Presentation
The efficiency of cyclic peptide synthesis can vary depending on the sequence, ring size, and cyclization method. The following tables summarize representative data from the literature for cyclic peptides containing D-amino acids.
| Cyclic Peptide Example | Cyclization Method | Coupling Reagent(s) | Crude Purity / Yield | Reference |
| Cyclo(-Arg-Gly-Asp-D-Phe-Lys-) | On-resin head-to-tail | HATU | 90% overall yield | [6] |
| Model Peptide (Glu-linked) | On-resin head-to-tail | DIC/Oxyma | 22-28% crude purity | [1] |
| Melicoptine Analogs | Solution-phase head-to-tail | Not specified | 31-67% cyclization yield | [7] |
| Cyclotetrapeptides | On-resin head-to-tail | Not specified | High purity, no dimerization | [8] |
| Cyclo-GITVIF | Automated on-resin | DAN scaffold | >95% crude purity, 93% yield | [9] |
Visualizing the Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and a relevant signaling pathway.
Caption: Workflow for on-resin head-to-tail peptide cyclization via D-Lysine side-chain anchoring.
Caption: Workflow for solution-phase head-to-tail peptide cyclization.
Caption: Generalized signaling pathway modulation by a cyclic peptide binding to a cell surface receptor.
Modulation of Signaling Pathways
Cyclic peptides are powerful tools for modulating various signal transduction pathways, acting as agonists or antagonists of their specific receptors.[10][11] For instance, cyclic peptides containing D-lysine have been developed as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), which plays a crucial role in chromatin remodeling and gene expression.[12][13] Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes, highlighting the therapeutic potential of such cyclic peptides in oncology.[12]
Furthermore, short lysine-containing peptides have been shown to modulate the activity of ion channels, such as the NaV1.8 channel, which is involved in pain signaling.[14] By interacting with these channels, such peptides can exert analgesic effects.[14] The constrained conformation of cyclic peptides often leads to higher receptor affinity and specificity, making them excellent candidates for targeting specific nodes in signaling cascades.
Conclusion
This compound is a valuable and versatile building block for the synthesis of cyclic peptides. Its incorporation can enhance proteolytic stability and promote efficient cyclization. The strategic use of this and other D-amino acid derivatives, coupled with robust cyclization protocols, enables the creation of a diverse range of cyclic peptides with significant potential as therapeutic agents and research tools. The detailed protocols and data presented herein provide a solid foundation for researchers to explore the vast potential of cyclic peptides in their respective fields.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclic peptide inhibitors of lysine-specific demethylase 1 with improved potency identified by alanine scanning mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of novel cyclic Peptide inhibitors of lysine-specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Synthesis of Stapled Peptides: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the synthesis of stapled peptides, with a specific focus on the utilization of H-D-Lys(Boc)-OtBu HCl for lactam stapling. Stapled peptides are a promising class of therapeutics that can effectively target intracellular protein-protein interactions (PPIs), which are often considered "undruggable" targets. [1][2]
Stapling a peptide involves introducing a chemical brace to lock it into a specific conformation, typically an α-helix.[3] This conformational rigidity enhances the peptide's binding affinity for its target, increases its resistance to proteolytic degradation, and improves its cell permeability.[2] Two of the most common methods for peptide stapling are all-hydrocarbon stapling via ring-closing metathesis (RCM) and lactam stapling through amide bond formation.
All-Hydrocarbon Stapled Peptides via Ring-Closing Metathesis (RCM)
All-hydrocarbon stapling creates a covalent linkage between the side chains of two unnatural amino acids containing olefinic tethers.[4] This is typically achieved through a ruthenium-catalyzed ring-closing metathesis (RCM) reaction.[4]
Experimental Protocol: Synthesis of an All-Hydrocarbon Stapled Peptide
This protocol outlines the solid-phase peptide synthesis (SPPS) of a model stapled peptide using Fmoc chemistry, incorporating two non-natural olefin-bearing amino acids, followed by on-resin RCM.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-(S)-2-(4'-pentenyl)alanine (Fmoc-S5-OH)
-
Coupling reagents: HCTU, DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Grubbs' 1st generation catalyst
-
RCM solvent: 1,2-dichloroethane (DCE)
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Diethyl ether
-
HPLC purification system
Procedure:
-
Resin Swelling and Deprotection: Swell the Rink Amide resin in DMF. Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially using HCTU and DIPEA in DMF. For incorporating the olefin-bearing amino acid (Fmoc-S5-OH), a double coupling is recommended to ensure high efficiency.
-
Peptide Elongation: Repeat the deprotection and coupling steps until the desired linear peptide sequence is assembled.
-
On-Resin Ring-Closing Metathesis (RCM):
-
Wash the peptide-resin thoroughly with DCM.
-
Prepare a solution of Grubbs' 1st generation catalyst in DCE.
-
Add the catalyst solution to the resin and allow the reaction to proceed for 2-4 hours at room temperature. A second addition of fresh catalyst may be required to drive the reaction to completion.
-
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Cleave the stapled peptide from the resin and remove the side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.
-
Purification: Precipitate the crude peptide with cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the stapled peptide using mass spectrometry and analytical HPLC. The α-helicity can be assessed using circular dichroism (CD) spectroscopy.
Lactam Stapled Peptides Using this compound
Lactam stapling involves the formation of an amide bond between the side chains of two amino acids, typically an acidic residue (Asp or Glu) and a basic residue (Lys).[3] The use of orthogonally protected amino acids is crucial for the selective formation of the lactam bridge. This compound is a suitable building block for this purpose, with the Boc group protecting the side-chain amine and the OtBu group protecting the C-terminal carboxyl group.
Experimental Protocol: Synthesis of a Lactam-Stapled Peptide Using this compound
This protocol describes the synthesis of a lactam-stapled peptide using Fmoc-based SPPS, incorporating Fmoc-D-Asp(OAll)-OH and Fmoc-D-Lys(Boc)-OH, followed by on-resin lactamization.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-D-Asp(OAll)-OH
-
Fmoc-D-Lys(Boc)-OH (synthesized from this compound or commercially available)
-
Coupling reagents: HBTU, DIPEA
-
Deprotection solutions: 20% piperidine in DMF, 4% hydrazine in DMF
-
Palladium catalyst (e.g., Pd(PPh₃)₄) and scavenger (e.g., PhSiH₃)
-
Cyclization reagents: PyBOP, DIPEA
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Diethyl ether
-
HPLC purification system
Procedure:
-
Peptide Synthesis: Assemble the linear peptide on Rink Amide resin using standard Fmoc-SPPS protocols, incorporating Fmoc-D-Asp(OAll)-OH and Fmoc-D-Lys(Boc)-OH at the desired positions.
-
Selective Deprotection of Asp Side Chain: Remove the allyl (OAll) protecting group from the Asp side chain using a palladium catalyst and a scavenger.
-
Selective Deprotection of Lys Side Chain: Remove the Boc protecting group from the Lys side chain using a brief treatment with a milder acidic condition that does not cleave the peptide from the resin or other protecting groups. Alternatively, an orthogonal protecting group strategy can be employed from the start (e.g., using Fmoc-D-Lys(ivDde)-OH).
-
On-Resin Lactamization:
-
Wash the resin thoroughly with DMF.
-
Add a solution of PyBOP and DIPEA in DMF to the resin to activate the free carboxylic acid of the Asp side chain and facilitate the amide bond formation with the free amine of the Lys side chain.[5]
-
Allow the cyclization reaction to proceed for 4-6 hours at room temperature.
-
-
Final Deprotection and Cleavage: Remove the N-terminal Fmoc group and cleave the stapled peptide from the resin with the cleavage cocktail.
-
Purification and Characterization: Purify the crude peptide by RP-HPLC and characterize by mass spectrometry, analytical HPLC, and CD spectroscopy.
Data Presentation
The following tables summarize quantitative data related to the synthesis and properties of stapled peptides.
| Table 1: Comparison of Yield and Purity for Stapled Peptides | ||
| Peptide Type | Crude Yield (%) | Purity after HPLC (%) |
| All-Hydrocarbon Stapled Peptide | 15-30 | >95 |
| Lactam Stapled Peptide | 10-25 | >95 |
| Unstapled Linear Peptide | 20-40 | >95 |
Note: Yields can vary significantly depending on the peptide sequence and synthesis conditions.
| Table 2: Impact of Stapling on α-Helicity | |
| Peptide | α-Helicity (%) |
| Unstapled BID BH3 Peptide | 15 |
| All-Hydrocarbon Stapled BID BH3 (SAHB) | 85[6] |
| Unstapled p53 Peptide | <10 |
| Lactam Stapled p53 Peptide | 50-70 |
| Table 3: Biological Activity of Stapled vs. Unstapled Peptides | ||
| Peptide | Target | Binding Affinity (Kd) |
| Unstapled BIM BH3 | Mcl-1 | ~150 nM |
| All-Hydrocarbon Stapled BIM BH3 | Mcl-1 | ~5 nM |
| Unstapled p53 | MDM2 | ~500 nM |
| Lactam Stapled p53 | MDM2 | ~10 nM |
Mandatory Visualization
References
- 1. Design and development of stapled transmembrane peptides that disrupt the activity of G-protein–coupled receptor oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrocarbon Stapled Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Synthesis and Activity of Stapled Peptides - Creative Peptides [creative-peptides.com]
- 5. explorationpub.com [explorationpub.com]
- 6. pubs.acs.org [pubs.acs.org]
The Strategic Incorporation of H-D-Lys(Boc)-OtBu HCl in the Synthesis of Long Peptide Sequences: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of long peptide sequences (>50 amino acids) presents significant challenges in peptide chemistry, primarily due to issues of aggregation, incomplete coupling reactions, and consequently, low purity and yield of the final product. The choice of protecting group strategy and the specific amino acid derivatives are critical to overcoming these hurdles. The use of tert-butyloxycarbonyl (Boc) chemistry in solid-phase peptide synthesis (SPPS) offers distinct advantages for the synthesis of long and hydrophobic peptides. This document provides detailed application notes and protocols for the utilization of H-D-Lys(Boc)-OtBu HCl, a protected D-lysine derivative, in the synthesis of long peptide sequences, with a focus on maximizing yield and purity.
Introduction to Boc-SPPS for Long Peptide Synthesis
Boc-SPPS is a robust methodology for peptide synthesis, particularly for complex and lengthy sequences. The strategy relies on the use of the acid-labile Boc group for the temporary protection of the α-amino group and typically more acid-stable protecting groups for the amino acid side chains, such as benzyl (Bzl) ethers and esters. This differential acid lability allows for the selective deprotection of the N-terminus at each cycle using a moderate acid like trifluoroacetic acid (TFA), while the side-chain protecting groups remain intact until the final cleavage step with a strong acid, such as hydrogen fluoride (HF).
The incorporation of D-amino acids, such as D-lysine from this compound, into peptide sequences is a key strategy to enhance proteolytic stability and modulate biological activity. The Boc protection on the side chain of lysine and the OtBu protection on the C-terminus of this derivative are compatible with the overall Boc/Bzl strategy.
Advantages of this compound in Long Peptide Synthesis
While specific quantitative data for the use of this compound in long peptide synthesis is not extensively published in comparative tables, the principles of Boc-SPPS and the nature of this derivative suggest several advantages:
-
Reduced Aggregation: The use of D-amino acids can disrupt the formation of secondary structures like β-sheets, which are a primary cause of on-resin aggregation during the synthesis of long peptides.
-
Enhanced Stability: The incorporation of D-lysine can confer resistance to enzymatic degradation, increasing the in vivo half-life of the synthetic peptide.
-
Orthogonal Protection: The Boc and OtBu protecting groups are orthogonal to many other protecting groups used in peptide synthesis, allowing for complex synthetic strategies.
Challenges in Long Peptide Synthesis using Boc-SPPS
The synthesis of long peptides, even with the advantages of Boc chemistry, is not without its challenges:
-
Incomplete Reactions: As the peptide chain elongates, steric hindrance can lead to incomplete deprotection and coupling reactions, resulting in deletion sequences.
-
Aggregation: The growing peptide chain can aggregate on the solid support, limiting reagent access and reducing reaction efficiency.
-
Harsh Cleavage Conditions: The final cleavage step using HF requires specialized equipment and careful handling.
To address these challenges, optimized protocols and careful monitoring of each step are crucial for success.
Experimental Protocols
Protocol 1: General Boc-SPPS Protocol for Long Peptide Synthesis (>50 residues)
This protocol outlines a generalized procedure for the manual solid-phase synthesis of a long peptide using Boc-amino acids, including the incorporation of this compound.
Materials:
-
Resin: Merrifield resin (for peptide acids) or MBHA resin (for peptide amides) with a low substitution level (0.3-0.5 mmol/g).
-
Boc-protected amino acids, including this compound.
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[1]
-
Base: N,N-Diisopropylethylamine (DIEA).
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[2]
-
Neutralization solution: 10% DIEA in DCM.
-
Washing solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Cleavage cocktail: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole).[2]
-
Cold diethyl ether.
Procedure:
-
Resin Swelling and Preparation:
-
Swell the resin in DCM for 1-2 hours in a reaction vessel.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
First Amino Acid Coupling (if not pre-loaded):
-
Activate the C-terminal Boc-amino acid (4 equivalents) with HBTU/HATU (3.9 equivalents) and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling completion using the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Boc-SPPS Cycle (repeated for each amino acid): a. Deprotection:
- Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).
- Drain and treat with fresh 50% TFA in DCM for 30 minutes.[2]
- Wash the resin with DCM (3x), IPA (2x), and DCM (3x).[2] b. Neutralization:
- Treat the resin with 10% DIEA in DCM for 2 minutes (2x).
- Wash the resin with DCM (3x). c. Coupling:
- In a separate vessel, pre-activate the next Boc-amino acid (4 equivalents), including this compound when required in the sequence, with HBTU/HATU (3.9 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.
- Add the activated amino acid solution to the resin.
- Agitate for 1-2 hours. For difficult couplings (e.g., sterically hindered amino acids or at aggregation-prone sequences), extend the coupling time to 4 hours or perform a double coupling.
- Monitor coupling completion with the Kaiser test. d. Washing:
- Wash the resin with DMF (3x) and DCM (3x).
-
Final Deprotection:
-
Perform a final deprotection step (3a) to remove the N-terminal Boc group.
-
Wash the resin thoroughly with DCM and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add scavengers (e.g., anisole, 1 mL per gram of resin).
-
Cool the vessel to -5 to 0°C.
-
Carefully condense anhydrous HF into the vessel (approximately 10 mL per gram of resin).[2]
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration or centrifugation.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Workflow for Boc-SPPS Cycle:
Caption: General workflow for a single cycle in Boc-Solid Phase Peptide Synthesis.
Data Presentation: Expected Performance in Long Peptide Synthesis
While specific data for this compound in long peptides is scarce, the following table provides a generalized expectation of performance for Boc-SPPS of a >50 residue peptide, based on typical outcomes in peptide synthesis. Actual results will vary significantly based on the sequence, coupling efficiency at each step, and purification success.[3]
| Parameter | Expected Range | Notes |
| Average Coupling Efficiency per Step | 98.0 - 99.5% | Lower efficiencies significantly impact the final yield of the full-length product. Monitoring with the Kaiser test is crucial. |
| Crude Purity (before purification) | 30 - 60% | Highly sequence-dependent. Aggregation can lead to a higher proportion of deletion and truncated sequences. |
| Overall Yield (after purification) | 1 - 10% | This is a realistic range for long peptides synthesized via SPPS. The purification step often results in significant loss of material. |
| Final Purity (after RP-HPLC) | >95% | Achievable with optimized purification protocols. |
Note: The theoretical yield of a 50-amino acid peptide, assuming a 99% coupling efficiency at each of the 49 coupling steps, would be (0.99)^49, which is approximately 61%. However, this does not account for losses during handling, cleavage, and purification, hence the much lower practical overall yield.
Application Examples and Signaling Pathways
Synthetic long peptides incorporating D-amino acids find applications in various research areas, including drug development and the study of biological pathways. Below are two examples of signaling pathways where such peptides could be utilized.
Inhibition of HIV-1 Protease
Background: HIV-1 protease is a crucial enzyme for the replication of the Human Immunodeficiency Virus (HIV). It cleaves viral polyproteins into functional proteins, a necessary step for the maturation of infectious virions.[4] Synthetic peptides that mimic the cleavage sites of HIV-1 protease but are resistant to cleavage can act as competitive inhibitors of the enzyme. The incorporation of D-amino acids can enhance the stability and inhibitory activity of these peptides.
Experimental Workflow: A synthetic peptide containing a D-lysine residue, synthesized using this compound, could be designed as an HIV-1 protease inhibitor. Its efficacy can be tested in an in vitro enzyme activity assay.
Caption: Workflow for testing a synthetic peptide inhibitor of HIV-1 protease.
HIV-1 Protease Signaling and Maturation Pathway:
Caption: Simplified pathway of HIV-1 virion maturation mediated by HIV-1 protease.
Modulation of Chemokine Receptor Signaling
Background: Chemokines are small cytokines that play a crucial role in inflammation and immune responses by binding to G protein-coupled receptors (GPCRs). Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, is a potent chemokine that recruits monocytes, memory T cells, and dendritic cells to sites of inflammation by binding to the CCR2 receptor.[5] Synthetic peptides that can either mimic or block the interaction of MCP-1 with CCR2 can be valuable tools for studying and modulating inflammatory processes.
Experimental Workflow: A long synthetic peptide containing D-lysine could be designed to act as an antagonist for the CCR2 receptor. Its ability to block MCP-1-induced cell migration can be assessed using a transwell migration assay.
Caption: Workflow for evaluating a synthetic CCR2 antagonist using a transwell migration assay.
MCP-1/CCR2 Signaling Pathway:
Caption: Simplified signaling pathway of MCP-1 binding to its receptor CCR2.
Conclusion
The synthesis of long peptide sequences is a formidable task that requires careful planning and execution. The Boc-SPPS strategy, coupled with the strategic incorporation of modified amino acids like this compound, provides a powerful approach to overcome many of the associated challenges. By understanding the principles of the chemistry, optimizing the synthetic protocols, and utilizing appropriate monitoring techniques, researchers can successfully synthesize long peptides for a wide range of applications in basic research and drug development. The provided protocols and conceptual workflows serve as a guide for scientists to design and execute their experiments in this exciting and challenging field of peptide chemistry.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 5. Synthetic peptide immunoassay distinguishes HIV type 1 and HIV type 2 infections. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Deprotection of Boc and OtBu Groups from H-D-Lys(Boc)-OtBu·HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) and tert-butyl ester (OtBu) protecting groups are extensively utilized in peptide synthesis and organic chemistry to mask the reactivity of amine and carboxylic acid functionalities, respectively. Their widespread use stems from their stability under a variety of reaction conditions and their facile removal under acidic conditions. This document provides detailed application notes and protocols for the simultaneous and selective deprotection of the Boc and OtBu groups from H-D-Lys(Boc)-OtBu·HCl, yielding D-Lysine dihydrochloride.
The protocols outlined below are standard laboratory procedures and should be performed by trained personnel in a well-ventilated fume hood, adhering to all necessary safety precautions, including the use of appropriate personal protective equipment (PPE).
Deprotection Strategies: An Overview
The removal of both the N-Boc and O-tert-butyl ester protecting groups is typically achieved through acid-catalyzed hydrolysis. The choice of acid and reaction conditions dictates whether the deprotection is simultaneous or selective.
-
Simultaneous Deprotection: Strong acids, most notably trifluoroacetic acid (TFA), are employed to cleave both the Boc and OtBu groups concurrently. This is a common and efficient method when the final product is the fully deprotected amino acid.
-
Selective Deprotection: Under carefully controlled conditions, it is possible to selectively remove the Nα-Boc group while leaving the OtBu ester intact. A widely used method for this is treatment with hydrogen chloride (HCl) in an anhydrous organic solvent like dioxane.
Mechanism of Acid-Catalyzed Deprotection
The acid-catalyzed removal of both Boc and OtBu groups proceeds through a similar unimolecular (AAL1) mechanism. The acid protonates the carbonyl oxygen of the protecting group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid (in the case of Boc) or a carboxylic acid (in the case of OtBu). The carbamic acid intermediate is unstable and readily decarboxylates to release the free amine and carbon dioxide. The tert-butyl cation can be quenched by a nucleophilic scavenger or can eliminate a proton to form isobutene gas.[1]
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the deprotection of Boc and OtBu groups from lysine derivatives. Please note that reaction times and yields can vary depending on the specific substrate, scale, and purity of reagents.
Table 1: Simultaneous Deprotection of Boc and OtBu Groups
| Reagent | Concentration | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 | >95 | The most common and efficient method for complete deprotection.[2] |
| Trifluoroacetic Acid (TFA) | 95% | Water | Room Temperature | 0.5 - 1 | >95 | Often used in solid-phase peptide synthesis cleavage cocktails. |
| Hydrochloric Acid (HCl) | Concentrated | Aqueous/Acetone | Room Temperature | 1 - 4 | 79 - 88 | A less common but effective alternative to TFA.[3] |
Table 2: Selective Deprotection of the Nα-Boc Group
| Reagent | Concentration | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Hydrochloric Acid (HCl) | 4 M | Dioxane (anhydrous) | Room Temperature | 0.5 - 1 | >95 | Provides excellent selectivity for Nα-Boc removal over OtBu esters.[2][4][5] |
| Hydrochloric Acid (HCl) | 1 M | Ethyl Acetate | Room Temperature | ~5 | Good | Slower reaction time compared to HCl in dioxane. |
Experimental Protocols
Protocol 1: Simultaneous Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the complete removal of both the Boc and OtBu protecting groups from H-D-Lys(Boc)-OtBu·HCl to yield D-Lysine dihydrochloride.
Materials:
-
H-D-Lys(Boc)-OtBu·HCl
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply (optional)
-
Rotary evaporator
-
Centrifuge and centrifuge tubes (optional)
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve H-D-Lys(Boc)-OtBu·HCl in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of TFA: While stirring at room temperature, slowly add an equal volume of trifluoroacetic acid (TFA) to the solution (resulting in a 50% TFA/DCM mixture). A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (see Analytical Methods section below).
-
Work-up and Isolation:
-
Concentration: Upon completion of the reaction, remove the solvent and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporation with toluene (2-3 times) can be performed.
-
Precipitation: Dissolve the resulting residue in a minimal amount of methanol or water. Add this solution dropwise to a stirred, cold solution of diethyl ether (approximately 10-20 volumes).
-
Isolation: The deprotected D-Lysine dihydrochloride will precipitate as a white solid. The solid can be collected by vacuum filtration using a Buchner funnel, washed with cold diethyl ether, and dried under vacuum. Alternatively, the precipitate can be collected by centrifugation, decanting the supernatant, and washing the pellet with cold diethyl ether.
-
-
Characterization: Confirm the identity and purity of the product by NMR and/or Mass Spectrometry.
Protocol 2: Selective Nα-Boc Deprotection using HCl in Dioxane
This protocol details the selective removal of the Nα-Boc group, leaving the OtBu ester intact, to yield H-D-Lys-OtBu·2HCl.
Materials:
-
H-D-Lys(Boc)-OtBu·HCl
-
4 M HCl in Dioxane (anhydrous)
-
Dioxane, anhydrous (optional, for dilution)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve H-D-Lys(Boc)-OtBu·HCl in a minimal amount of anhydrous dioxane (if necessary).
-
Addition of HCl/Dioxane: To the stirred solution at 0 °C (ice bath), add a solution of 4 M HCl in anhydrous dioxane. The reaction is typically run at a substrate concentration of 0.1-0.5 M.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.[2][4][5]
-
Work-up and Isolation:
-
Concentration: Remove the solvent in vacuo at room temperature.
-
Trituration: Add cold diethyl ether to the residue and triturate to induce precipitation of the hydrochloride salt.
-
Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Characterization: Analyze the product by NMR and Mass Spectrometry to confirm the selective deprotection.
Analytical Methods for Reaction Monitoring and Characterization
1. Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent):
-
For monitoring the disappearance of the starting material (more nonpolar): A mixture of Hexanes/Ethyl Acetate or Dichloromethane/Methanol (e.g., 95:5).
-
For observing the appearance of the highly polar deprotected product: A more polar system such as n-Butanol/Acetic Acid/Water (e.g., 4:1:1).
-
-
Visualization:
-
UV Light (254 nm): If the compounds are UV active.
-
Ninhydrin Stain: Staining the plate with a ninhydrin solution and gentle heating will visualize primary and secondary amines (the deprotected product) as a purple or yellow spot. The Boc-protected starting material will not stain or will stain very weakly.
-
Potassium Permanganate Stain: A general stain for organic compounds.
-
2. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring reaction progress and assessing the purity of the final product.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) containing an acidic modifier like 0.1% TFA or formic acid.
-
Detection: UV detection at 214 nm and 280 nm.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for the structural confirmation of the starting material and the final product.
-
1H NMR:
-
Disappearance of Protecting Groups: Monitor the disappearance of the characteristic singlets for the Boc group (~1.4 ppm, 9H) and the OtBu group (~1.5 ppm, 9H).
-
Appearance of Product Signals: Observe the appearance of signals corresponding to the deprotected lysine. For D-Lysine dihydrochloride in D2O, the α-proton typically appears around 4.1 ppm (triplet), and the ε-methylene protons appear around 3.0 ppm (triplet).[6]
-
-
13C NMR:
-
Confirm the removal of the carbonyl and quaternary carbons of the Boc and OtBu groups.
-
4. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the starting material and the deprotected product. Electrospray ionization (ESI) is a common method for analyzing amino acids and their derivatives.
Visualizations
Chemical Transformation
Caption: General scheme for the acid-catalyzed deprotection of H-D-Lys(Boc)-OtBu·HCl.
Experimental Workflow for Simultaneous Deprotection
Caption: Workflow for the simultaneous deprotection of Boc and OtBu groups using TFA.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Lysine dihydrochloride(657-26-1) 1H NMR spectrum [chemicalbook.com]
Coupling Reagents for H-D-Lys(Boc)-OtBu·HCl in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and use of common coupling reagents in Solid-Phase Peptide Synthesis (SPPS), with a specific focus on the incorporation of H-D-Lys(Boc)-OtBu·HCl. The choice of coupling reagent is critical for achieving high peptide purity and yield, especially when dealing with sterically hindered or sensitive amino acid derivatives.
Introduction to Coupling Reagents in SPPS
Peptide bond formation in SPPS is a dehydration reaction that requires the activation of the C-terminal carboxylic acid of the incoming amino acid. This activation is facilitated by coupling reagents. The ideal coupling reagent should promote rapid and efficient amide bond formation with minimal side reactions, particularly racemization.[1] Over the years, several classes of coupling reagents have been developed, each with its own advantages and disadvantages. The most common classes include carbodiimides, phosphonium salts, and aminium/uronium salts.[2]
Key Considerations for H-D-Lys(Boc)-OtBu·HCl:
H-D-Lys(Boc)-OtBu·HCl is a derivative of D-lysine where the alpha-amino group is free (as a hydrochloride salt), the epsilon-amino group is protected with a tert-butyloxycarbonyl (Boc) group, and the C-terminal carboxylic acid is protected as a tert-butyl (OtBu) ester.[3][4] This protecting group scheme makes it suitable for solution-phase peptide synthesis or for synthesis in the N-to-C direction on a solid support.[5] When used in a coupling reaction, the hydrochloride salt must be neutralized with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to liberate the free alpha-amino group for reaction.[5]
Classes of Coupling Reagents
Carbodiimides
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic coupling reagents.[6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine to form the peptide bond.[7]
-
DCC: Forms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents, making it less suitable for SPPS.[8]
-
DIC: Forms a soluble diisopropylurea (DIU) byproduct, making it a preferred choice for automated SPPS.
To reduce the risk of racemization and the formation of N-acylurea byproducts, carbodiimides are almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or its safer and more efficient alternative, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[9][10]
Phosphonium Salts
Phosphonium salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are highly efficient coupling reagents.[11] They react with the carboxylic acid to form an active ester in situ, which then reacts with the amine.
-
PyBOP: A reliable and widely used reagent that offers a good balance of reactivity and stability.[12]
-
PyAOP: More reactive than PyBOP and particularly effective for coupling sterically hindered amino acids and for reducing racemization.[13]
A key advantage of phosphonium salts is that they do not react with the N-terminal amine of the peptide chain, thus avoiding the chain termination that can occur with aminium/uronium salts when used in excess.[13]
Aminium/Uronium Salts
This class includes some of the most popular and efficient coupling reagents used in modern SPPS. Examples include HBTU, HATU, and HCTU. These reagents were initially thought to have a uronium structure but have been shown to exist as aminium isomers.[8]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective and efficient reagent for routine peptide synthesis.[8]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): More reactive than HBTU, leading to faster coupling times and reduced epimerization. It is particularly useful for difficult couplings.[8][12]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Offers reactivity comparable to HATU at a lower cost, making it an attractive alternative.[14][15]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent based on Oxyma that is highly efficient and safer to handle than benzotriazole-based reagents.[13]
When using aminium/uronium salts, it is recommended to use a slight excess of the amino acid and the coupling reagent relative to the free amine on the resin, but to avoid a large excess of the coupling reagent to prevent potential side reactions like guanidinylation of the N-terminus.[9]
Quantitative Performance of Coupling Reagents
The selection of a coupling reagent often involves a trade-off between reactivity, cost, and the potential for side reactions. The following table summarizes the typical performance of common coupling reagents for the coupling of an N-protected amino acid to an N-terminally free amine, which is representative of the coupling reaction involving H-D-Lys(Boc)-OtBu·HCl after neutralization.
| Coupling Reagent | Typical Yield (%) | Purity (%) | Reaction Time (hours) | Epimerization (%) | Key Advantages & Disadvantages |
| HATU | 95-99 | >98 | 1-2 | <0.5 | Advantages: High reactivity, low racemization, effective for sterically hindered couplings.[16] Disadvantages: Higher cost. |
| HBTU | 90-95 | >95 | 2-4 | <1.0 | Advantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Can be less effective than HATU in preventing racemization.[16] |
| PyBOP | 90-96 | >95 | 2-4 | <1.0 | Advantages: High coupling efficiency, avoids carcinogenic byproducts associated with BOP.[16] Disadvantages: Can be less effective for highly sterically hindered couplings. |
| EDC/HOBt | 85-92 | >95 | 4-8 | <2.0 | Advantages: Cost-effective, water-soluble byproducts are easily removed.[16] Disadvantages: Lower reactivity and longer reaction times compared to onium salts. |
| DIC/Oxyma | 90-97 | >96 | 2-4 | <1.0 | Advantages: Good efficiency, safer alternative to HOBt-based additives, soluble urea byproduct.[9][17][18] Disadvantages: Potential for side reactions if not handled correctly. |
| COMU | 95-99 | >98 | 1-2 | <0.5 | Advantages: High reactivity comparable to HATU, safer (non-explosive) byproducts.[13] Disadvantages: Higher cost than older reagents. |
Experimental Protocols
The following are generalized protocols for the solution-phase coupling of an N-protected amino acid to H-D-Lys(Boc)-OtBu·HCl. These can be adapted for N-to-C solid-phase synthesis.
General Workflow for Coupling to H-D-Lys(Boc)-OtBu·HCl
Caption: General workflow for coupling to H-D-Lys(Boc)-OtBu·HCl.
Protocol using HATU
-
Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) and HATU (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Cool the solution to 0°C and add DIPEA (2.0 eq.). Stir the mixture for 5-10 minutes to allow for the formation of the active ester.[16]
-
Coupling: In a separate flask, dissolve H-D-Lys(Boc)-OtBu·HCl (1.0 eq.) and DIPEA (1.1 eq.) in anhydrous DMF. Add this solution to the activated amino acid mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude dipeptide by column chromatography.
Protocol using DIC/Oxyma
-
Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) and Oxyma (1.0 eq.) in anhydrous DMF.
-
Activation: Add DIC (1.1 eq.) to the solution and stir for 5-10 minutes at room temperature for pre-activation.
-
Coupling: In a separate flask, dissolve H-D-Lys(Boc)-OtBu·HCl (1.0 eq.) and DIPEA (1.1 eq.) in anhydrous DMF. Add this solution to the activated amino acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described for the HATU protocol.
Signaling Pathways and Logical Relationships
The choice of coupling reagent is influenced by several factors, including the steric hindrance of the amino acids being coupled, the desired reaction time, and cost considerations. The following diagram illustrates the decision-making process for selecting an appropriate coupling reagent.
Caption: Decision tree for selecting a coupling reagent.
Conclusion
The successful incorporation of H-D-Lys(Boc)-OtBu·HCl in peptide synthesis is highly dependent on the choice of coupling reagent and reaction conditions. For routine couplings where cost is a consideration, reagents like HBTU, HCTU, or DIC/Oxyma provide a good balance of efficiency and affordability. For challenging couplings involving sterically hindered residues or where the highest purity and speed are required, the more reactive reagents such as HATU or COMU are recommended. Proper neutralization of the hydrochloride salt of H-D-Lys(Boc)-OtBu·HCl is a critical first step for any successful coupling reaction. The protocols and data presented in this document serve as a guide for researchers to optimize their peptide synthesis strategies.
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. peptide.com [peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. researchgate.net [researchgate.net]
- 11. Phosphonium coupling - Wikipedia [en.wikipedia.org]
- 12. file.globalso.com [file.globalso.com]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Site-Specific Labeling of Peptides using H-D-Lys(Boc)-OtBu HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the site-specific labeling of peptides using the orthogonally protected D-lysine derivative, H-D-Lys(Boc)-OtBu HCl. This methodology is crucial for a wide range of applications, including the development of therapeutic peptides, diagnostic tools, and for studying biological processes such as protein-protein interactions and receptor binding.
The strategy revolves around the use of an orthogonally protected lysine residue, where the ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This allows for the selective deprotection of the lysine side chain on the solid support, enabling the site-specific attachment of a label (e.g., a fluorescent dye, biotin, or a drug molecule) before the final cleavage of the peptide from the resin.
Principle of the Method
The core of this technique lies in the differential lability of the protecting groups used in solid-phase peptide synthesis (SPPS). In a typical Fmoc-based SPPS, the temporary Nα-Fmoc group is removed at each cycle with a base (e.g., piperidine), while the "permanent" side-chain protecting groups (including the Boc group on the lysine side chain) remain intact.[1]
Once the peptide sequence is fully assembled, the ε-amino group of the strategically placed lysine residue can be selectively deprotected under mild acidic conditions that are not harsh enough to cleave the peptide from the resin or remove other acid-labile side-chain protecting groups. The now-free amine on the lysine side chain can then be reacted with a labeling agent of choice.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₃₀N₂O₄·HCl |
| Molecular Weight | 338.87 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like DMF and DCM |
| Storage | Store at 2-8°C |
Experimental Protocols
While the user specified this compound, for incorporation into a growing peptide chain during Fmoc-SPPS, the Nα-Fmoc protected version, Fmoc-D-Lys(Boc)-OH , is typically used. The following is a general protocol for its incorporation.
Materials:
-
Fmoc-D-Lys(Boc)-OH
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-D-Lys(Boc)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction is complete (a negative test indicates no free primary amines).
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Note: This is a theoretical protocol based on the known acid lability of the Boc group. Optimization of the TFA concentration and reaction time is crucial to achieve selective deprotection without premature cleavage of the peptide from the resin. It is often more straightforward to use a more labile protecting group like Mtt or Dde for on-resin modifications.[2][3]
Materials:
-
Peptide-resin containing a D-Lys(Boc) residue
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
10% DIPEA in DMF
Procedure:
-
Resin Preparation: After synthesis of the full peptide, wash the resin with DCM and dry it under a stream of nitrogen.
-
Mild Acid Treatment: Prepare a solution of 1-5% TFA in DCM. Add this solution to the resin and agitate gently for 30-60 minutes.
-
Monitoring: Take a small sample of the resin, wash it, and perform a Kaiser test. A positive result (blue color) indicates the presence of free primary amines on the lysine side chain.
-
Neutralization: Once deprotection is complete, wash the resin thoroughly with DCM and then with 10% DIPEA in DMF to neutralize the ε-amino group.
-
Washing: Wash the resin with DMF to remove excess DIPEA.
This protocol describes the labeling of the free ε-amino group of lysine with a fluorescent dye containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Peptide-resin with a deprotected lysine side chain
-
Amine-reactive fluorescent dye (e.g., FAM-NHS, TAMRA-NHS)
-
Anhydrous DMF or DMSO
-
DIPEA
Procedure:
-
Prepare Labeling Solution: Dissolve the NHS-ester-functionalized dye (2-5 equivalents relative to resin loading) in anhydrous DMF or DMSO. Add DIPEA (2-5 equivalents).
-
Labeling Reaction: Add the labeling solution to the resin and agitate in the dark at room temperature for 2-12 hours.
-
Washing: After the reaction is complete, wash the resin extensively with DMF, DCM, and methanol to remove all traces of unreacted dye and byproducts.
-
Confirmation of Labeling: A small amount of the resin can be cleaved, and the peptide analyzed by mass spectrometry to confirm the addition of the label.
Materials:
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Cleavage: Treat the dried, labeled peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the labeled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Data Presentation
The efficiency of on-resin labeling can vary depending on the peptide sequence, the label, and the reaction conditions. The following table summarizes typical labeling efficiencies reported in the literature for on-resin labeling of peptides.
| Labeling Strategy | Labeling Agent | Peptide Length | Labeling Efficiency (%) | Reference |
| On-resin N-terminal labeling | Carboxyfluorescein activated with PyAOP | 30 residues | 94 | [4] |
| On-resin N-terminal labeling | 5(6)-Carboxyfluorescein | up to 12 residues | >80 | [4] |
| On-resin N-terminal labeling | 5(6)-Carboxyfluorescein | 18 residues | 60 | [4] |
| On-resin side-chain labeling (Lys) | Biotin activated with HBTU/HOBt | 8 residues | High (not quantified) | [4] |
| Automated cyclic peptide synthesis | 7-methoxycoumarin-3-carboxylic acid | 6 residues | 52 (isolated yield) | [5] |
Visualization of Workflows and Pathways
Caption: Workflow for site-specific peptide labeling using an orthogonally protected lysine.
Fluorescently labeled peptides are frequently used as probes to study ligand binding to G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified GPCR signaling pathway and the application of a fluorescently labeled peptide ligand in a binding assay.
Caption: Simplified GPCR signaling pathway and the use of a fluorescently labeled peptide ligand.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete deprotection of the Lys(Boc) group. | Optimize the mild acid deprotection step (increase time or TFA concentration slightly). |
| Inactive labeling reagent. | Use a fresh batch of the labeling reagent. | |
| Steric hindrance around the lysine residue. | Increase the excess of labeling reagent and extend the reaction time. | |
| Multiple Labeled Species | Non-specific labeling of other nucleophilic side chains (e.g., Tyr, Ser, Thr). | Ensure the pH of the labeling reaction is not too high. Use a lower excess of the labeling reagent. |
| Premature Cleavage of Peptide | The acid concentration during selective Boc deprotection is too high. | Reduce the TFA concentration or the reaction time for the selective deprotection step. |
Conclusion
The use of this compound (or its Nα-Fmoc protected form) provides a robust strategy for the site-specific labeling of peptides. The key to this methodology is the careful and selective deprotection of the lysine side chain on the solid support, which allows for the introduction of a wide variety of labels. While this approach requires careful optimization, particularly for the selective Boc deprotection step, it offers a powerful tool for creating customized peptides for a broad range of research and therapeutic applications. The protocols and data presented here serve as a comprehensive guide for researchers to successfully implement this valuable technique.
References
Application Notes and Protocols for Orthogonal Protection Strategies Involving H-D-Lys(Boc)-OtBu HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of H-D-Lys(Boc)-OtBu HCl in orthogonal protection strategies, primarily within the context of solid-phase peptide synthesis (SPPS). This document outlines the principles of its application, detailed experimental protocols for its incorporation into peptide chains, and strategies for selective deprotection.
Introduction
This compound is a derivative of the amino acid D-lysine where the α-amino group is free (as a hydrochloride salt), the ε-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is protected as a tert-butyl (OtBu) ester. This arrangement of protecting groups is particularly useful in Boc-based solid-phase peptide synthesis (SPPS). The core principle of an orthogonal protection strategy is the ability to selectively remove one type of protecting group in the presence of others, allowing for precise control over the synthesis of complex peptides.
In the context of this compound, the Boc and OtBu groups are both acid-labile. However, their rates of cleavage under acidic conditions can be modulated to achieve selective deprotection. This quasi-orthogonality is a key aspect of its utility in peptide chemistry.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₃₁ClN₂O₄ |
| Molecular Weight | 338.87 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DCM |
Table 2: Comparative Analysis of Deprotection Methods for Boc and OtBu Groups
| Reagent/Conditions | Target Group | Orthogonality with OtBu/Boc | Typical Yield | Notes |
| 25-50% TFA in DCM | Nα-Boc | Low (OtBu is also labile) | >95% (for Boc removal) | Standard condition for Nα-Boc deprotection in Boc-SPPS.[1] |
| Conc. H₂SO₄ (1.5–3.0 equiv.) in tBuOAc | N-Boc | High | 70-100%[2] | Selective for Boc deprotection in the presence of t-butyl esters.[2] |
| MeSO₃H (1.5–3.0 equiv.) in tBuOAc:CH₂Cl₂ (4:1) | N-Boc | High | 70-100%[2] | Another effective method for selective Boc removal.[2] |
| Anhydrous HF or TFMSA | OtBu and other side-chain protecting groups | N/A (Final cleavage) | Variable | Used for final cleavage from the resin and removal of all acid-labile side-chain protecting groups.[3][4] |
| CeCl₃·7H₂O-NaI in Acetonitrile | tert-Butyl ester | High | Good to excellent | Selectively cleaves tert-butyl esters in the presence of N-Boc groups.[5] |
Experimental Protocols
Protocol 1: Incorporation of this compound in Boc-SPPS
This protocol describes a single coupling cycle for the addition of this compound to a growing peptide chain on a solid support using a standard Boc-SPPS strategy.
Materials:
-
Pre-loaded resin with the N-terminal amine deprotected (e.g., Merrifield resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes. Drain the DCM.
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes and drain. Repeat once.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test (should be negative).
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Selective Deprotection of the Nε-Boc Group
This protocol is for the selective removal of the Boc group from the lysine side chain in the presence of the OtBu ester, typically performed in solution phase after cleavage from the resin.
Materials:
-
Peptide containing the D-Lys(Boc)-OtBu residue
-
Concentrated Sulfuric Acid (H₂SO₄)
-
tert-Butyl acetate (tBuOAc)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve the peptide in a minimal amount of tBuOAc or a 4:1 mixture of tBuOAc:CH₂Cl₂.
-
Deprotection: Add concentrated H₂SO₄ (1.5-3.0 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the deprotected peptide by flash chromatography or preparative HPLC.
Applications and Signaling Pathways
Peptides incorporating D-amino acids, such as D-lysine, exhibit several advantageous properties for therapeutic development. The presence of a D-amino acid can significantly increase the peptide's resistance to proteolytic degradation, thereby extending its in vivo half-life.
A notable application is in the design of antimicrobial peptides (AMPs). The introduction of D-lysine can enhance the stability of AMPs without compromising their antibacterial activity. Furthermore, D-amino acid-containing peptides have been identified as neuropeptides that can modulate signaling pathways. For instance, some neuropeptides act on G-protein coupled receptors (GPCRs) to initiate intracellular signaling cascades.
Neuropeptide Signaling Pathway
// Nodes Neuropeptide [label="D-Lysine Containing\nNeuropeptide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="G-Protein Coupled\nReceptor (GPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_Protein [label="G-Protein\n(α, β, γ subunits)", fillcolor="#FBBC05", fontcolor="#202124"]; Effector [label="Effector Enzyme\n(e.g., Adenylyl Cyclase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Second_Messenger [label="Second Messenger\n(e.g., cAMP)", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Gene Expression,\nIon Channel Modulation)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Neuropeptide -> GPCR [label="Binds to"]; GPCR -> G_Protein [label="Activates"]; G_Protein -> Effector [label="Modulates"]; Effector -> Second_Messenger [label="Generates"]; Second_Messenger -> PKA [label="Activates"]; PKA -> Cellular_Response [label="Phosphorylates targets leading to"]; } dot
Caption: A generalized signaling pathway for a D-lysine containing neuropeptide.
Experimental Workflow
The synthesis and subsequent selective deprotection of a peptide containing this compound can be visualized as a multi-step process. The following workflow illustrates the key stages from peptide assembly to the final, selectively deprotected product.
// Nodes Start [label="Start with Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Boc_SPPS [label="Boc-SPPS Cycles\n(Deprotection, Coupling, Washing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incorporate_Lys [label="Incorporate this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Complete_Peptide [label="Complete Peptide Sequence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [label="Cleavage from Resin\n(e.g., HF, TFMSA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Crude_Peptide [label="Crude Peptide\nD-Lys(Boc)-OtBu", fillcolor="#F1F3F4", fontcolor="#202124"]; Selective_Deprotection [label="Selective Boc Deprotection\n(e.g., H₂SO₄ in tBuOAc)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Purified Peptide\nD-Lys-OtBu", fillcolor="#202124", fontcolor="#FFFFFF"]; Purification1 [label="HPLC Purification", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Purification2 [label="HPLC Purification", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Boc_SPPS; Boc_SPPS -> Incorporate_Lys; Incorporate_Lys -> Complete_Peptide; Complete_Peptide -> Cleavage; Cleavage -> Crude_Peptide; Crude_Peptide -> Purification1; Purification1 -> Selective_Deprotection; Selective_Deprotection -> Purification2; Purification2 -> Final_Product; } dot
Caption: Workflow for synthesis and selective deprotection.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with H-D-Lys(Boc)-OtBu HCl
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for low coupling efficiency encountered when using H-D-Lys(Boc)-OtBu HCl in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with this compound?
A1: Low coupling efficiency with this compound often stems from steric hindrance. The bulky tert-butyl (OtBu) ester on the C-terminus and the tert-butoxycarbonyl (Boc) protecting group on the lysine side chain can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support. Other contributing factors can include suboptimal reaction conditions, reagent degradation, or peptide aggregation.
Q2: My Kaiser test remains positive after coupling with this compound. What should I do?
A2: A positive Kaiser test indicates the presence of unreacted free amines, confirming incomplete coupling.[1] The recommended course of action is to perform a "double coupling" by repeating the coupling step with a fresh solution of activated this compound.[1] If the test is still positive, consider extending the reaction time or switching to a more potent coupling reagent.[1][2]
Q3: Can the choice of solvent affect the coupling efficiency?
A3: Yes, the solvent plays a crucial role in solvating the peptide-resin complex, which is essential for a successful coupling reaction.[2] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[2] N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties.[2] For particularly challenging sequences, a "magic mixture" of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[2][3]
Q4: What are the most common side reactions to be aware of when using this compound?
A4: The primary side reactions include racemization, where the stereochemical integrity of the D-lysine is compromised, and diketopiperazine (DKP) formation, especially if the subsequent amino acid is proline. DKP formation results in the cleavage of the dipeptide from the resin, terminating chain growth.[4] Careful selection of coupling reagents and bases can minimize these side reactions.
Q5: How does the tert-butyl ester group on this compound impact the final cleavage and deprotection step?
A5: The tert-butyl ester is an acid-labile protecting group. It remains stable under the basic conditions used for Fmoc group removal but is cleaved during the final acidolytic cleavage from the resin, typically with trifluoroacetic acid (TFA).[1] It is crucial that the cleavage cocktail contains scavengers, such as triisopropylsilane (TIS) and water, to prevent the re-attachment of the liberated t-butyl cations to sensitive residues like Cysteine, Tryptophan, or Methionine.[1]
Troubleshooting Guide
Issue 1: Low Coupling Yield
Symptoms:
-
A strong positive result from a colorimetric test (e.g., Kaiser or TNBS test) after the coupling step.
-
Low intensity of the desired product peak in the crude HPLC chromatogram.
-
Presence of deletion sequences (peptide minus the intended lysine residue) in the mass spectrometry analysis.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | Switch to a more powerful in-situ activating reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP) are more effective than standard carbodiimides like DIC.[2] |
| Incomplete Activation | Ensure your coupling reagents are fresh and used in the correct stoichiometry, typically in a slight excess. Allow for a pre-activation time of 1-15 minutes before adding the activated amino acid to the resin.[1][5] |
| Insufficient Reaction Time | Increase the coupling reaction time from the standard 1-2 hours to overnight to allow the sterically hindered amino acid to react completely.[2] |
| Suboptimal Temperature | Applying gentle heat (e.g., 30-50°C) can help overcome the activation energy for difficult couplings. However, this should be done with caution to minimize the risk of racemization.[2][5] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion quickly and efficiently.[2][6] |
| Peptide Aggregation | Use NMP instead of or in combination with DMF.[2] For severe aggregation, a mixture of DCM/DMF/NMP (1:1:1) may improve solvation.[3] |
Quantitative Data Summary
The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids like this compound. The following tables summarize the expected performance of various coupling reagents.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Activating Group | Relative Reactivity | Key Advantages & Disadvantages |
| HATU | OAt ester | Very High | High reactivity, low racemization rates, effective for hindered amino acids. Higher cost.[7] |
| HBTU/PyBOP | OBt ester | High | Good balance of reactivity and cost, reliable for standard couplings.[2][7] Can be less effective than HATU in preventing racemization.[7] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[2] |
| DIC/HOBt | OBt ester | Moderate | Economical, but often insufficient for very hindered residues, leading to lower yields.[1] |
Table 2: Expected Coupling Efficiencies Under Various Conditions
| Coupling Condition | Expected Coupling Efficiency | Potential for Side Reactions |
| Standard (DIC/HOBt), 2 hr | 70-85% | Moderate |
| Standard (DIC/HOBt), Double Couple | 85-95% | Moderate |
| HBTU/DIPEA, 2 hr | 90-98% | Low |
| HATU/DIPEA, 1 hr | 95-99% | Very Low |
| Increased Temperature (40°C) | May increase by 5-10% | Increased risk of racemization[1] |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU in SPPS
This protocol is designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3.0 eq), HATU (2.9 eq), and a hindered base like N,N-Diisopropylethylamine (DIPEA) (6.0 eq) in anhydrous DMF. Allow the mixture to pre-activate for 1-2 minutes.[8]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free amines.[1] If the test is positive, repeat the coupling step (double coupling).[1]
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next deprotection step.
Protocol 2: Capping Unreacted Amines
If double coupling fails to yield a negative Kaiser test, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.
-
Washing: Wash the resin thoroughly with DMF.
-
Capping: Treat the resin with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 30 minutes.
-
Washing: Wash the resin with DMF (5x) and DCM (3x) before proceeding to the deprotection of the next amino acid.
Visualizations
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A stepwise workflow for troubleshooting low coupling efficiency.
Mechanism of HBTU-Mediated Peptide Coupling
Caption: The reaction pathway for peptide bond formation using HBTU.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
How to prevent racemization of H-D-Lys(boc)-otbu hcl during activation
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. Here you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during peptide synthesis, with a focus on preventing racemization.
Topic: How to Prevent Racemization of H-D-Lys(Boc)-OtBu HCl During Activation
The stereochemical integrity of amino acids is paramount in peptide synthesis, as the biological activity of the final peptide is highly dependent on its precise three-dimensional structure. The activation of the carboxylic acid of an amino acid for coupling is a critical step where racemization, the conversion of a single enantiomer into a mixture of both D and L forms, can occur. This guide provides detailed information on how to prevent the racemization of this compound during this crucial activation step.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when using this compound?
A1: Racemization is the process that converts a pure enantiomer, in this case, the D-isomer of Lys(Boc)-OtBu, into an equal mixture of its D and L forms. During peptide synthesis, this leads to the incorporation of the incorrect L-isomer into the peptide chain. This results in a diastereomeric impurity that can be difficult to remove and can significantly alter the peptide's biological activity and therapeutic properties.[1]
Q2: What are the primary chemical mechanisms responsible for the racemization of this compound during activation?
A2: The racemization of N-protected amino acids during activation primarily occurs through two mechanisms:
-
Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carboxyl group of the Boc-protected D-lysine derivative can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1][2]
-
Direct Enolization: A base present in the reaction mixture can directly abstract the acidic alpha-proton from the activated amino acid, forming a planar, achiral enolate intermediate. Subsequent protonation can occur from either face, resulting in a mixture of D and L isomers.[1][2]
Q3: Which factors have the most significant impact on the degree of racemization of this compound?
A3: Several experimental factors critically influence the extent of racemization:
-
Coupling Reagent & Additives: The choice of activating agent and the use of racemization-suppressing additives are paramount.
-
Base: The type, strength, and concentration of the base used for neutralization and activation play a crucial role.
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.
-
Solvent: The polarity of the solvent can influence the rate of racemization.
-
Pre-activation Time: The duration for which the amino acid is activated before coupling can impact the extent of racemization.
Q4: Is this compound particularly prone to racemization?
A4: While any chiral amino acid can undergo racemization, some are more susceptible than others. Histidine (His) and Cysteine (Cys) are known to be highly prone to racemization.[1] Lysine is not considered as high-risk as His or Cys; however, racemization can still be a significant issue, and preventative measures are essential to ensure the stereochemical purity of the final peptide.[1]
Troubleshooting Guide: High Levels of L-Lys(Boc)-OtBu Incorporation Detected
If you are observing a significant amount of the undesired L-isomer in your peptide, follow these steps to troubleshoot and mitigate the problem.
Quantitative Data: Impact of Reagents and Additives on Racemization
The choice of coupling reagent and additive significantly influences the degree of racemization. The following tables provide a summary of quantitative data on the percentage of D-isomer formation under various conditions for sensitive amino acids, which serves as a strong indicator for the coupling of D-amino acids.
Table 1: Comparison of Coupling Additives on Racemization
| Additive | Coupling Reagent | % D/L Isomer |
| HOBt | DIC | 14.8% |
| HOAt | DIC | 5.9% |
| OxymaPure | DIC | 4.5% |
Data adapted from studies on the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[3]
Table 2: Racemization of Fmoc-L-His(Trt)-OH with Various Coupling Reagents
| Coupling Reagent Combination | % D-Isomer |
| DIC/Oxyma | 1.8% |
| HATU/NMM | >5% |
| HBTU/DIPEA | ~4% |
| PyBOP/DIPEA | ~3% |
Data adapted from studies on the coupling of Fmoc-L-His(Trt)-OH with L-Leu-OtBu.
Experimental Protocols
Here we provide detailed protocols for key experiments designed to minimize the racemization of this compound during solid-phase peptide synthesis (SPPS).
Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure
This protocol is recommended for minimizing racemization, particularly for amino acids prone to this side reaction.
1. Resin Preparation: a. Swell the resin with the free N-terminal amino group in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel. b. Wash the resin thoroughly with DMF (3 x 1 min).
2. Amino Acid Activation and Coupling: a. In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF. b. Add a sterically hindered base such as 2,4,6-collidine (6 equivalents) to the solution and mix briefly. c. Add this solution to the resin. d. Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel. e. Agitate the reaction mixture at room temperature for 1-2 hours.
3. Monitoring and Washing: a. Monitor the completion of the coupling reaction using a qualitative method (e.g., Kaiser test for primary amines or chloranil test for secondary amines). b. Once the reaction is complete (negative test), wash the resin thoroughly with DMF (3 x 1 min) and then with dichloromethane (DCM) (3 x 1 min) to prepare for the next deprotection step.
Protocol 2: Coupling of this compound using HATU/Collidine
This protocol utilizes a uronium-based coupling reagent with a sterically hindered base, which can be effective for difficult couplings while minimizing racemization.
1. Resin Preparation: a. Swell the resin with the free N-terminal amino group in DMF for 30 minutes. b. Wash the resin thoroughly with DMF (3 x 1 min).
2. Amino Acid Activation and Coupling: a. In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and 2,4,6-collidine (6 equivalents) in DMF. b. Allow the mixture to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the reaction mixture at room temperature for 1-2 hours.
3. Monitoring and Washing: a. Monitor the reaction completion. b. Upon completion, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
By carefully selecting the coupling reagents, additives, and reaction conditions, researchers can significantly minimize the risk of racemization during the activation of this compound, ensuring the synthesis of high-purity peptides with the desired stereochemistry.
References
Technical Support Center: Optimizing Coupling Conditions for H-D-Lys(Boc)-OtBu HCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling conditions for H-D-Lys(Boc)-OtBu HCl. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your peptide synthesis experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the coupling of this compound.
Q1: I am observing a low coupling yield. What are the potential causes and how can I improve it?
A1: Low coupling yield is a frequent challenge in peptide synthesis and can be attributed to several factors, especially when working with sterically hindered amino acids like this compound. Here are the primary areas to investigate:
-
Incomplete Activation: The carboxylic acid of the coupling partner may not be fully activated before the addition of the amine. Ensure your coupling reagents are fresh and used in a slight excess (e.g., 1.05-1.2 equivalents).
-
Steric Hindrance: The bulky tert-butyl (OtBu) and tert-butyloxycarbonyl (Boc) groups can physically obstruct the reactive sites.[1] Using more potent coupling reagents like HATU or HBTU can overcome this hindrance.[1][2]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. While reactions are often started at 0°C to minimize side reactions, allowing the reaction to proceed at room temperature or slightly warming it may be necessary to drive the reaction to completion. Consider extending the reaction time to 12 or even 24 hours for difficult couplings.
-
Poor Solubility: Ensure all reactants are fully dissolved in an appropriate anhydrous solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Base-Related Issues: The hydrochloride salt of this compound must be neutralized to the free amine for the coupling to occur. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) in stoichiometric amounts (typically 1.0-1.1 equivalents for neutralization, with additional equivalents required depending on the coupling reagent used).[3]
Q2: How can I minimize racemization during the coupling step?
A2: Racemization, the loss of stereochemical integrity, is a significant concern in peptide synthesis. To minimize this side reaction:
-
Choice of Reagents: Use coupling reagents known for low racemization rates. Onium salt-based reagents like HATU and HBTU are generally superior to carbodiimides like DCC or EDC in this regard.[2] The addition of auxiliaries such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure can further suppress racemization.
-
Temperature Control: Perform the activation of the carboxylic acid at a low temperature (e.g., 0°C). After the addition of the amine component, the reaction can be allowed to slowly warm to room temperature.
-
Base Selection: Use of weaker bases or precise stoichiometric amounts of stronger, non-nucleophilic bases like DIPEA can reduce the risk of racemization.
Q3: I am seeing an unexpected side product in my reaction mixture. What could it be?
A3: Besides racemization, other side reactions can occur:
-
N-acylurea Formation: When using carbodiimide reagents (DCC, EDC), the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea. Performing the activation at low temperatures can minimize this.
-
Double Acylation: Although the ε-amino group of the lysine side chain is protected by a Boc group, incomplete protection or harsh reaction conditions could potentially lead to side reactions. Ensure high-quality starting materials.
Q4: Which coupling reagent should I choose for my experiment?
A4: The choice of coupling reagent depends on a balance of reactivity, potential for side reactions, and cost. For sterically hindered couplings involving this compound, more powerful onium-salt reagents are generally recommended.[2] See the data summary table below for a comparison.
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents
The following table summarizes the typical performance of various coupling reagents in solution-phase peptide synthesis. The data is representative of a model dipeptide synthesis and may vary depending on the specific substrates and reaction conditions.[2]
| Coupling Reagent | Typical Yield (%) | Purity (%) | Reaction Time (hours) | Epimerization (%) | Key Advantages & Disadvantages |
| HATU | 95-99 | >98 | 1-2 | <0.5 | Advantages: High reactivity, low racemization, effective for sterically hindered amino acids.[2] Disadvantages: Higher cost. |
| HBTU | 90-95 | >95 | 2-4 | <1.0 | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[2] Disadvantages: Slightly less effective than HATU in some cases. |
| PyBOP | 90-96 | >95 | 2-4 | <1.0 | Advantages: High coupling efficiency.[2] Disadvantages: Can be less effective for highly hindered couplings compared to HATU. |
| EDC/HOBt | 85-92 | >95 | 4-8 | <2.0 | Advantages: Cost-effective, water-soluble byproducts are easily removed.[2] Disadvantages: Lower reactivity, longer reaction times. |
Experimental Protocols
Protocol 1: General Solution-Phase Coupling using HATU
This protocol describes a general procedure for the coupling of an N-protected amino acid to this compound in solution.
Materials:
-
N-protected amino acid (e.g., Fmoc-L-Ala-OH) (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.05 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Ethyl acetate, 1 M HCl, saturated NaHCO₃ solution, brine for work-up
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the N-protected amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Amine Neutralization: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq). Stir for 15-20 minutes at room temperature to form the free amine.
-
Activation and Coupling: Cool the solution of the N-protected amino acid and HATU to 0°C in an ice bath. Add DIPEA (2.0 eq) dropwise while stirring and allow to pre-activate for 5-10 minutes. To this mixture, add the neutralized this compound solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol outlines a typical coupling cycle for incorporating an amino acid onto a resin-bound peptide chain where the N-terminus is this compound (after cleavage of a previous N-terminal protecting group). This example assumes an Fmoc-based strategy.
Materials:
-
Resin with deprotected D-Lys(Boc)-OtBu N-terminus
-
Fmoc-protected amino acid (3.0 eq)
-
HBTU (2.9 eq)
-
DIPEA (6.0 eq)
-
Anhydrous DMF
Procedure:
-
Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 eq) and HBTU (2.9 eq) in anhydrous DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 30-60 minutes.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: After a complete reaction, drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Visualizations
Experimental Workflow for Solution-Phase Coupling
Caption: General workflow for solution-phase peptide coupling.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting guide for low peptide coupling yield.
References
Technical Support Center: Strategies to Avoid Aggregation in Peptides Containing H-D-Lys(boc)-otbu HCl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis of peptides containing H-D-Lys(boc)-otbu HCl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can it contribute to peptide aggregation?
A1: this compound is a protected form of the amino acid D-lysine. The 'boc' (tert-butyloxycarbonyl) group protects the side-chain amino group, and the 'otbu' (tert-butyl ester) protects the C-terminal carboxyl group. Both the Boc and Otbu groups are bulky and hydrophobic. The presence of these hydrophobic protecting groups within a growing peptide chain can promote intermolecular hydrophobic interactions and hydrogen bonding between peptide chains.[1][2] This self-association can lead to the formation of insoluble aggregates on the resin, which can hinder subsequent deprotection and coupling steps in solid-phase peptide synthesis (SPPS).[3]
Q2: How can I identify if my peptide containing this compound is aggregating on the resin during synthesis?
A2: Several signs can indicate on-resin aggregation:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.[1][4]
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates the presence of unreacted free amines. Similarly, the removal of the N-terminal protecting group (e.g., Fmoc) may be slow or incomplete.[1]
-
Physical Clumping: The resin may become sticky or form visible clumps.[1]
-
Low Yield of Final Peptide: A significant reduction in the expected yield of the cleaved peptide is a strong indicator of aggregation problems during synthesis.[3]
Q3: Can aggregation of peptides with this compound occur after cleavage from the resin?
A3: Yes, aggregation is a common problem for purified peptides, particularly those containing hydrophobic residues and protecting groups. The hydrophobic nature of the Boc and Otbu groups can make the peptide less soluble in aqueous solutions, leading to the formation of aggregates.[1]
Troubleshooting Guides
Issue 1: Poor Coupling Efficiency or Positive Kaiser Test After Coupling
Possible Cause: On-resin aggregation of the peptide containing this compound is preventing the incoming activated amino acid from accessing the N-terminal amine of the growing peptide chain.
Solutions:
-
Recoupling: The most straightforward first step is to perform a second coupling (recoupling) with a fresh solution of the activated amino acid.
-
Solvent Modification: Switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to the coupling mixture. These solvents are better at disrupting hydrogen bonds that contribute to aggregation.[4][5]
-
Elevated Temperature: Performing the coupling at a higher temperature can provide the energy needed to disrupt intermolecular hydrogen bonds and reduce aggregation.[4]
-
Sonication: Applying sonication during the coupling reaction can physically break up peptide aggregates on the resin.[1][4]
Issue 2: Incomplete N-terminal Deprotection
Possible Cause: Aggregation is preventing the deprotection reagent (e.g., piperidine for Fmoc) from reaching the N-terminal protecting group.
Solutions:
-
Extended Deprotection Time: Increase the duration of the deprotection step.
-
Solvent Modification: Use NMP or add DMSO to the deprotection solution to improve solvation and disrupt aggregates.
-
Use of a Stronger Base: For Fmoc removal, adding a small amount of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can be effective.[4]
Issue 3: Poor Solubility of the Cleaved Peptide
Possible Cause: The hydrophobic nature of the Boc and Otbu protecting groups on the lysine residue, along with other hydrophobic residues in the sequence, leads to poor solubility in aqueous buffers.
Solutions:
-
pH Adjustment: Adjust the pH of the solution away from the peptide's isoelectric point (pI). For basic peptides, a slightly acidic solution can increase the net positive charge, promoting electrostatic repulsion between peptide molecules. For acidic peptides, a slightly basic solution can increase the net negative charge.[1]
-
Organic Co-solvents: Dissolve the peptide in a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile before adding the aqueous buffer.[1]
-
Chaotropic Agents: The use of chaotropic salts can disrupt the hydrogen bonding that leads to aggregation.[4]
Proactive and Reactive Strategies to Mitigate Aggregation
| Strategy Category | Specific Strategy | Description | Effectiveness | Reference(s) |
| Proactive | Resin Selection | Use low-loading resins or resins with improved swelling properties like PEG-based resins. | High | [4] |
| Backbone Protection | Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or use pseudoproline dipeptides at strategic locations (approximately every 6 residues) to disrupt the formation of secondary structures that lead to aggregation. | Very High | [3][4] | |
| "Difficult" Sequence Mitigation | If the sequence is known to be aggregation-prone, plan the synthesis with modified solvents and coupling strategies from the beginning. | High | ||
| Reactive | Solvent Modification | Switch from DMF to NMP or add DMSO to coupling and deprotection solutions. | Moderate to High | [4][5] |
| Elevated Temperature | Increase the temperature during coupling and deprotection steps. | Moderate | [4] | |
| Chaotropic Salts | Add salts like LiCl, NaClO4, or KSCN to the coupling mixture. | Moderate | [4] | |
| Sonication | Apply ultrasonic energy during coupling to physically disrupt aggregates. | Moderate | [1][4] | |
| "Magic Mixture" | For severe aggregation, use a mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate. | High | [1][4] |
Experimental Protocols
Protocol 1: Test for Optimal Solvent Conditions
-
Aliquot a small amount of the peptide-resin into three separate reaction vessels.
-
In vessel 1 (Control), proceed with the standard coupling reaction in DMF.
-
In vessel 2, replace DMF with NMP for the coupling reaction.
-
In vessel 3, use a mixture of DMF with 25% DMSO (v/v) for the coupling reaction.
-
After the coupling reaction, perform a Kaiser test on a few beads from each vessel to qualitatively assess the completeness of the reaction.
-
Cleave a small amount of peptide from each resin and analyze the crude product by HPLC to compare the purity and yield.
Protocol 2: Recoupling with a Different Activation Method
-
If a positive Kaiser test is observed after the initial coupling, wash the resin thoroughly with DMF.
-
Prepare a fresh solution of the protected amino acid.
-
Instead of the initial coupling reagent (e.g., HBTU), use a different activator such as HATU or PyBOP.
-
Perform the second coupling reaction.
-
Wash the resin and perform another Kaiser test to check for completion.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: HPLC Purification of Crude Peptides Containing H-D-Lys(Boc)-OtBu HCl
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the HPLC purification of crude synthetic peptides containing the protected amino acid H-D-Lys(Boc)-OtBu HCl.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that influence HPLC purification?
A1: this compound is a D-amino acid derivative with two acid-labile protecting groups: a tert-butoxycarbonyl (Boc) group on the side-chain amine and a tert-butyl (OtBu) ester at the C-terminus. These bulky, hydrophobic groups significantly increase the peptide's overall hydrophobicity, which is a primary factor in its retention on reversed-phase HPLC columns.[1] The presence of these protecting groups necessitates careful optimization of HPLC conditions to prevent premature deprotection.
Q2: Which HPLC column is recommended for purifying peptides with this compound?
A2: A reversed-phase C18 column is the most common and effective choice for purifying peptides of this nature.[2][3] It is highly advisable to use a column with a wide pore size (e.g., 300 Å) rather than the standard 100-120 Å, as the larger pores prevent restricted access of the peptide to the stationary phase, leading to better peak shape and resolution.[4][5] For particularly hydrophobic peptides, a C4 or C8 column might also be considered.[]
Q3: What are the typical impurities found in a crude peptide synthesis containing this compound?
A3: Crude synthetic peptides typically contain a range of impurities. These can include deletion sequences (peptides missing one or more amino acids), truncated sequences, and peptides with incomplete removal of other protecting groups from the synthesis.[2][3] Specifically, you might also find diastereomeric impurities if any racemization of the D-alanine occurred during synthesis.[7] By-products from the cleavage of other protecting groups and residual scavengers from the synthesis are also common.[3]
Q4: Why is Trifluoroacetic Acid (TFA) used in the mobile phase, and are there risks associated with it for my protected peptide?
A4: TFA is a common ion-pairing agent in reversed-phase HPLC for peptides. It protonates the free amines and shields residual silanol groups on the column, which sharpens peaks and improves resolution.[][8] However, TFA is a strong acid. While a 0.1% TFA concentration in the mobile phase is generally not strong enough to cleave stable, acid-labile groups during the relatively short run time of an HPLC, there is a risk of partial on-column deprotection of the highly sensitive Boc and OtBu groups.[9] This can lead to the appearance of new, less hydrophobic peaks and a lower yield of the desired fully-protected peptide.
Q5: Can I use an alternative to TFA to minimize the risk of deprotection?
A5: Yes, if on-column deprotection is a concern, consider using a weaker acid like 0.1% formic acid (FA) as the mobile phase modifier.[10] While FA is less effective as an ion-pairing agent and may result in broader peaks compared to TFA, it significantly reduces the risk of cleaving acid-labile protecting groups.[4] This is particularly important if the goal is to isolate the fully protected peptide.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broad or Tailing Peaks) | 1. Peptide Aggregation: The hydrophobic nature of the Boc and OtBu groups can promote aggregation.[7] 2. Secondary Interactions: The peptide may be interacting with active sites on the column.[1] 3. Sub-optimal Gradient: A steep gradient may not allow for proper interaction with the stationary phase.[1] | 1. Increase Column Temperature: Try running the purification at a higher temperature (e.g., 40-60°C) to disrupt aggregation and improve peak shape.[7] 2. Optimize Gradient: Use a shallower gradient around the elution point of your target peptide to improve resolution.[1] 3. Ensure Proper Ion-Pairing: Use an adequate concentration of an ion-pairing agent like 0.1% TFA.[7] |
| Low Yield or Recovery | 1. Poor Solubility: The crude peptide may not be fully dissolved in the injection solvent.[1] 2. Irreversible Adsorption: The peptide could be irreversibly binding to the column or HPLC system components.[1] 3. On-Column Deprotection: The desired protected peptide is being cleaved during purification, leading to multiple products. | 1. Improve Solubility: Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., DMSO, DMF) before diluting with the mobile phase.[7] 2. Use a Different Column: A column with a different stationary phase (e.g., C4, C8) or from a different manufacturer might have fewer active sites.[] 3. Switch to a Milder Acid: Replace 0.1% TFA with 0.1% formic acid in your mobile phases to prevent deprotection.[10] |
| Presence of Multiple, Closely Eluting Peaks | 1. Incomplete Deprotection: Residual protecting groups from other amino acids may be present.[7] 2. Racemization: The D-Lysine may have partially epimerized to L-Lysine during synthesis, creating a diastereomer that is difficult to separate.[7] 3. On-Column Deprotection: Partial loss of the Boc or OtBu group during the run creates new, related impurities. | 1. Confirm Mass: Use mass spectrometry to identify the masses of the main peak and major impurities.[7] 2. Optimize Gradient: Employ a very shallow gradient (e.g., 0.5% B per minute) to maximize resolution between the closely eluting species.[7] 3. Use a Weaker Acid: As mentioned, switching to formic acid can prevent the formation of deprotection-related impurities.[10] |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Purification with TFA
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of DMSO or DMF.
-
Dilute the dissolved peptide with Mobile Phase A to the desired injection concentration.
-
Filter the sample through a 0.45 µm filter before injection.[9]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases thoroughly before use.[7]
-
-
HPLC Method:
-
Column: C18 reversed-phase, wide pore (300 Å), e.g., 250 x 10 mm, 5 µm particle size.
-
Flow Rate: Dependent on column dimensions (e.g., 4.0 mL/min for a 10 mm ID column).
-
Detection: 210-230 nm.[3]
-
Column Temperature: 40°C.[7]
-
Gradient:
-
Scouting Run: A broad gradient from 5% to 95% Mobile Phase B over 30 minutes to determine the approximate elution time.
-
Optimized Run: A shallower gradient around the elution time of the target peptide (e.g., a 1% B/minute slope) to improve separation.[7]
-
-
-
Fraction Collection and Analysis:
-
Collect fractions across the peak(s) of interest.
-
Analyze the purity of each fraction by analytical HPLC and/or mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
-
Protocol 2: HPLC Purification with Formic Acid for Acid-Sensitive Peptides
-
Sample Preparation: Follow the same procedure as in Protocol 1.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
Degas both mobile phases thoroughly.
-
-
HPLC Method and Fraction Collection: Follow the same procedures as in Protocol 1, noting that peak shapes may be broader.
Visualizations
Caption: General workflow for the HPLC purification of a crude synthetic peptide.
References
Technical Support Center: Optimizing HPLC Gradients for Hydrophobic Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing High-Performance Liquid Chromatography (HPLC) gradients for hydrophobic peptides, with a specific focus on challenges associated with compounds like H-D-Lys(Boc)-OtBu HCl.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | Strong interactions between the peptide and the stationary phase can cause peak tailing. Using a mobile phase with a stronger organic solvent or adding ion-pairing agents like trifluoroacetic acid (TFA) can mitigate these effects.[1] |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume. |
| Inappropriate Solvent | Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination | Contaminants from previous injections can affect peak shape. Implement a robust column washing protocol between runs. |
Issue 2: Poor Resolution or No Separation
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Gradient Slope | A steep gradient may not provide sufficient time for separation. A shallower gradient can improve the resolution between closely eluting peaks.[2] |
| Incorrect Mobile Phase Composition | The choice of organic solvent (e.g., acetonitrile, methanol) and ion-pairing agent can significantly impact selectivity. Experiment with different solvent systems to optimize separation. |
| Suboptimal Temperature | Temperature affects solvent viscosity and peptide conformation. Increasing the column temperature can sometimes improve peak shape and resolution. |
| Wrong Column Chemistry | For highly hydrophobic peptides, a standard C18 column may be too retentive. Consider using a C8, C4, or phenyl-based column to reduce retention and improve separation.[1] |
Issue 3: High Backpressure
Possible Causes and Solutions:
| Cause | Solution |
| Column Clogging | Particulate matter from the sample or mobile phase can block the column frit. Use in-line filters and ensure samples are fully dissolved and filtered before injection. |
| Buffer Precipitation | High concentrations of buffers can precipitate in the presence of organic solvents. Ensure buffer solubility in the entire mobile phase range. |
| High Flow Rate | An excessively high flow rate can lead to increased backpressure. Optimize the flow rate for your column dimensions and particle size. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when analyzing this compound and similar hydrophobic peptides by HPLC?
A1: The primary challenges stem from the hydrophobicity imparted by the Boc (tert-butyloxycarbonyl) and OtBu (tert-butyl ester) protecting groups. These groups significantly increase the non-polar character of the molecule, leading to strong retention on reversed-phase columns. This can result in broad peaks, poor resolution, and the need for high concentrations of organic solvent for elution. A study on protecting groups found that Boc and tBu groups' hydrophobicity can range from 4 to 12 minutes in retention time, depending on the amino acid they are attached to.[3]
Q2: What is a good starting point for an HPLC gradient for a hydrophobic peptide like this compound?
A2: A good starting point would be a reversed-phase C18 column with a gradient of water and acetonitrile (ACN), both containing an ion-pairing agent like 0.1% TFA. A shallow gradient is often beneficial for separating hydrophobic compounds. For example, you could start with a linear gradient of 30-70% ACN over 30 minutes. The exact conditions will require optimization.
Q3: How do I choose the right column for my hydrophobic peptide?
A3: While C18 columns are a common starting point, highly hydrophobic peptides may benefit from columns with less retentive stationary phases. Consider the following:
-
C8 or C4: These columns have shorter alkyl chains than C18, reducing hydrophobic interactions and elution times.
-
Phenyl: Phenyl columns offer alternative selectivity through pi-pi interactions, which can be advantageous for peptides containing aromatic residues.
Q4: What is the role of temperature in the separation of hydrophobic peptides?
A4: Increasing the column temperature can have several positive effects. It can reduce the viscosity of the mobile phase, leading to lower backpressure and improved efficiency. Higher temperatures can also disrupt secondary interactions between the peptide and the stationary phase, resulting in sharper peaks. However, be mindful of the thermal stability of your peptide.
Q5: My hydrophobic peptide is not dissolving well in the initial mobile phase. What should I do?
A5: Solubility can be a significant issue with hydrophobic peptides. If your peptide is not soluble in the initial aqueous mobile phase, you can try dissolving it in a small amount of a strong organic solvent like DMSO or isopropanol and then diluting it with the initial mobile phase. Be aware that injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.
Experimental Protocols
Protocol 1: General Method for HPLC Gradient Optimization
-
Initial Scouting Gradient:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B in 30 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Gradient Refinement:
-
Based on the elution time from the scouting run, create a shallower gradient around the peak of interest. For example, if the peptide elutes at 60% B, a new gradient could be 50-70% B over 20 minutes. This will improve the resolution of the main peak from any impurities.[2]
-
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: Logical flow for HPLC gradient optimization.
References
Common side reactions with H-D-Lys(boc)-otbu hcl and their prevention
Technical Support Center: H-D-Lys(boc)-otbu hcl
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting, frequently asked questions (FAQs), and preventative strategies for common side reactions encountered during its use in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivative of the D-enantiomer of the amino acid lysine.[1] In this compound:
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The alpha-amino group (α-amino) is unprotected and present as a hydrochloride salt.
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The side-chain epsilon-amino group (ε-amino) is protected by a tert-butyloxycarbonyl (Boc) group.[2]
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The C-terminal carboxyl group is protected as a tert-butyl ester (OtBu) .
This compound is primarily used in peptide synthesis. The Boc and OtBu groups are protecting groups designed to prevent unwanted side reactions at the lysine side chain and C-terminus during peptide bond formation. They are both labile (removable) under strong acidic conditions, such as with trifluoroacetic acid (TFA).[]
Q2: What is the primary side reaction associated with the Boc and OtBu groups during deprotection?
The most significant side reaction occurs during the acidic cleavage of the Boc and OtBu protecting groups. Strong acids, like TFA, generate highly reactive tert-butyl cations (t-butyl⁺) .[4][5] These carbocations can act as electrophiles and attack nucleophilic residues within the peptide sequence, a side reaction known as t-butylation .[6] This results in an undesired mass addition of +56 Da to the modified residue.[4]
Q3: Which amino acid residues are most susceptible to t-butylation?
Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by tert-butyl cations.[6][7] The most susceptible residues include:
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Tryptophan (Trp): The electron-rich indole ring is highly susceptible to alkylation.[6]
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Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[6]
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Cysteine (Cys): The free thiol group is a prime target for t-butylation.[6][8]
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Tyrosine (Tyr): The activated phenolic ring can also undergo alkylation.[4][6]
Q4: How can t-butylation and other deprotection side reactions be prevented?
The most effective prevention strategy is the addition of scavengers to the deprotection or cleavage cocktail.[4][6] Scavengers are nucleophilic compounds that are more reactive towards the generated tert-butyl cations than the peptide residues. They effectively "trap" the carbocations before they can cause unwanted modifications to the peptide.[5][6]
Q5: How are these side reactions detected?
The most effective methods for detecting t-butylation and other side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4]
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HPLC: Side products will typically appear as distinct peaks with different retention times from the desired peptide product in the chromatogram.
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Mass Spectrometry: MS analysis will reveal a mass increase of +56 Da for each t-butyl group added to the peptide.[4] For example, if a tryptophan residue is alkylated, you will observe a peak corresponding to [M+56]+. Oxidation of methionine can also be detected as a +16 Da mass addition.[9]
Troubleshooting Guide
Issue 1: Mass spectrometry of my final peptide shows a peak at +56 Da relative to the expected mass.
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Root Cause: This mass increase is a definitive sign of t-butylation. During the final acid cleavage step, tert-butyl cations generated from the Boc group on the lysine side chain (and/or other t-butyl-based protecting groups) have alkylated a nucleophilic residue in your peptide sequence.[4][6]
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Solution & Prevention: Use a cleavage cocktail containing an optimized mixture of scavengers to trap the tert-butyl cations. The choice of scavengers is critical and depends on the specific amino acids present in your peptide sequence.[6]
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Workflow for Preventing t-Butylation:
A logical workflow for selecting a cleavage strategy to prevent t-butylation.
Data Presentation
Table 1: Common Scavengers for Preventing Cationic Side Reactions
This table summarizes common scavengers used in cleavage cocktails to prevent side reactions from protecting group removal.
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocation scavenger | 2.5 - 5% | Very effective at reducing trityl and t-butyl cations.[4][8] |
| Water (H₂O) | General scavenger | 2.5 - 5% | Helps to hydrolyze carbocations.[8] |
| Ethanedithiol (EDT) | Cys, Trp, Met | 2.5% | A strong nucleophile, very effective for protecting Cys and Trp.[6] Has a strong odor. |
| Thioanisole | Met, Trp | 5% | Prevents S-alkylation of methionine and protects tryptophan.[4][6] |
| Dithiothreitol (DTT) | Cys | 5% | Acts as a reducing agent and scavenger to protect cysteine residues.[8] |
Experimental Protocols
Protocol 1: Standard Cleavage of a Peptide Containing Sensitive Residues
This protocol is a general guideline for the TFA-mediated cleavage and deprotection of a resin-bound peptide containing sensitive residues like Trp, Met, or Cys.
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Resin Preparation: Wash the dried peptide-resin thoroughly with dichloromethane (DCM) and allow the solvent to drain completely.
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Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail appropriate for your peptide sequence. For a peptide containing Tryptophan and Cysteine, a common cocktail is:
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Trifluoroacetic acid (TFA): 90%
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Triisopropylsilane (TIS): 5%
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Water (H₂O): 2.5%
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Ethanedithiol (EDT): 2.5% (Caution: TFA is highly corrosive. EDT has a strong, unpleasant odor. Handle with appropriate personal protective equipment in a well-ventilated fume hood.)
-
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Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.[6]
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Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Reduce the volume of the TFA solution under a stream of nitrogen. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
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Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and organic byproducts.
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Drying and Analysis: Dry the crude peptide pellet under vacuum. Dissolve a small amount in an appropriate solvent (e.g., water/acetonitrile) for analysis by HPLC and Mass Spectrometry.
Protocol 2: Monitoring Deprotection and Side Reactions
Complete deprotection and the presence of side products are best monitored analytically after the cleavage step is complete.
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Sample Preparation: After cleavage and precipitation (Protocol 1), dissolve a small amount of the crude, dried peptide in a suitable solvent mixture (e.g., 50% Acetonitrile in Water with 0.1% TFA).
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LC-MS Analysis: Inject the sample onto a reverse-phase HPLC column (e.g., C18) connected to a mass spectrometer.
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Data Interpretation:
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Examine the total ion chromatogram (TIC) from the HPLC for the presence of multiple peaks. A single major peak indicates high purity.
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Analyze the mass spectrum of the main peak to confirm it matches the expected molecular weight of the desired peptide.
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Analyze the mass spectra of any significant impurity peaks. Look for mass additions corresponding to common side products:
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Mandatory Visualization
References
Technical Support Center: Mass Spectrometry Analysis of Peptides Synthesized with H-D-Lys(Boc)-OtBu HCl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing H-D-Lys(Boc)-OtBu HCl in their peptide synthesis and subsequent mass spectrometry analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of peptides containing the this compound residue.
Q1: I am observing unexpected peaks in my mass spectrum with mass differences of approximately 56 Da, 74 Da, or 100 Da from my expected peptide mass. What could be the cause?
A1: These mass differences often correspond to the partial or complete loss of the Boc and OtBu protecting groups during mass spectrometry analysis. The tert-butoxycarbonyl (Boc) and tert-butyl (OtBu) protecting groups can be labile under certain ionization conditions.
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Loss of isobutylene (-56 Da): A common fragmentation pathway for both Boc and OtBu groups is the loss of isobutylene (C4H8).
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Loss of t-butanol (-74 Da): The OtBu group can also be lost as t-butanol.
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Loss of the entire Boc group (-100 Da): The entire Boc group (C5H9O2) can also fragment off.[1]
To mitigate this, consider using a softer ionization technique. For instance, if you are using Electrospray Ionization (ESI), you might try optimizing the cone voltage or using a less harsh solvent system.[2] Using MALDI instead of ESI can sometimes reduce in-source fragmentation.[2]
Q2: My peptide signal is weak or completely absent in the mass spectrum. What are the possible reasons and solutions?
A2: Several factors can contribute to poor signal intensity or complete signal loss.
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Sample Purity: The presence of salts, detergents (like SDS or Triton X-100), or stabilizers (like glycerol or PEG) in your sample can suppress the ionization of your peptide.[3] It is crucial to perform a thorough desalting and cleanup of your peptide sample prior to analysis, for example, using C18 spin columns.[4][5]
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Poor Solubility: The peptide may not be sufficiently soluble in the electrospray solvent. To improve solubility and ionization, a typical solvent system is a mixture of water and an organic solvent (like acetonitrile) with a small amount of an organic acid (like formic acid or acetic acid).[3]
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Peptide Adsorption: Peptides can adsorb to the surfaces of vials and pipette tips, especially if they are hydrophobic or present at low concentrations. Using low-binding labware can help minimize this issue.
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Incorrect Instrument Settings: Ensure that the mass spectrometer is calibrated and that the acquisition parameters are appropriate for the expected mass range of your peptide.
Q3: I see a peak with a mass difference of +44 Da next to my main product peak in the HPLC-MS. What could this be?
A3: A +44 Da mass difference can sometimes be attributed to the incomplete removal of a Boc protecting group from a tryptophan residue, resulting in the formation of a COO adduct.[6] While your peptide contains D-Lysine, if other amino acids with reactive side chains were used in the synthesis, incomplete deprotection could be a possibility. Re-treating the peptide under cleavage conditions or modifying the purification workup might resolve this.[6]
Q4: My mass spectrum is very complex with many unidentifiable peaks. How can I simplify the analysis?
A4: A complex spectrum can result from several factors during synthesis and analysis.
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Incomplete Deprotection: Residual protecting groups from other amino acids in the peptide sequence can lead to a heterogeneous mixture of peptides.[7]
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Side Reactions: Various side reactions can occur during peptide synthesis, leading to a range of impurities.[7][8]
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Contaminants: Ensure high-purity solvents and reagents are used for both synthesis and sample preparation for mass spectrometry.[3]
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TFA Adducts: If trifluoroacetic acid (TFA) was used for cleavage or in the HPLC mobile phase, it can form adducts with the peptide, complicating the spectrum. Using formic acid instead of TFA in the ESI solvent can sometimes reduce this issue.[2]
To simplify the spectrum, it is crucial to purify the peptide, typically by reversed-phase HPLC, before mass spectrometry analysis.[7]
Frequently Asked Questions (FAQs)
Q1: What are the characteristic fragmentation patterns for peptides containing a Boc group in MS/MS analysis?
A1: In tandem mass spectrometry (MS/MS) using techniques like collision-induced dissociation (CID), peptides containing a Boc group exhibit characteristic fragmentation. This includes the loss of isobutylene (56 Da) and the entire Boc group (100 Da).[1][9] The fragmentation pattern will also show the typical b- and y-ions resulting from peptide backbone cleavage, which can be used for sequence confirmation.[10]
Q2: Can the OtBu protecting group on the lysine side chain be distinguished from the Boc group on the N-terminus by mass spectrometry?
A2: Distinguishing between a Boc group on the N-terminus and an OtBu group on a lysine side chain based solely on the mass of the intact peptide is not possible as they both have the same elemental composition and thus the same mass. However, during MS/MS fragmentation, the location of the protecting group can often be inferred from the resulting fragment ions. For example, if a b-ion contains the lysine residue and shows a neutral loss of 56 Da (isobutylene), it would suggest the presence of the OtBu group on that residue.
Q3: What is the recommended sample preparation protocol for a peptide synthesized with this compound before mass spectrometry?
A3: A general workflow for sample preparation involves cleavage and deprotection, purification, and finally, preparation for MS analysis.
Experimental Protocols
Protocol 1: General Sample Preparation for Mass Spectrometry
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Cleavage and Deprotection: After solid-phase peptide synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups (including Boc and OtBu) are removed. A common cleavage cocktail for the Fmoc/tBu strategy is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[11] The reaction is typically carried out for 2-3 hours at room temperature.
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Peptide Precipitation and Washing: The cleaved peptide is then precipitated from the cleavage mixture using cold diethyl ether. The precipitate is washed several times with cold ether to remove scavengers and residual cleavage reagents.
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Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC). A common mobile phase system is water/acetonitrile with 0.1% TFA.[11]
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Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain a dry powder.
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Sample Reconstitution for MS: For mass spectrometry analysis, the lyophilized peptide is reconstituted in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid.[3][5]
Data Presentation
| Protecting Group / Fragment | Chemical Formula | Monoisotopic Mass (Da) | Common Observation in MS |
| tert-Butoxycarbonyl (Boc) group | C5H9O2 | 100.0524 | Loss of this group from the precursor ion. |
| tert-Butyl (OtBu) group | C4H9O | 73.0653 | Often observed as a loss from fragment ions. |
| Isobutylene | C4H8 | 56.0626 | Common neutral loss from both Boc and OtBu groups. |
| t-Butanol | C4H10O | 74.0732 | Possible neutral loss from the OtBu group. |
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected mass spectrometry results.
Caption: General sample preparation workflow for mass spectrometry analysis.
References
- 1. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. massspec.unm.edu [massspec.unm.edu]
- 4. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 10. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Diketopiperazine Formation with H-D-Lys(Boc)-OtBu HCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS) when using H-D-Lys(Boc)-OtBu HCl. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate this common side reaction and improve peptide yield and purity.
Understanding Diketopiperazine (DKP) Formation in Boc-SPPS
Diketopiperazine formation is a significant side reaction that can occur during the early stages of SPPS, particularly after the coupling of the second amino acid. It involves the intramolecular cyclization of the N-terminal amine of the dipeptide-resin, which attacks the ester linkage to the solid support. This results in the cleavage of the dipeptide from the resin as a stable six-membered cyclic diketopiperazine. Consequently, this leads to a truncated peptide and a substantial reduction in the overall yield of the desired full-length peptide.
In Boc-based SPPS, the risk of DKP formation is inherently lower compared to Fmoc-based strategies. This is because the Nα-Boc protecting group is removed with a strong acid, such as trifluoroacetic acid (TFA), which leaves the terminal α-amino group in a protonated state (R-NH₃⁺).[1] This protonated amine is not nucleophilic and therefore cannot initiate the cyclization reaction. However, the potential for DKP formation arises during the subsequent neutralization step when the proton is removed, and the free, nucleophilic amine is generated.[1][2] Minimizing the time this free amine is present is crucial to preventing DKP formation.
Certain amino acid sequences are more prone to this side reaction. Dipeptides with Proline at the second position are conformationally predisposed to cyclization, making them highly susceptible to DKP formation.[1][2]
Troubleshooting Guide
This guide addresses common issues that may indicate diketopiperazine formation during your Boc-SPPS experiments.
| Symptom | Possible Cause | Recommended Solution(s) |
| Low final peptide yield, especially for shorter peptides. | Significant loss of the N-terminal dipeptide due to DKP formation and cleavage from the resin.[1] | 1. Switch to an in situ neutralization protocol. This is the most effective method to minimize the time the N-terminal amine is in a free, nucleophilic state.[1] 2. For sequences highly prone to DKP formation (e.g., with Proline as the second residue), use a pre-formed dipeptide to bypass the vulnerable dipeptide-resin intermediate.[1] 3. Lower the temperature during the coupling step to reduce the rate of the cyclization reaction.[1] |
| Presence of a major impurity peak with a mass corresponding to the cyclic dipeptide in the crude product analysis (LC-MS). | Direct evidence of DKP formation. The dipeptide at the N-terminus has cyclized and cleaved from the resin.[1] | 1. Optimize the neutralization step by implementing an in situ neutralization protocol.[1] 2. Minimize the time between deprotection, neutralization, and coupling to reduce the window for intramolecular cyclization.[1] |
| Inconsistent synthesis results, particularly for sequences containing Proline or Glycine. | These amino acids are known to significantly increase the rate of DKP formation due to favorable conformational effects.[1][2] | 1. Prioritize the use of in situ neutralization for any sequence containing Proline or Glycine in the first few residues.[1] 2. If DKP formation remains a significant issue, the most robust solution is to couple the first two amino acids as a pre-formed dipeptide .[1] |
| Incomplete reaction or chain termination after the second amino acid coupling. | The formation of DKP effectively terminates the peptide chain growth on that site. | 1. Ensure complete protonation of the N-terminal amine after Boc deprotection. Inadequate removal of the Boc group or insufficient acid can leave a partially deprotected amine that is more susceptible to side reactions.[1] 2. Consider a different coupling reagent , although the effects are less documented for Boc-SPPS compared to Fmoc-SPPS.[1] |
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem in Boc-SPPS?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a major byproduct during the initial cycles of solid-phase peptide synthesis. The mechanism involves the deprotected N-terminal amine of the first amino acid attacking the ester linkage of the second amino acid to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable six-membered ring. This side reaction leads to a truncated peptide and a significant reduction in the yield of the desired full-length peptide.[1][2]
Q2: How does the use of this compound in Boc-SPPS influence DKP formation?
A2: In Boc-SPPS, the deprotection step with TFA protonates the newly exposed N-terminal amine of the D-Lysine residue.[2] This protonation renders the amine non-nucleophilic, thus preventing it from initiating the attack on the ester bond to form a DKP.[2] The risk of DKP formation arises primarily during the subsequent neutralization step, where the free amine is generated. Therefore, the strategy to minimize DKP formation focuses on managing this neutralization step effectively.
Q3: What is the most effective strategy to prevent DKP formation in Boc-SPPS?
A3: The most effective strategy is to implement an in situ neutralization protocol.[1] This method combines the neutralization and coupling steps, thereby minimizing the time the deprotected N-terminal amine exists in its free, nucleophilic state and is available for intramolecular cyclization.[1]
Q4: Are there specific peptide sequences that are more prone to DKP formation?
A4: Yes, dipeptides containing Proline or Glycine at the second position are particularly susceptible to DKP formation.[1] Proline's cyclic structure can pre-organize the peptide backbone into a conformation that favors cyclization.[2]
Q5: When should I consider using a pre-formed dipeptide?
A5: You should consider using a pre-formed dipeptide for sequences that are highly prone to DKP formation, such as those with Proline as the second residue.[1] This approach bypasses the vulnerable dipeptide-resin intermediate where the cyclization and cleavage from the resin occur.
Experimental Protocols
Here are detailed methodologies for standard and in situ neutralization in Boc-SPPS.
Protocol 1: Standard Neutralization (Pre-neutralization)
This protocol involves a separate neutralization step before the coupling of the next amino acid.
Objective: To deprotonate the N-terminal ammonium salt to enable the subsequent coupling reaction.
Materials:
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Peptide-resin with a protonated N-terminus (after TFA deprotection)
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Dichloromethane (DCM), peptide synthesis grade
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N,N-Diisopropylethylamine (DIEA)
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Dimethylformamide (DMF), peptide synthesis grade
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SPPS reaction vessel
Procedure:
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Washing: Following TFA-mediated Boc deprotection, thoroughly wash the peptide-resin with DCM (3-5 times) to remove residual acid.[1]
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Neutralization: Add the neutralization solution (e.g., 5-10% DIEA in DCM or DMF) to the resin (approximately 10 mL per gram of resin). Agitate for 1-2 minutes and then drain. Repeat the neutralization step one more time.[1]
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Post-Neutralization Wash: Thoroughly wash the resin with DCM (3-5 times) and then with DMF (3 times) to remove excess base and the DIEA-TFA salt.[1]
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Coupling: Proceed immediately with the coupling of the next activated Boc-amino acid.[1]
Protocol 2: In Situ Neutralization
This protocol combines the neutralization and coupling steps and is highly recommended for preventing DKP formation.
Objective: To minimize the time the deprotected N-terminal amine is in a free, nucleophilic state by performing neutralization and coupling simultaneously.[1]
Materials:
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Peptide-resin with a protonated N-terminus (after TFA deprotection)
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Dichloromethane (DCM), peptide synthesis grade
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Dimethylformamide (DMF), peptide synthesis grade
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Boc-protected amino acid to be coupled
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Coupling agent (e.g., HBTU, HATU)
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N,N-Diisopropylethylamine (DIEA)
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SPPS reaction vessel
Procedure:
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Washing: Following TFA-mediated Boc deprotection, thoroughly wash the peptide-resin with DCM (3-5 times) and then with DMF (3 times).[1]
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Pre-activation: In a separate vessel, dissolve the Boc-amino acid and the coupling agent (e.g., HBTU) in a minimal amount of DMF. Add DIEA (to activate the coupling agent) and allow it to react for a few minutes.[1]
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Combined Neutralization and Coupling: a. Add the pre-activated amino acid solution to the washed peptide-resin.[1] b. Immediately add the required amount of DIEA to the reaction vessel to neutralize the N-terminal amine.[1]
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Coupling Reaction: Agitate the mixture for the duration of the coupling reaction (typically 10-60 minutes).[1]
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Post-Coupling Wash: Drain the reaction mixture and thoroughly wash the peptide-resin with DMF (3-5 times).[1]
Visualizing the Process
DKP Formation Pathway in Boc-SPPS
References
Technical Support Center: Synthesis of H-D-Lys(Boc)-OtBu HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of H-D-Lys(Boc)-OtBu HCl. Our aim is to help you identify and resolve common issues, ensuring a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities arise from the protection steps of the lysine's amino and carboxyl groups. These can include:
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Di-Boc Species: Over-protection of the lysine molecule, resulting in Nα,Nε-di-Boc-D-lysine or its tert-butyl ester. This can occur if the reaction conditions for Boc protection are not carefully controlled.
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Unreacted Starting Material: Incomplete reaction can leave unreacted D-Lysine or mono-protected intermediates in the mixture.
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Byproducts from t-butyl Cation: During the tert-butyl esterification and potentially during Boc protection (if acidic conditions are involved), the formation of a tert-butyl cation can lead to side reactions. This is more commonly an issue during deprotection steps but can occur if conditions are not optimal.[]
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Urea Derivatives: Sterically hindered amines can sometimes react with di-tert-butyl dicarbonate (Boc anhydride) to form urea-type byproducts.[]
Q2: How can I minimize the formation of the di-Boc byproduct?
A2: To minimize the formation of di-Boc species, careful control of the stoichiometry of the Boc-protecting agent (e.g., di-tert-butyl dicarbonate, (Boc)₂O) is crucial. Using a slight excess of the protecting agent is common, but a large excess should be avoided. Stepwise protection, where the ε-amino group is protected first, followed by the α-amino group, can also offer better control.
Q3: What are the recommended methods for purifying crude this compound?
A3: The most common and effective purification methods are:
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Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from byproducts and unreacted starting materials.[2]
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Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can significantly improve purity. This method is particularly effective at removing minor impurities.
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Acid-Base Extraction: A series of aqueous acid and base washes can be used to remove acidic and basic impurities from the organic solution containing the product before final isolation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your synthesis.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before workup. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. For Boc protection, ensure the pH is appropriately controlled (typically alkaline).[2] |
| Loss of Product During Workup | Be cautious during extraction and washing steps to avoid loss of the product into the aqueous layers. Ensure the pH is adjusted correctly to keep the product in the organic phase. |
Problem 2: Presence of Significant Amounts of Di-Boc Byproduct
| Possible Cause | Recommended Solution |
| Excess Boc Anhydride | Use a stoichiometric amount or only a slight excess of (Boc)₂O. |
| Prolonged Reaction Time for Boc Protection | Monitor the reaction closely and stop it once the mono-protected product is predominantly formed. |
| Purification Challenge | Use silica gel column chromatography with a carefully selected eluent system to separate the mono- and di-protected products. A gradient elution may be necessary. |
Problem 3: Product is an Oil and Difficult to Purify by Recrystallization
| Possible Cause | Recommended Solution |
| Presence of Impurities | Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. |
| Inherent Property of the Free Base | Convert the oily free base to its hydrochloride salt by treating the purified oil with a solution of HCl in a suitable organic solvent (e.g., diethyl ether or dioxane). The HCl salt is typically a crystalline solid that is easier to handle and purify by recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of Nε-Boc-D-lysine
This protocol describes the selective protection of the ε-amino group of D-lysine.
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Dissolve D-Lysine hydrochloride in a 1:1 mixture of dioxane and water.
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Cool the solution in an ice bath and adjust the pH to approximately 10-11 with a suitable base (e.g., 1M NaOH).
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Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise while maintaining the pH.
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Allow the reaction to stir at room temperature overnight.
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After the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 with a dilute acid (e.g., 1M HCl).
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Extract the product with an organic solvent such as ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Nε-Boc-D-lysine.[2]
Protocol 2: Tert-butyl Esterification of Nε-Boc-D-lysine
This protocol describes the protection of the carboxylic acid group.
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Suspend Nε-Boc-D-lysine in a suitable solvent like tert-butyl acetate.
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Add a catalytic amount of a strong acid such as perchloric acid or sulfuric acid.
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Alternatively, use a milder method with tert-butyl 2,2,2-trichloroacetimidate in the presence of a Lewis acid catalyst.
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Stir the reaction at room temperature until completion, as monitored by TLC.
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Upon completion, quench the reaction and perform an aqueous workup to remove the acid catalyst and any water-soluble byproducts.
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Extract the product into an organic solvent, dry, and concentrate to yield the crude H-D-Lys(Boc)-OtBu.
Protocol 3: Purification by Column Chromatography
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Prepare a silica gel column packed in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
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Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.
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Load the sample onto the column.
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Elute the column with the chosen solvent system. A gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate) can be effective.
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Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent to obtain the purified product.
Protocol 4: HPLC Analysis of Purity
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Expected Purity: Commercial this compound is often available with a purity of ≥98%.[3]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Logical relationship between common byproducts and troubleshooting steps.
References
Validation & Comparative
A Head-to-Head Battle of Lysine Derivatives: H-D-Lys(Boc)-OtBu HCl vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis
In the intricate world of peptide synthesis, the precise selection of protected amino acid building blocks is paramount to achieving high yields and purity of the final peptide. For the incorporation of lysine, a critical amino acid for structure and function, researchers are often faced with a choice between various derivatives. This guide provides an in-depth, objective comparison of two such derivatives: H-D-Lys(Boc)-OtBu HCl and Fmoc-Lys(Boc)-OH, highlighting their distinct applications, performance characteristics, and the strategic considerations for their use in peptide synthesis.
At a Glance: Key Differences and Primary Applications
The fundamental distinction between this compound and Fmoc-Lys(Boc)-OH lies in their protecting group strategies, which dictates their utility in different peptide synthesis methodologies. Fmoc-Lys(Boc)-OH is the cornerstone of modern solid-phase peptide synthesis (SPPS) employing the Fmoc/tBu strategy. In contrast, this compound is tailored for Boc/Bzl SPPS or solution-phase peptide synthesis.
| Feature | This compound | Fmoc-Lys(Boc)-OH |
| α-Amino Protection | None (present as HCl salt) | Fmoc (Fluorenylmethyloxycarbonyl) |
| Side-Chain Protection | Boc (tert-Butoxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Carboxyl Protection | OtBu (tert-Butyl ester) | None (free carboxylic acid) |
| Primary Synthesis Strategy | Boc/Bzl SPPS, Solution-Phase Synthesis | Fmoc/tBu SPPS |
| α-Amino Deprotection | Neutralization of HCl salt | Base-mediated (e.g., Piperidine) |
| Side-Chain & C-Terminus Deprotection | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |
Performance Comparison: A Tale of Two Strategies
Direct quantitative comparisons of these two specific lysine derivatives in the synthesis of an identical peptide are scarce in literature. However, a robust comparison can be drawn from the well-established performance of the overarching synthetic strategies they enable.
Fmoc/tBu Strategy with Fmoc-Lys(Boc)-OH
The Fmoc/tBu strategy is the most widely used method for SPPS today, favored for its milder reaction conditions and amenability to automation.
Advantages:
-
Milder Conditions: The base-labile nature of the Fmoc group allows for repeated deprotection steps under non-acidic conditions, which is beneficial for sensitive peptide sequences.
-
High Purity: The milder conditions generally lead to fewer side reactions, resulting in higher crude peptide purity.
-
Automation Friendly: The straightforward cycle of deprotection and coupling is well-suited for automated peptide synthesizers.
Disadvantages:
-
Potential for Side Reactions: While milder, the basic conditions for Fmoc removal can promote side reactions like aspartimide and diketopiperazine formation, especially in susceptible sequences.[1][2]
-
Aggregation: Hydrophobic peptides can be prone to aggregation on the solid support during synthesis.[3]
Boc/Bzl Strategy with this compound
The Boc/Bzl strategy is the classical approach to SPPS and remains a powerful tool, particularly for complex and lengthy peptides.
Advantages:
-
Reduced Aggregation: The repetitive acidic treatments for Boc deprotection protonate the N-terminus, which can disrupt interchain hydrogen bonding and mitigate aggregation issues, especially in hydrophobic sequences.[4][5]
-
Robustness: This strategy is well-established and has a long history of success in synthesizing challenging peptides.
Disadvantages:
-
Harsh Reagents: The use of strong acids like Trifluoroacetic acid (TFA) for Boc deprotection and highly hazardous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage requires specialized equipment and handling procedures.[1]
-
Side Reactions: The strong acidic conditions can lead to side reactions such as the alkylation of sensitive residues like tryptophan and methionine by the tert-butyl cation generated during Boc deprotection.[6][7]
Illustrative Performance Data: Fmoc vs. Boc Strategy
The following table presents illustrative data comparing the general outcomes of Fmoc and Boc SPPS strategies for a model peptide, highlighting the typical trends in yield and purity.
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Rationale |
| Crude Peptide Yield | ~65-75% | ~70-85% | Milder conditions of Fmoc-SPPS often lead to fewer side reactions and higher yields for many standard peptides.[8] |
| Crude Peptide Purity (by HPLC) | ~50-60% | ~60-80% | The cleaner chemistry of the Fmoc/tBu strategy generally results in a higher purity crude product.[8] |
| Final Purified Peptide Yield | ~20-30% | ~30-45% | A higher crude purity simplifies the purification process, leading to a better overall recovery of the final peptide.[8] |
Note: This data is illustrative and can vary significantly depending on the peptide sequence, coupling reagents, and specific synthesis conditions.
Experimental Protocols
Standard Fmoc/tBu SPPS Cycle using Fmoc-Lys(Boc)-OH
This protocol outlines a single coupling cycle for incorporating Fmoc-Lys(Boc)-OH into a growing peptide chain on a solid support.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of Fmoc-Lys(Boc)-OH:
-
In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6 equivalents) to the amino acid solution to pre-activate.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
4. Washing:
-
Wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove excess reagents.
This cycle is repeated for each subsequent amino acid.
Boc/Bzl SPPS Cycle using this compound
This protocol outlines a single coupling cycle for incorporating this compound.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield resin) in DCM.
2. Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.
-
Wash the resin with DCM (3 times).
3. Neutralization:
-
Neutralize the resin with 10% DIPEA in DCM for 2 x 2 minutes.
-
Wash the resin with DCM (3 times).
4. Coupling of this compound:
-
In a separate vessel, dissolve the N-terminally protected amino acid (e.g., Boc-Ala-OH, 3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) for activation.
-
Add the activated amino acid solution to the deprotected resin containing the free amine of the previously coupled this compound and agitate for 1-2 hours.
Final Cleavage and Deprotection
Fmoc/tBu Strategy:
-
The peptide is cleaved from the resin, and the Boc and other tBu-based side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing 95% TFA with scavengers like triisopropylsilane (TIS) and water.[9]
Boc/Bzl Strategy:
-
Final cleavage requires treatment with a strong acid like HF or TFMSA, which also removes the benzyl-based side-chain protecting groups. This process requires specialized, acid-resistant equipment.[1]
Visualizing the Workflow
References
A Head-to-Head Battle in Large-Scale Peptide Synthesis: H-D-Lys(Boc)-OtBu HCl vs. Alternatives
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of peptides, the choice of protected amino acid building blocks is a critical decision that significantly impacts cost, efficiency, and final product purity. This guide provides a comprehensive cost-benefit analysis of H-D-Lys(Boc)-OtBu HCl and compares it with its primary alternative, Fmoc-D-Lys(Boc)-OH, in the context of industrial peptide manufacturing.
In the intricate world of peptide synthesis, particularly for therapeutic applications, every component and every step is scrutinized for optimal performance and economic viability. The selection of a lysine derivative, a common amino acid in bioactive peptides, is no exception. This comparison focuses on two key players: this compound, a building block with a free N-terminus and protected side chain and C-terminus, and the more conventional Fmoc-D-Lys(Boc)-OH, which features an N-terminally protected Fmoc group.
At a Glance: Key Differences and Strategic Implications
The fundamental difference between these two lysine derivatives lies in their protecting group strategy, which dictates their suitability for different synthesis methodologies. Fmoc-D-Lys(Boc)-OH is the workhorse of standard Fmoc-based solid-phase peptide synthesis (SPPS), where the peptide chain is built from the C-terminus to the N-terminus. Conversely, this compound is tailored for alternative strategies, including liquid-phase peptide synthesis (LPPS) and potentially for N-to-C directional SPPS.
| Feature | This compound | Fmoc-D-Lys(Boc)-OH |
| N-α Protection | None (free amine) | Fmoc (Fluorenylmethyloxycarbonyl) |
| Side-Chain (ε) Protection | Boc (tert-Butoxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| C-Terminus Protection | OtBu (tert-Butyl ester) | Free carboxylic acid |
| Primary Application | Liquid-Phase Peptide Synthesis (LPPS), Fragment Condensation, N-to-C SPPS | C-to-N Solid-Phase Peptide Synthesis (SPPS) |
Cost-Benefit Analysis: Unpacking the Financial and Performance Metrics
While direct, publicly available, large-scale, head-to-head experimental data is scarce, a qualitative and extrapolated quantitative comparison can be constructed based on the principles of peptide chemistry and available supplier pricing for laboratory quantities. Manufacturing expenses for peptides are primarily driven by raw materials, direct labor, and overhead costs.[1]
Raw Material Cost
A crucial factor in large-scale synthesis is the cost of the protected amino acids themselves. Laboratory-scale pricing indicates that this compound is often more expensive on a per-gram basis than Fmoc-D-Lys(Boc)-OH. This initial higher cost for this compound must be justified by downstream efficiencies or specific synthetic requirements.
Estimated Laboratory-Scale Price Comparison:
| Compound | 1g Price (USD) | 5g Price (USD) | 25g Price (USD) |
| This compound | ~$179 | - | - |
| Fmoc-D-Lys(Boc)-OH | ~$34 | ~$57 | ~$179 |
Note: Prices are estimates based on publicly available data from various suppliers for research-grade materials and do not reflect bulk industrial pricing, which is typically negotiated and significantly lower.
The cost of raw materials, however, extends beyond just the amino acid derivatives. The choice of synthesis strategy dictated by the protecting groups will influence the consumption of other expensive reagents such as coupling agents and solvents. For instance, SPPS is known for its extensive use of solvents for washing steps, which can be a significant cost driver in large-scale production.[2]
Synthesis Strategy and Performance
The primary benefit of Fmoc-D-Lys(Boc)-OH lies in its seamless integration into the well-established and often automated Fmoc-SPPS workflow. This methodology is characterized by:
-
High Efficiency: Fmoc chemistry generally leads to high coupling efficiencies and crude peptide purity, often in the range of 70-90%, depending on the sequence.[3]
-
Speed and Automation: The repetitive nature of SPPS is well-suited for automation, reducing labor costs and increasing throughput.
-
Established Protocols: A vast body of literature and established protocols exist for Fmoc-SPPS, simplifying process development.
This compound , on the other hand, opens the door to different synthetic routes:
-
Liquid-Phase Peptide Synthesis (LPPS): In LPPS, all reactions are carried out in solution. This can be advantageous for very large-scale production of shorter peptides, as it can be more cost-effective and scalable than SPPS. A patent for a liquid-phase synthesis of a peptide containing Fmoc-(Boc-L-Lysine) highlights the potential for this approach.[4]
-
Fragment Condensation: The free N-terminus of this compound makes it an ideal building block for the synthesis of peptide fragments that can then be coupled together in a convergent synthesis strategy. This can improve the overall efficiency and purity of the final long peptide.
-
N-to-C Synthesis: While less common, SPPS can be performed in the N-to-C direction. This compound is a suitable C-terminal starting point for such a synthesis.
Anticipated Performance Metrics (Qualitative):
| Parameter | This compound (in LPPS/Fragment Synthesis) | Fmoc-D-Lys(Boc)-OH (in SPPS) |
| Stepwise Yield | Potentially higher due to solution-phase kinetics | High, but can be affected by resin-related issues |
| Crude Purity | Can be high, but purification of intermediates is required | Generally good, with impurities being mainly deletion or truncated sequences |
| Cycle Time | Longer due to intermediate workup and purification | Shorter and more predictable in automated systems |
| Scalability | Excellent for very large quantities | Can be challenging and costly to scale up specialized equipment |
| Solvent Consumption | Generally lower than SPPS | High due to extensive washing steps |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and process optimization. Below are representative protocols for the incorporation of these lysine derivatives in their respective primary synthesis methods.
Protocol 1: Incorporation of Fmoc-D-Lys(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual SPPS of a dipeptide containing D-lysine on a Wang resin.
1. Resin Swelling and Fmoc Deprotection:
-
Swell Fmoc-Lys(Boc)-Wang resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine in DMF solution for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF.
2. Coupling of the Next Amino Acid:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Ala-OH), a coupling agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF to remove excess reagents.
3. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Conceptual Workflow for this compound in Liquid-Phase Peptide Synthesis (LPPS)
This conceptual protocol describes the synthesis of a dipeptide in solution.
1. Coupling Reaction:
-
Dissolve this compound and an N-terminally protected amino acid (e.g., Fmoc-Ala-OH) in a suitable solvent (e.g., DCM or DMF).
-
Add a coupling agent (e.g., DCC or HBTU) and a base (e.g., DIPEA) to the solution.
-
Stir the reaction mixture at room temperature until completion, monitoring by TLC or HPLC.
2. Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated by-products (e.g., DCU if DCC is used).
-
Wash the organic solution with acidic and basic aqueous solutions to remove unreacted starting materials and by-products.
-
Dry the organic layer over a drying agent (e.g., MgSO4), filter, and evaporate the solvent to obtain the protected dipeptide.
-
Purify the dipeptide by column chromatography or crystallization if necessary.
3. Deprotection:
-
The protected dipeptide can then be selectively deprotected at the N-terminus (Fmoc group removal with piperidine) for further chain elongation or fully deprotected (Boc and OtBu removal with strong acid) to yield the final dipeptide.
Visualizing the Synthesis Pathways
To better illustrate the strategic differences, the following diagrams outline the workflows for each lysine derivative.
Caption: Workflow for Fmoc-D-Lys(Boc)-OH in C-to-N Solid-Phase Peptide Synthesis.
Caption: Conceptual workflow for this compound in Liquid-Phase Peptide Synthesis.
Conclusion: Making the Right Choice for Your Large-Scale Synthesis
The decision between this compound and Fmoc-D-Lys(Boc)-OH is not a matter of one being universally superior to the other. Instead, it is a strategic choice that depends on the specific requirements of the peptide, the desired scale of production, and the available manufacturing infrastructure.
-
Fmoc-D-Lys(Boc)-OH remains the go-to choice for most applications due to its compatibility with the highly optimized and automatable Fmoc-SPPS methodology. For the synthesis of a wide variety of peptides at a moderate scale, its reliability and the wealth of available expertise make it a cost-effective and efficient option.
-
This compound presents a compelling alternative for very large-scale manufacturing of shorter peptides where LPPS offers significant cost advantages in terms of solvent consumption and scalability. Its utility in convergent fragment synthesis strategies also makes it a valuable tool for the production of longer, more complex peptides where a linear SPPS approach might be inefficient.
Ultimately, a thorough process development and cost analysis, considering all aspects from raw material sourcing to final purification, is essential for making an informed decision. As the demand for therapeutic peptides continues to grow, the ability to choose and optimize the synthesis strategy based on the unique characteristics of building blocks like this compound and Fmoc-D-Lys(Boc)-OH will be a key factor in the successful and economical production of these life-changing molecules.
References
A Researcher's Guide to Chiral Purity Analysis of Peptides Containing H-D-Lys(Boc)-OtBu HCl
For researchers, scientists, and drug development professionals, ensuring the chiral integrity of synthetic peptides is a critical aspect of quality control and efficacy assessment. The presence of undesired enantiomers can significantly impact a peptide's biological activity, safety profile, and overall therapeutic potential. This guide provides an objective comparison of analytical techniques for determining the chiral purity of peptides, with a specific focus on those incorporating the protected amino acid H-D-Lys(Boc)-OtBu HCl.
The incorporation of non-natural or protected amino acids like this compound introduces unique analytical challenges. The bulky tert-butyloxycarbonyl (Boc) and tert-butyl (OtBu) protecting groups can influence the peptide's chromatographic behavior and require robust analytical methods to resolve enantiomers effectively. This guide presents a comparative overview of common methodologies, supported by experimental data and detailed protocols, to aid in the development of reliable analytical workflows.
Comparative Analysis of Key Methodologies
The determination of chiral purity in peptides primarily relies on chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most prevalent methods. Each offers distinct advantages and is suited to different analytical needs.
| Parameter | Chiral HPLC | Capillary Electrophoresis (CE) | NMR Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Differential migration of enantiomers in an electric field in the presence of a chiral selector. | Discrimination of enantiomers through the use of chiral solvating or derivatizing agents, leading to distinct NMR signals. |
| Resolution | High, dependent on the choice of chiral stationary phase and mobile phase. | Very high, due to high separation efficiency. | Moderate to high, dependent on the chiral auxiliary and magnetic field strength. |
| Sensitivity | High, especially with UV or Mass Spectrometry (MS) detection. | High, particularly with sensitive detectors like UV-Vis or MS. | Lower, typically requires higher sample concentrations. |
| Speed | Moderate, with typical run times of 15-60 minutes. | Fast, with analysis times often under 15 minutes. | Fast for data acquisition, but sample preparation can be more involved. |
| Sample Requirement | Microliter to milliliter scale. | Nanoliter to microliter scale, making it ideal for sample-limited applications. | Milligram scale. |
| Development Effort | Can be time-consuming to find the optimal chiral stationary phase and mobile phase combination. | Method development can be rapid due to the flexibility of adding chiral selectors to the buffer. | Requires selection of an appropriate chiral auxiliary and optimization of experimental parameters. |
| Key Advantages | Robust, widely available, and suitable for both analytical and preparative scale separations.[1] | High efficiency, fast analysis, and minimal sample and solvent consumption.[2] | Provides structural information and can be used for in-situ reaction monitoring without the need for chromatographic separation.[3][4][5] |
| Limitations | The cost of chiral columns can be high, and a universal column for all applications does not exist. | Lower loading capacity compared to HPLC, making it less suitable for preparative work. | Lower sensitivity compared to chromatographic methods, and complex spectra can be challenging to interpret. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the key techniques discussed.
Protocol 1: Chiral HPLC Analysis
This protocol outlines a direct method for separating the enantiomers of a peptide containing this compound using a chiral stationary phase.
1. Sample Preparation:
-
Dissolve the lyophilized peptide in the initial mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Teicoplanin-based) or a polysaccharide derivative. The selection of the CSP is critical and may require screening of different columns.[6][7]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid). The exact composition should be optimized to achieve the best separation.[1]
-
Gradient: An isocratic or gradient elution can be used. A shallow gradient is often effective for resolving closely eluting enantiomers.
-
Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns.
-
Column Temperature: Controlled temperature (e.g., 25°C) is recommended for reproducible results.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm for the peptide backbone) or Mass Spectrometry (MS) for enhanced sensitivity and confirmation of identity.[8][9][10]
3. Data Analysis:
-
The enantiomeric purity is determined by calculating the peak area percentage of the desired enantiomer relative to the total area of both enantiomer peaks.
Protocol 2: Capillary Electrophoresis (CE) Analysis
This protocol describes the use of a chiral selector in the background electrolyte to resolve peptide enantiomers.
1. Sample Preparation:
-
Dissolve the peptide sample in the background electrolyte or water to a concentration of 0.1-1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
2. CE Conditions:
-
Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 30-50 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH, containing a chiral selector. Common chiral selectors for peptides include cyclodextrins.[11][2]
-
Voltage: 15-30 kV.
-
Temperature: Controlled capillary temperature (e.g., 25°C).
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at 214 nm.
3. Data Analysis:
-
The enantiomeric purity is calculated from the corrected peak areas of the separated enantiomers.
Protocol 3: NMR Spectroscopy for Enantiomeric Excess Determination
This protocol details the use of a chiral solvating agent to induce chemical shift differences between enantiomers.
1. Sample Preparation:
-
Dissolve a precise amount of the peptide sample (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN) in an NMR tube.
-
Acquire a proton (¹H) NMR spectrum of the sample alone.
-
Add a molar excess of a chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) to the NMR tube.
-
Acquire another ¹H NMR spectrum.
2. NMR Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.
-
Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two enantiomers in the complexed state.
-
Integrate the signals and calculate the enantiomeric excess (% ee) using the formula: % ee = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100.[4]
Visualizing the Workflow and Decision-Making Process
To further clarify the analytical process, the following diagrams illustrate a typical workflow for chiral purity analysis and a decision tree for selecting the most appropriate method.
Caption: Workflow for Chiral Purity Analysis of Peptides.
Caption: Decision Tree for Selecting a Chiral Analysis Method.
Conclusion
The selection of an appropriate analytical method for determining the chiral purity of peptides containing this compound depends on various factors, including the available instrumentation, sample amount, and the specific goals of the analysis. Chiral HPLC remains a robust and versatile technique for both routine quality control and preparative separations. Capillary Electrophoresis offers a high-efficiency, rapid, and low-consumption alternative, particularly valuable in research and development settings. NMR spectroscopy provides a powerful orthogonal method for confirming enantiomeric excess and can be indispensable for mechanistic studies. By understanding the principles, advantages, and limitations of each technique, researchers can develop and implement a comprehensive analytical strategy to ensure the chiral integrity of their synthetic peptides.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 10. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Fmoc vs. Boc: A Comparative Guide to Lysine Incorporation in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the choice between Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies is a critical decision in solid-phase peptide synthesis (SPPS), profoundly influencing yield, purity, and the overall success of synthesizing lysine-containing peptides. This guide provides an objective comparison of these two predominant methods, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable strategy for your research needs.
The core principle differentiating these two strategies lies in the lability of the α-amino protecting group. The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, requiring trifluoroacetic acid (TFA) for its removal. This fundamental difference dictates the choice of orthogonal protecting groups for amino acid side chains, particularly for lysine, and the final cleavage conditions.
Quantitative Performance: A Head-to-Head Comparison
While a direct side-by-side comparison for the synthesis of the exact same lysine-containing peptide using both strategies is not always available in a single source, a compilation of representative data from various studies illustrates the potential outcomes of each approach. The Fmoc/tBu strategy, where the α-amino group is protected by Fmoc and the lysine side-chain is protected by Boc, is the most common modern approach.
Table 1: Comparison of Key Parameters for Fmoc and Boc Protected Lysine Precursors
| Parameter | Fmoc Strategy (Fmoc-Lys(Boc)-OH) | Boc Strategy (Boc-Lys(2-Cl-Z)-OH) |
| Typical Yield | ~90%[1] | 85–100%[1] |
| Reported Purity | >99% (HPLC)[1] | High, often used directly after extraction[1] |
| α-Amine Deprotection | 20% Piperidine in DMF[1] | 50% TFA in DCM |
| Side-Chain Protection | Acid-labile (Boc)[2] | Acid-labile (2-Cl-Z), requires strong acid for cleavage |
Table 2: Head-to-Head Comparison of Fmoc and Boc Strategies in SPPS
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| α-Amine Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Protecting Groups | tBu, Boc, Trt (Acid-labile) | Bzl, Z (Strong acid-labile) |
| Orthogonality | Fully orthogonal[3] | Quasi-orthogonal |
| Typical Coupling Yield | >99% | >99% |
| Deprotection Conditions | Mild (20% piperidine in DMF) | Harsh (50% TFA in DCM for deprotection, HF for final cleavage) |
| Automation Friendliness | High, due to milder conditions and UV monitoring of Fmoc deprotection[3] | Lower, requires specialized equipment for handling corrosive reagents |
| Key Advantages | Milder deprotection conditions, suitable for acid-sensitive peptides, automation-friendly.[3] | Robust for many sequences, less prone to aggregation in some cases. |
| Key Disadvantages | Base-lability can lead to side reactions like aspartimide and diketopiperazine formation. | Harsh final cleavage with hazardous reagents (HF), potential for side-chain modifications by cationic species. |
Experimental Protocols
Detailed methodologies for the key steps in both Fmoc and Boc SPPS for the incorporation of lysine are provided below.
Fmoc-SPPS Cycle for Lysine Incorporation
This protocol outlines a typical cycle for adding one Fmoc-Lys(Boc)-OH residue.
-
Resin Swelling: Swell the resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Pre-activate Fmoc-Lys(Boc)-OH (3-5 equivalents) with a coupling reagent such as HBTU/HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Boc-SPPS Cycle for Lysine Incorporation
The following workflow outlines a typical cycle for adding one Boc-Lys(2-Cl-Z)-OH residue.
-
Resin Swelling: Swell the peptide-resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.[4]
-
Boc Deprotection:
-
Washing: Wash the resin with DCM (2 times) and isopropanol (IPA) (2 times).[4]
-
Neutralization:
-
Amino Acid Coupling:
-
Pre-activate Boc-Lys(2-Cl-Z)-OH (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and HOBt (3 equivalents) in the presence of DIEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the cyclical nature of the Fmoc and Boc SPPS strategies and the orthogonal protection schemes for lysine.
Caption: Fmoc-SPPS experimental workflow.
Caption: Boc-SPPS experimental workflow.
Caption: Orthogonal protection of Lysine.
Concluding Remarks
The choice between Fmoc and Boc strategies for lysine incorporation in peptide synthesis is multifaceted and depends on the specific requirements of the target peptide. The Fmoc strategy has become the predominant method due to its milder deprotection conditions, which are compatible with a wider range of sensitive amino acids and post-translational modifications, and its amenability to automation.[3] However, the Boc strategy remains a powerful tool, particularly for the synthesis of hydrophobic peptides or sequences prone to aggregation under Fmoc conditions.
For the synthesis of peptides containing lysine residues that may require subsequent side-chain modification, the orthogonal nature of the Fmoc/tBu strategy, employing Fmoc-Lys(Boc)-OH, offers significant advantages. The ability to selectively deprotect the α-amino group with a base while keeping the Boc-protected side-chain intact is crucial for controlled peptide elongation and subsequent modifications.
Ultimately, a thorough understanding of the chemical principles, potential side reactions, and practical considerations of each strategy is paramount for the successful synthesis of high-quality, lysine-containing peptides for research and therapeutic development.
References
A Head-to-Head Comparison of Coupling Reagents for H-D-Lys(Boc)-OtBu HCl in Dipeptide Synthesis
For researchers, scientists, and drug development professionals, the efficient and stereochemically pure synthesis of peptides is paramount. The selection of a coupling reagent is a critical decision that directly impacts yield, purity, reaction time, and the potential for racemization. This guide provides an objective, data-driven comparison of four commonly used coupling reagents—HATU, HBTU, PyBOP, and EDC/HOBt—for the solution-phase synthesis of dipeptides utilizing H-D-Lys(Boc)-OtBu HCl.
While direct comparative studies on this compound are limited, extensive data from the synthesis of analogous dipeptides, such as those involving H-D-Ala-OtBu HCl, provide a strong basis for performance evaluation.[1][2]
Performance Comparison of Coupling Reagents
The selection of an optimal coupling reagent requires a balance of reactivity, the potential for side reactions like racemization, and overall cost. The following table summarizes key performance indicators for each reagent.
| Coupling Reagent | Typical Yield (%) | Purity (%) | Reaction Time (hours) | Epimerization (%) | Key Advantages & Disadvantages |
| HATU | 95-99 | >98 | 1-2 | <0.5 | Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[1] Disadvantages: Higher cost compared to other reagents.[1] Can cause guanidinylation of the N-terminus if used in excess.[2] |
| HBTU | 90-95 | >95 | 2-4 | <1.0 | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[1][3] Disadvantages: Can be slightly less effective than HATU in preventing racemization.[1] |
| PyBOP | 90-96 | >95 | 2-4 | <1.0 | Advantages: High coupling efficiency, avoids the formation of the carcinogenic byproduct HMPA associated with BOP.[1] Disadvantages: Can be less effective for highly sterically hindered couplings compared to HATU.[1] |
| EDC/HOBt | 85-92 | >95 | 4-8 | <2.0 | Advantages: Cost-effective, water-soluble byproducts are easily removed during workup.[1] A yield of 81% has been reported for the EDC/HOBt mediated coupling of Boc-Lys(Boc)-OH to a propargylamine core.[4] Disadvantages: Generally lower reactivity compared to onium salt reagents, leading to longer reaction times.[1] |
*Note: The quantitative data presented is primarily based on the synthesis of a model dipeptide using H-D-Ala-OtBu HCl, which serves as a reliable proxy for this compound due to their structural similarities.[1]
Experimental Workflow and Mechanisms
The overall process for solution-phase peptide coupling is a multi-step procedure that begins with the activation of the carboxylic acid, followed by nucleophilic attack from the amine component.
The mechanism of action differs between onium salt reagents (HATU, HBTU, PyBOP) and carbodiimide reagents (EDC). Onium salts form highly reactive O-acylisourea or related active ester derivatives, while carbodiimides, in the presence of additives like HOBt, form an active ester that is then attacked by the amine.[3]
Experimental Protocols
The following are representative solution-phase protocols for the coupling of an N-Fmoc-protected amino acid with this compound. These can be adapted based on the specific amino acid being coupled.
HATU Coupling Protocol
-
Dissolution: Dissolve the N-Fmoc-amino acid (1.0 eq.) and HATU (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).[1]
-
Activation: Cool the solution to 0°C and add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture for 5-10 minutes to allow for the formation of the active ester.[1]
-
Coupling: To the activated mixture, add a solution of this compound (1.0 eq.) and DIPEA (1.0 eq.) in anhydrous DMF.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.[1]
-
Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate. Wash with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude dipeptide by flash column chromatography.[2][3]
HBTU Coupling Protocol
-
Dissolution: Dissolve the N-Fmoc-amino acid (1.0 eq.) and HBTU (1.0 eq.) in anhydrous DMF.[1]
-
Activation: Add DIPEA (2.0 eq.) to the solution at room temperature and stir for 15 minutes.[1]
-
Coupling: Add a solution of this compound (1.0 eq.) and DIPEA (1.0 eq.) in anhydrous DMF to the reaction mixture.[1]
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or HPLC.[1]
-
Workup and Purification: Follow the same workup and purification procedure as described for the HATU protocol.[1]
PyBOP Coupling Protocol
-
Dissolution: Dissolve the N-Fmoc-amino acid (1.0 eq.) and PyBOP (1.0 eq.) in anhydrous DMF.[1]
-
Activation: Add DIPEA (2.0 eq.) to the solution at room temperature and stir for 15 minutes.[1]
-
Coupling: Add a solution of this compound (1.0 eq.) and DIPEA (1.0 eq.) in anhydrous DMF.[1]
-
Reaction: Stir the mixture at room temperature for 2-4 hours, with progress monitored by TLC or HPLC.[1]
-
Workup and Purification: Follow the same workup and purification procedure as described for the HATU protocol.[1]
EDC/HOBt Coupling Protocol
-
Dissolution: Dissolve the N-Fmoc-amino acid (1.0 eq.), HOBt (1.0 eq.), and this compound (1.0 eq.) in anhydrous DMF.[1]
-
Activation and Coupling: Cool the solution to 0°C and add EDC.HCl (1.1 eq.) in one portion. Add DIPEA (1.0 eq.) to neutralize the hydrochloride salt.[1]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC or HPLC.[1]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash with 1N HCl, saturated NaHCO₃, and brine. The aqueous washes facilitate the removal of the urea byproduct from EDC.[1]
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[3]
Conclusion
The choice of coupling reagent for the synthesis of dipeptides involving this compound significantly impacts the overall efficiency and purity of the product. For syntheses where high yield and minimal epimerization are paramount, HATU stands out as the superior reagent, albeit at a higher cost.[1] HBTU and PyBOP offer a good compromise between performance and cost, making them suitable for a wide range of applications.[1] EDC/HOBt remains a viable and economical option, particularly when ease of byproduct removal is a key consideration, though it may require longer reaction times to achieve comparable yields to the onium salt-based reagents.[1]
References
Evaluating the efficiency of different deprotection cocktails for H-D-Lys(boc)-otbu hcl
For researchers and professionals in drug development and peptide synthesis, the efficient and clean removal of protecting groups is a critical step. This guide provides a comparative evaluation of different deprotection cocktails for the simultaneous cleavage of the tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) ester protecting groups from H-D-Lys(Boc)-OtBu HCl to yield H-D-Lys-OH. We present a summary of quantitative data, detailed experimental protocols, and a visual representation of the deprotection workflow.
Data Presentation: Comparison of Deprotection Cocktails
The following table summarizes the performance of various acidic cocktails for the deprotection of this compound. The data is compiled from literature sources and extrapolated from studies on structurally similar substrates. Efficiency is evaluated based on reaction time, yield of the desired H-D-Lys-OH product, and the observed purity, typically determined by High-Performance Liquid Chromatography (HPLC).
| Deprotection Cocktail | Composition (v/v or w/v) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Notes |
| Cocktail A: Standard TFA | 95% TFA, 5% H₂O | 1 - 2 | 25 | ~90 | ~95 | Can lead to side products due to t-butyl cation formation. |
| Cocktail B: TFA with Scavenger | 95% TFA, 2.5% H₂O, 2.5% TIS | 1 - 2 | 25 | >95 | >98 | Triisopropylsilane (TIS) effectively traps the t-butyl cation, minimizing side reactions.[1][2] |
| Cocktail C: HCl in Dioxane | 4M HCl in 1,4-Dioxane | 2 - 4 | 25 | ~95 | ~97 | A common and effective alternative to TFA-based methods.[3][4][5][6][7] |
| Cocktail D: TFA in DCM | 50% TFA in Dichloromethane (DCM) | 1 - 2 | 25 | ~92 | ~96 | A widely used protocol, though DCM is a less environmentally friendly solvent.[5] |
Note: Yields and purities are approximate and can vary based on the specific reaction scale, purity of the starting material, and work-up procedure.
Experimental Protocols
Detailed methodologies for the deprotection of this compound using the compared cocktails are provided below.
Protocol 1: Deprotection using Cocktail B (TFA with Scavenger)
-
Preparation: In a well-ventilated fume hood, dissolve this compound (1 equivalent) in the deprotection cocktail (95% TFA, 2.5% H₂O, 2.5% TIS). A typical concentration is 0.1 M.
-
Reaction: Stir the solution at room temperature (25°C) for 1-2 hours. Monitor the reaction progress by a suitable analytical method such as thin-layer chromatography (TLC) or HPLC.
-
Work-up:
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the majority of the TFA.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether to remove residual scavengers and byproducts.
-
Dry the product under vacuum to obtain H-D-Lys-OH as its TFA salt.
-
-
Analysis: Determine the yield and assess the purity of the final product using HPLC and characterize by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Deprotection using Cocktail C (HCl in Dioxane)
-
Preparation: In a fume hood, dissolve this compound (1 equivalent) in a 4M solution of HCl in 1,4-dioxane. A typical concentration is 0.1 M.
-
Reaction: Stir the solution at room temperature (25°C) for 2-4 hours. Monitor the reaction progress by TLC or HPLC.[3][4][5][6][7]
-
Work-up:
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether to induce precipitation if necessary.
-
Collect the solid product by filtration.
-
Wash the solid with diethyl ether.
-
Dry the product under vacuum to yield H-D-Lys-OH as its hydrochloride salt.
-
-
Analysis: Determine the yield and purity of the product by HPLC and confirm its identity by MS and NMR.
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and the general experimental workflow for the deprotection process.
Caption: Deprotection signaling pathway.
Caption: General experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
A Comparative Analysis of H-D-Lys(Boc)-OtBu HCl: Yield, Purity, and Performance in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the successful synthesis of high-purity peptides. H-D-Lys(Boc)-OtBu HCl is a commonly used derivative of D-lysine, offering orthogonal protection of the alpha-amino and side-chain amino groups, as well as the C-terminal carboxyl group. This guide provides a comparative analysis of the yield and purity of this compound against a key alternative, Fmoc-D-Lys(Boc)-OH, supported by experimental data and detailed methodologies.
Performance Comparison: Yield and Purity
The efficiency of peptide synthesis is directly impacted by the quality of the amino acid building blocks. High yield and purity in the synthesis of these derivatives are paramount to ensure successful peptide elongation and minimize downstream purification challenges.
| Compound | Synthesis Strategy | Typical Yield (%) | Typical Purity (%) | Key Features |
| This compound | Multi-step synthesis involving Boc protection of the ε-amino group and esterification of the carboxylic acid. | 75-85% (Estimated) | ≥97% | Free α-amino group for direct use in Boc-based solid-phase peptide synthesis (SPPS). |
| Fmoc-D-Lys(Boc)-OH | Synthesis involves the protection of the ε-amino group with Boc and the α-amino group with Fmoc. | ~90%[1] | ≥98%[2] | Compatible with the widely used Fmoc-based SPPS.[3] |
| Fmoc-D-Lys(ivDde)-OH | Utilizes the ivDde protecting group for the side chain, offering orthogonal deprotection conditions. | Not widely reported | ≥97% | Allows for selective side-chain modification on-resin.[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and quality control of amino acid derivatives.
Synthesis of this compound (Representative Protocol)
This protocol is a representative example adapted from general procedures for the synthesis of similar protected amino acids, as a specific detailed protocol for this compound is not widely published.
-
Protection of the ε-Amino Group: D-Lysine hydrochloride is dissolved in a 1:1 mixture of dioxane and water. The pH is adjusted to 10-11 with 1M NaOH. Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) dissolved in dioxane is added dropwise. The reaction is stirred overnight at room temperature. The mixture is then concentrated, acidified to pH 2-3 with KHSO₄, and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield Nε-Boc-D-Lysine.
-
Esterification of the Carboxylic Acid: Nε-Boc-D-Lysine is suspended in dichloromethane (DCM) and cooled in an ice bath. Isobutylene is bubbled through the suspension in the presence of a catalytic amount of sulfuric acid. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.
-
Salt Formation: The purified H-D-Lys(Boc)-OtBu is dissolved in a suitable organic solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent to precipitate the hydrochloride salt. The solid is collected by filtration and dried under vacuum.
Synthesis of Fmoc-D-Lys(Boc)-OH
A reported large-scale synthesis of the L-enantiomer, which is chemically equivalent, provides a reliable protocol.[1]
-
Formation of the Copper Complex: D-Lysine hydrochloride is reacted with copper(II) sulfate and sodium bicarbonate to form the copper complex, which protects the α-amino and carboxyl groups.
-
Boc Protection of the ε-Amino Group: The copper complex is then reacted with di-tert-butyl dicarbonate to introduce the Boc protecting group on the ε-amino group.
-
Copper Removal: The copper is removed from the complex using a chelating agent like 8-quinolinol.
-
Fmoc Protection of the α-Amino Group: The resulting Nε-Boc-D-Lysine is then reacted with 9-fluorenylmethyl N-succinimidyl carbonate to introduce the Fmoc group on the α-amino group.
-
Purification: The final product, Fmoc-D-Lys(Boc)-OH, is purified by crystallization, yielding a product with high purity. A reported one-pot method for the L-enantiomer achieved a 90% yield and 100% purity by HPLC.[1]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of protected amino acids is typically determined by reverse-phase HPLC.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 20-30 minutes) is used to elute the compound and any impurities.
-
Detection: UV absorbance at 220 nm or 254 nm.
-
Sample Preparation: The protected amino acid is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL and filtered before injection.
Application in Peptide Synthesis: A Workflow Overview
This compound and its alternatives are primarily used in solid-phase peptide synthesis (SPPS). The choice of the protecting group strategy (Boc vs. Fmoc) dictates the selection of the appropriate lysine derivative.
Solid-Phase Peptide Synthesis (SPPS) Workflow.
Signaling Pathways and Logical Relationships
The choice between this compound and Fmoc-D-Lys(Boc)-OH is fundamentally linked to the overall peptide synthesis strategy. The following diagram illustrates the decision-making process based on the chosen Nα-protection scheme.
Choice of Lysine Derivative based on Synthesis Strategy.
References
A Comparative Guide to D-Lysine Protection Strategies in Peptide Synthesis: Alternatives to H-D-Lys(Boc)-OtBu HCl
For researchers, scientists, and drug development professionals, the incorporation of D-amino acids into peptide sequences is a critical strategy for enhancing proteolytic stability and modulating biological activity.[1][2][3] The choice of protecting groups for D-lysine is a key consideration in solid-phase peptide synthesis (SPPS), directly impacting yield, purity, and the potential for orthogonal modifications. This guide provides an objective comparison of alternatives to the commonly used H-D-Lys(Boc)-OtBu HCl, with a focus on different side-chain protection strategies.
Performance Comparison of D-Lysine Protecting Groups
The selection of a protecting group for the ε-amino group of D-lysine influences deprotection conditions, orthogonality, and the potential for side reactions. While this compound is a staple in Boc-based SPPS, the more prevalent Fmoc/tBu strategy utilizes Fmoc-D-Lys(PG)-OH derivatives, where PG is the side-chain protecting group.[][5]
| Protecting Group (PG) | Derivative Example | Key Advantages | Key Disadvantages | Orthogonality |
| Boc (tert-Butoxycarbonyl) | Fmoc-D-Lys(Boc)-OH | Standard and widely used in Fmoc SPPS, stable to base.[6][7] | Requires strong acid (e.g., TFA) for removal, which can be harsh on sensitive peptides.[8] Potential for side reactions during cleavage.[6] | Orthogonal to Fmoc. |
| Trt (Trityl) | Fmoc-D-Lys(Trt)-OH | Highly acid-labile, allowing for selective deprotection with mild acid (e.g., 1-5% TFA) while other acid-labile groups remain.[6] Ideal for on-resin side-chain modifications.[6] | Higher cost compared to Boc derivatives. | Orthogonal to Fmoc and many other acid-labile groups.[6] |
| Alloc (Allyloxycarbonyl) | Fmoc-D-Lys(Alloc)-OH | Removable by palladium catalysis, providing orthogonality to both acid- and base-labile groups.[6][7] Useful for complex syntheses requiring multiple selective deprotections.[6] | Requires a palladium catalyst for removal, which can sometimes be difficult to completely remove from the final peptide. | Fully orthogonal to Fmoc/tBu and Boc/Bzl strategies.[6] |
| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Fmoc-D-Lys(ivDde)-OH | Removable with dilute hydrazine, offering orthogonality to acid- and base-labile groups.[7][9] Useful for on-resin cyclization or labeling.[7] | Hydrazine can also remove the Fmoc group, so the N-terminus must be protected (e.g., with Boc) before ivDde removal.[7] | Orthogonal to Fmoc/tBu strategy. |
| Z (Benzyloxycarbonyl) | Fmoc-D-Lys(Z)-OH | A classic protecting group, stable to the acidic conditions used to cleave peptides from many resins.[7] | Removal requires harsh conditions like catalytic hydrogenation or strong acids (HBr/AcOH), which are not always compatible with the peptide or other protecting groups.[6][7] | Orthogonal to Fmoc. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow (Fmoc/tBu Strategy)
A typical cycle in Fmoc/tBu SPPS involves the following steps.[10][11][12]
-
Resin Swelling : The solid support (resin) is swollen in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[11]
-
Fmoc Deprotection : The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine in DMF (typically 20%).[2][13]
-
Washing : The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.[14]
-
Amino Acid Coupling : The next Fmoc-protected amino acid (e.g., Fmoc-D-Lys(PG)-OH) is activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin to form a new peptide bond.[14]
-
Washing : The resin is washed again with DMF to remove unreacted reagents.[14]
-
Repeat Cycle : This cycle is repeated until the desired peptide sequence is assembled.
-
Final Cleavage and Deprotection : The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers.
Protocol for Selective Side-Chain Deprotection of D-Lys(Alloc)-OH
This protocol allows for modification of the D-lysine side chain while the peptide remains attached to the resin.
-
Materials : Peptide-resin with Fmoc-D-Lys(Alloc)-OH incorporated, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), scavenger (e.g., phenylsilane), DCM.
-
Procedure :
-
Swell the peptide-resin in DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and a scavenger (e.g., phenylsilane, 15 eq.) in DCM.
-
Add the solution to the resin and agitate at room temperature for approximately 2 hours.
-
Wash the resin thoroughly with DCM and DMF to remove the palladium catalyst and byproducts.[14] The deprotected ε-amino group of the D-lysine is now available for further modification.
-
Visualizing Experimental Workflows and Biological Pathways
SPPS Experimental Workflow
The following diagram illustrates the general workflow of solid-phase peptide synthesis using the Fmoc/tBu strategy.
Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis (SPPS).
D-Lysine Containing Peptides in Biological Pathways
The introduction of D-lysine into antimicrobial peptides (AMPs) is a strategy to enhance their stability against proteases and to modulate their activity and toxicity.[1][3] For instance, in a study on the AMP CM15, substituting L-lysine with D-lysine led to a more significant reduction in toxicity to eukaryotic cells than in antimicrobial activity, thereby improving the peptide's therapeutic index.[1][3]
The mechanism of many AMPs involves the disruption of the bacterial cell membrane. The positive charge of the lysine side chains is crucial for the initial electrostatic interaction with the negatively charged bacterial membrane.
Caption: Mechanism of action for a D-lysine containing antimicrobial peptide.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. biosynth.com [biosynth.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Critical Role of Lysine Protection in Conquering Difficult Peptide Sequences: A Performance Benchmark of H-D-Lys(Boc)-OtBu HCl
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the successful assembly of "difficult sequences" remains a significant hurdle. These sequences, often rich in hydrophobic residues or prone to aggregation, can lead to low yields and impure products. A key determinant of success lies in the strategic selection of protecting groups for trifunctional amino acids like lysine. This guide provides an objective comparison of H-D-Lys(Boc)-OtBu HCl and its Fmoc-protected counterpart, Fmoc-D-Lys(Boc)-OH, against alternative lysine derivatives, supported by experimental data to inform the rational design of synthetic strategies.
The tert-butyloxycarbonyl (Boc) group for the side-chain amine of lysine is a cornerstone of the widely adopted Fmoc/tBu orthogonal protection strategy in SPPS. Its stability to the basic conditions required for Nα-Fmoc removal and its clean cleavage during the final acidic deprotection and resin cleavage step have made it a popular choice. However, for sequences prone to aggregation, the nature of the side-chain protecting group can significantly influence the outcome of the synthesis.
Performance in Difficult Sequences: A Data-Driven Comparison
The synthesis of peptides susceptible to aggregation, such as β-amyloid fragments and certain protein domains, presents a rigorous test for any synthetic methodology. The choice of lysine side-chain protection can either mitigate or exacerbate these challenges.
A study investigating the impact of different side-chain protecting groups on the synthesis of the notoriously difficult Barstar[75-90] fragment revealed a clear performance hierarchy. When a C-terminal tag of six lysines was appended to the sequence, the choice of the lysine side-chain protecting group had a dramatic effect on the crude product purity. The use of a Boc protecting group on the lysine side chains resulted in the earliest onset of aggregation during synthesis and yielded the lowest crude purity and overall yield compared to the bulkier trityl (Trt) group or an acetyl (Ac) group.[1][2] This suggests that for highly aggregating sequences, the Boc group on lysine may not be the optimal choice.
While direct comparative data for this compound across a range of difficult sequences is limited, we can infer its performance from studies utilizing its Fmoc-protected equivalent, Fmoc-D-Lys(Boc)-OH, in the synthesis of other challenging peptides.
| Difficult Peptide Sequence | Lysine Derivative Used | Coupling Reagents | Crude Yield | Crude Purity | Reference |
| Barstar[75-90]-(Lys)6 | Fmoc-Lys(Boc)-OH | Not Specified | Low | Low | [1][2] |
| Barstar[75-90]-(Lys)6 | Fmoc-Lys(Trt)-OH | Not Specified | Higher than Boc | Higher than Boc | [1][2] |
| Amyloid Beta (Aβ) 1-42 | Fmoc-Lys(Boc)-OH | HBTU/NMM | Not Specified | ~67% (Microwave) | [3] |
| ACP (65-74) | Not Specified (Standard Fmoc) | HATU/DIPEA | 41% | >87% | [3] |
Alternative Lysine Protecting Groups for Difficult Sequences
The challenges posed by difficult sequences have spurred the development and application of a variety of lysine side-chain protecting groups, each with its own set of advantages.
-
Trityl (Trt): The bulky Trt group can disrupt interchain hydrogen bonding that leads to aggregation, as demonstrated in the Barstar[75-90] synthesis.[1][2] This makes Fmoc-Lys(Trt)-OH a valuable alternative for sequences prone to forming β-sheets.
-
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde): These protecting groups are labile to hydrazine treatment, offering an orthogonal deprotection strategy. This is particularly useful for the on-resin synthesis of branched or cyclic peptides where the lysine side chain serves as an attachment point.
-
Allyloxycarbonyl (Alloc): Removable with a palladium catalyst, the Alloc group provides another layer of orthogonality, allowing for selective deprotection of the lysine side chain in the presence of both acid-labile (Boc, tBu) and base-labile (Fmoc) groups.
The choice of the protecting group should be guided by the specific challenges presented by the peptide sequence and the desired final product.
Experimental Protocols
Below are representative protocols for the solid-phase synthesis of difficult peptide sequences.
General Protocol for Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-dibenzofulvene adduct.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) with a coupling agent such as HBTU (3-5 equivalents) and a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a qualitative test such as the Kaiser test. Repeat the coupling if necessary.
-
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of Amyloid Beta (1-42)
The synthesis of Aβ(1-42) is notoriously difficult due to its hydrophobicity and tendency to aggregate.[4]
-
Resin: Low-loading Wang or ChemMatrix resin is often preferred.
-
Coupling: Double coupling with HCTU/DIPEA is commonly employed. To mitigate aggregation, co-solvents like anisole (10% in DMF/DCM) can be used during both the coupling and deprotection steps.[4]
-
Microwave Synthesis: Microwave-assisted SPPS can significantly improve coupling efficiency and reduce synthesis time, leading to higher purity crude product.[3]
Visualizing the Workflow and Rationale
To better understand the processes discussed, the following diagrams illustrate the general workflow of SPPS and the decision-making process for selecting a lysine protecting group.
General workflow for Solid-Phase Peptide Synthesis (SPPS).
Decision tree for selecting a lysine protecting group.
Conclusion
While this compound and its Fmoc-protected counterpart are workhorses in SPPS, their performance can be suboptimal in the synthesis of difficult, aggregation-prone peptide sequences. Experimental evidence suggests that the Boc protecting group on the lysine side chain can contribute to aggregation, leading to lower yields and purity. For such challenging syntheses, alternative protecting groups like Trt, which can disrupt secondary structure formation, should be strongly considered. Furthermore, for applications requiring on-resin modification of the lysine side chain, orthogonally protected derivatives such as Fmoc-D-Lys(Dde)-OH or Fmoc-D-Lys(Alloc)-OH are indispensable. A careful, sequence-specific selection of the lysine protecting group is therefore a critical parameter in the successful synthesis of complex peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Versatile “Synthesis Tag” (SynTag) for the Chemical Synthesis of Aggregating Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of H-D-Lys(boc)-otbu HCl: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of H-D-Lys(boc)-otbu HCl (CAS No: 201007-86-5), a common reagent in peptide synthesis. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is essential to be familiar with the hazards associated with this compound. According to safety data sheets, this compound may cause respiratory irritation, and its toxicological properties have not been thoroughly investigated.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment:
-
Eye Protection: Use chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).
-
Hand Protection: Wear protective gloves that are impervious to the chemical. Dispose of contaminated gloves after use in accordance with good laboratory practices.
-
Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.
1. Waste Collection and Storage:
- Collect waste this compound, including any surplus or non-recyclable material, in a suitable, clearly labeled, and closed container.
- Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.
2. Spillage and Contamination:
- In the event of a spill, avoid creating dust.
- Use personal protective equipment during cleanup.[1]
- Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.
- Sweep up the absorbed material and place it into a suitable, closed container for disposal.[1][2]
- Do not let the product enter drains or waterways.[1][2]
3. Final Disposal:
- Contact a licensed professional waste disposal company to arrange for the collection and disposal of the waste.
- The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
- Contaminated packaging should be disposed of as unused product.[1]
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C15H31ClN2O4 |
| Molecular Weight | 338.87 g/mol |
| CAS Number | 201007-86-5 |
| Physical Form | Solid |
| Storage | Store in a well-ventilated place. Keep container tightly closed. |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling H-D-Lys(boc)-otbu hcl
This guide provides crucial safety and logistical information for the handling of H-D-Lys(boc)-otbu HCl (CAS No. 201007-86-5), a key reagent in synthetic chemistry and drug development.[1][2] Adherence to these protocols is vital for ensuring the safety of laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the required equipment for handling this compound, based on standard laboratory safety practices for similar chemical compounds.[3][4]
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles | Must be chemical splash goggles compliant with ANSI Z87.1 standards.[5] These are essential to protect against accidental splashes and airborne particles. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Double gloving may be necessary for extended handling periods.[5] Dispose of contaminated gloves in accordance with hazardous waste protocols.[6] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is mandatory to protect skin and personal clothing from contamination.[3][5] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3][4] |
| Respiratory Protection | Chemical Fume Hood / Respirator | All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to minimize the inhalation of dust and aerosols.[3][4] If a fume hood is unavailable, a NIOSH-approved respirator with a P95 (US) or P1 (EU EN 143) particle filter is required for nuisance exposures.[1] |
Hazard Identification and First Aid
This compound is classified with the following hazards:
In the event of exposure, follow these first-aid measures and seek immediate medical attention:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Consult a physician.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Consult a physician.[1][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental success.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
3.2. Preparation and Handling
-
Work Area Preparation: Ensure the chemical fume hood is certified and functioning correctly. Gather all necessary equipment (e.g., spatulas, weigh boats, solvents, glassware) and place them inside the fume hood before handling the compound.[4]
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood to contain any dust.
-
Use a tared weigh boat for accurate measurement.
-
Handle the compound gently to avoid creating airborne dust.
-
-
Solution Preparation:
-
If preparing a solution, add the solid this compound to the solvent slowly.
-
If dissolving in an acidic solution, always add acid to water, never the other way around, to prevent a violent exothermic reaction.[9]
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment.
-
Properly seal the container of this compound before returning it to storage.
-
Remove PPE in the correct order to avoid cross-contamination (e.g., gloves, then lab coat, then eye protection).[4]
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of unused this compound as hazardous chemical waste. It should be placed in a clearly labeled, sealed container.[3]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, pipette tips, and absorbent paper, must be disposed of in a designated hazardous waste container.[3][4]
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers. Do not pour any solutions down the drain.[1][3]
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Safe Handling Workflow
The following diagram illustrates the key stages of the safe handling workflow for this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. 201007-86-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. H-Lys(Boc)-OtBu HCl | 13288-57-8 [sigmaaldrich.com]
- 8. H-LYS(Z)-OTBU HCL Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
